molecular formula C7H5O3- B8730719 4-Hydroxybenzoate CAS No. 456-23-5

4-Hydroxybenzoate

Cat. No.: B8730719
CAS No.: 456-23-5
M. Wt: 137.11 g/mol
InChI Key: FJKROLUGYXJWQN-UHFFFAOYSA-M
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Description

4-Hydroxybenzoate is a key monohydroxybenzoic acid derivative that serves as a vital compound in both industrial and biological research. In industrial chemistry, this compound is a fundamental building block for producing high-performance polymers, including liquid crystalline polymers (LCPs) used in the electric and electronic industries . Its alkyl esters, known as parabens, are widely studied for their antimicrobial properties and applications as preservatives . From a biochemical perspective, this compound is a crucial intermediate in the ubiquinone (coenzyme Q) biosynthesis pathway across various organisms. The committed step in this pathway is catalyzed by the enzyme this compound octaprenyltransferase, which prenylates this compound using octaprenyl diphosphate in a reaction that likely proceeds via a carbocation mechanism . This reaction highlights the compound's role as a core substrate in enzymatic studies. Furthermore, this compound is a metabolic target in biotechnological advances, where engineered microbial strains, such as Pseudomonas taiwanensis , are developed for the sustainable, bio-based production of the compound from renewable substrates like glucose and glycerol . It also occurs naturally in some marine bacteria of the genus Microbulbifer , which biosynthesize this compound and its ester derivatives . Our high-purity this compound is designed to support this wide spectrum of research applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-carboxyphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKROLUGYXJWQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5O3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196564
Record name Benzoic acid, 4-hydroxy-, ion(1-)
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Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-23-5
Record name p-Hydroxybenzoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxybenzoate anion
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-hydroxy-, ion(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYBENZOATE ANION
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybenzoate Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a phenolic compound that serves as a crucial precursor for a wide array of specialized metabolites in plants. These metabolites play vital roles in plant development, defense, and interaction with the environment. Furthermore, 4-HBA and its derivatives are of significant interest in the pharmaceutical and polymer industries due to their antioxidant, antimicrobial, and structural properties. This technical guide provides a comprehensive overview of the core biosynthetic pathways of 4-HBA in plants, with a focus on the model organism Arabidopsis thaliana. It includes quantitative data on key enzymes, detailed experimental protocols, and a visual representation of the metabolic network.

Core Biosynthetic Pathways of 4-Hydroxybenzoate

In plants, the biosynthesis of 4-HBA is intricately linked to the shikimate pathway, which produces the aromatic amino acids, including phenylalanine.[1][2] Phenylalanine is the primary precursor for 4-HBA in plants like Arabidopsis, with over 90% of 4-HBA originating from this amino acid in both leaves and roots.[3][4] From phenylalanine, the pathway diverges into at least two distinct routes leading to the formation of 4-HBA: the β-oxidation of p-coumarate and the peroxidative cleavage of the flavonol kaempferol (B1673270).[3][4] The contribution of each branch to the overall 4-HBA pool is organ-dependent.[3]

The Shikimate Pathway: The Entry Point

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for all three aromatic amino acids.[2][5] The first committed step is catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS).[6] In Arabidopsis, this enzyme family is subject to complex allosteric regulation by various metabolites, including tyrosine, tryptophan, and downstream phenylpropanoid pathway intermediates like caffeate.[6][7]

From Phenylalanine to p-Coumarate: The Phenylpropanoid Pathway

The general phenylpropanoid pathway commences with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation at the para position by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA, a critical branch-point metabolite.[8][9]

The β-Oxidative Pathway

One major route for 4-HBA biosynthesis from phenylalanine involves a CoA-dependent β-oxidation pathway, analogous to fatty acid degradation.[10] In this pathway, p-coumaroyl-CoA undergoes a series of reactions catalyzed by enoyl-CoA hydratase (ECH) and 3-hydroxyacyl-CoA dehydrogenase (HADH) to shorten the side chain, ultimately yielding 4-hydroxybenzoyl-CoA. This intermediate is then hydrolyzed to free 4-HBA.

The Kaempferol Cleavage Pathway

An alternative route to 4-HBA involves the peroxidative cleavage of the flavonol kaempferol.[3][4] Kaempferol itself is synthesized from p-coumaroyl-CoA via the flavonoid biosynthesis pathway. Heme-dependent peroxidases are thought to catalyze the cleavage of kaempferol to release 4-HBA.[11]

The following diagram illustrates the core biosynthetic pathways leading to this compound in plants.

G cluster_main_pathway Core Biosynthesis of this compound in Plants cluster_beta_oxidation β-Oxidation Pathway cluster_flavonoid Flavonoid Pathway Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Beta_Oxidation_Intermediates β-Oxidation Intermediates p_Coumaroyl_CoA->Beta_Oxidation_Intermediates ECH, HADH Flavonoid_Intermediates Flavonoid Biosynthesis p_Coumaroyl_CoA->Flavonoid_Intermediates Hydroxybenzoyl_CoA 4-Hydroxybenzoyl-CoA Beta_Oxidation_Intermediates->Hydroxybenzoyl_CoA HBA This compound Hydroxybenzoyl_CoA->HBA Kaempferol Kaempferol Flavonoid_Intermediates->Kaempferol Kaempferol->HBA Peroxidases

Core 4-HBA biosynthetic pathways in plants.

Quantitative Data on Key Enzymes

The efficiency and regulation of the 4-HBA biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. The following table summarizes available kinetic data for key enzymes from Arabidopsis thaliana and other plant species.

EnzymeAbbreviationSubstrateKm (µM)Vmax (units)kcat (s⁻¹)Source OrganismReference
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase 1AthDHS1Phosphoenolpyruvate13 ± 2--Arabidopsis thaliana[6]
Erythrose 4-phosphate18 ± 3--[6]
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase 2AthDHS2Phosphoenolpyruvate24 ± 4--Arabidopsis thaliana[6]
Erythrose 4-phosphate43 ± 9--[6]
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase 3AthDHS3Phosphoenolpyruvate19 ± 2--Arabidopsis thaliana[6]
Erythrose 4-phosphate25 ± 4--[6]
4-Coumarate:CoA ligase 1At4CL1p-Coumaric acid19 ± 2-1.1 ± 0.1Arabidopsis thaliana[12]
Caffeic acid12 ± 2-0.9 ± 0.1[12]
Ferulic acid13 ± 2-1.0 ± 0.1[12]
Sinapic acid280 ± 30-0.04 ± 0.01[12]
4-Coumarate:CoA ligase 2At4CL2p-Coumaric acid11 ± 1-1.3 ± 0.1Arabidopsis thaliana[12]
Caffeic acid8 ± 1-1.1 ± 0.1[12]
Ferulic acid10 ± 1-1.2 ± 0.1[12]
Sinapic acid>1000-<0.01[12]
4-Coumarate:CoA ligase 4At4CL4p-Coumaric acid150 ± 20-0.4 ± 0.05Arabidopsis thaliana[12]
Caffeic acid110 ± 15-0.3 ± 0.04[12]
Ferulic acid50 ± 7-0.7 ± 0.1[12]
Sinapic acid60 ± 8-0.6 ± 0.08[12]

Experimental Protocols

Quantification of this compound in Plant Tissues by LC-MS/MS

This protocol describes the extraction and quantification of soluble and cell wall-bound 4-HBA from Arabidopsis thaliana tissues.[3][13]

Materials:

  • Plant tissue (e.g., leaves, roots, flowers)

  • 80% (v/v) methanol (B129727)

  • 2 M NaOH

  • Concentrated HCl

  • Ethyl acetate (B1210297)

  • LC-MS/MS system

  • Internal standard (e.g., ¹³C₆-4-HBA)

Procedure:

  • Extraction of Soluble 4-HBA:

    • Homogenize fresh plant tissue in liquid nitrogen.

    • Extract the homogenized tissue with 80% methanol at 70°C for 15 minutes.

    • Centrifuge the extract and collect the supernatant.

    • Repeat the extraction twice and pool the supernatants.

    • Add the internal standard to the pooled supernatant.

    • Evaporate the methanol under a stream of nitrogen.

    • Acidify the aqueous residue with 2 M HCl to pH 2-3.

    • Partition the acidified extract three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Extraction of Cell Wall-Bound 4-HBA:

    • Use the pellet remaining after the methanol extraction.

    • Wash the pellet sequentially with ethanol, methanol:chloroform (1:1, v/v), and acetone (B3395972) to remove soluble components.

    • Dry the resulting cell wall material.

    • Hydrolyze the cell wall material with 2 M NaOH at room temperature for 24 hours with shaking.

    • Add the internal standard to the hydrolysate.

    • Acidify the hydrolysate to pH 2-3 with concentrated HCl.

    • Partition the acidified hydrolysate three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness.

    • Reconstitute the residue for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Employ a reversed-phase C18 column for chromatographic separation.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Quantify 4-HBA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Isotopic Feeding Assays

This protocol outlines a general procedure for tracing the metabolic fate of labeled precursors into 4-HBA in Arabidopsis thaliana.[3][14][15]

Materials:

  • Arabidopsis thaliana seedlings or plants

  • Labeled precursor (e.g., ¹³C₆-phenylalanine, ¹³C₉,¹⁵N₁-tyrosine)

  • Liquid culture medium or agar (B569324) plates

  • Extraction solvents as described in the quantification protocol

Procedure:

  • Grow Arabidopsis seedlings in liquid culture or on agar plates.

  • Introduce the isotopically labeled precursor into the growth medium at a defined concentration.

  • Incubate the plants for a specific period (e.g., 3 hours) to allow for uptake and metabolism of the labeled precursor.[16]

  • Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Extract soluble and cell wall-bound phenolic compounds as described in the quantification protocol.

  • Analyze the extracts by LC-MS to determine the incorporation of the isotopic label into 4-HBA and its intermediates.

  • Calculate the percentage of labeled 4-HBA to determine the contribution of the precursor to its biosynthesis.

Reverse Genetics using T-DNA Insertion Lines

This protocol describes the use of T-DNA insertion mutants to investigate the function of genes involved in 4-HBA biosynthesis in Arabidopsis thaliana.[3][17][18]

Materials:

  • Arabidopsis thaliana T-DNA insertion lines for candidate genes (e.g., from the Salk or SAIL collections).

  • Genomic DNA extraction kit.

  • PCR reagents, including gene-specific primers and a T-DNA left border primer.

  • Agarose (B213101) gel electrophoresis equipment.

  • LC-MS/MS for metabolite analysis.

Procedure:

  • Genotyping:

    • Obtain seeds of T-DNA insertion lines for the gene of interest.

    • Grow the plants and extract genomic DNA from a small leaf sample.

    • Perform PCR using a combination of gene-specific primers flanking the insertion site and a T-DNA left border primer.

    • Analyze the PCR products by agarose gel electrophoresis to identify homozygous, heterozygous, and wild-type individuals.

  • Phenotyping:

    • Grow homozygous mutant plants alongside wild-type control plants under identical conditions.

    • Harvest tissues of interest (e.g., leaves, roots) at a specific developmental stage.

    • Extract and quantify 4-HBA and related metabolites using the LC-MS/MS protocol described above.

    • Compare the metabolite profiles of the mutant and wild-type plants to determine the effect of the gene knockout on 4-HBA biosynthesis.

The following diagram outlines a typical experimental workflow for investigating the 4-HBA biosynthetic pathway.

G cluster_workflow Experimental Workflow for 4-HBA Pathway Analysis Hypothesis Hypothesize Gene Function in 4-HBA Biosynthesis Reverse_Genetics Reverse Genetics: Identify T-DNA Mutant Hypothesis->Reverse_Genetics Isotopic_Labeling Isotopic Feeding Assay (e.g., with ¹³C-Phe) Hypothesis->Isotopic_Labeling Enzyme_Assay Heterologous Expression & Enzyme Kinetics Hypothesis->Enzyme_Assay Genotyping Genotyping (PCR) Reverse_Genetics->Genotyping Phenotyping Metabolite Profiling (LC-MS/MS) of Mutant vs. Wild-Type Genotyping->Phenotyping Data_Integration Integrate Data and Elucidate Pathway Phenotyping->Data_Integration Metabolite_Analysis Trace Label Incorporation (LC-MS) Isotopic_Labeling->Metabolite_Analysis Metabolite_Analysis->Data_Integration Enzyme_Assay->Data_Integration

Workflow for 4-HBA pathway investigation.

Conclusion

The biosynthesis of 4-hydroxybenzoic acid in plants is a complex and highly regulated process that channels carbon from primary metabolism into a diverse array of specialized metabolites. Understanding the intricacies of this pathway, from the kinetics of its enzymes to the contribution of its different branches, is essential for both fundamental plant biology and for harnessing these metabolic networks for the production of valuable compounds. The technical information and protocols provided in this guide offer a solid foundation for researchers and professionals seeking to explore and manipulate this important metabolic pathway.

References

A Technical Guide to the Natural Sources of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), a phenolic derivative of benzoic acid, is a naturally occurring compound found across various biological kingdoms, from bacteria and fungi to plants and algae.[1] Its presence in nature is significant due to its diverse biological activities, including antioxidant, antimicrobial, and estrogenic properties. Furthermore, 4-HBA serves as a crucial precursor in the biosynthesis of essential molecules, such as ubiquinone (Coenzyme Q10).[1] This technical guide provides an in-depth overview of the natural sources of 4-HBA, its biosynthetic pathways, and the experimental methodologies for its quantification. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging this versatile molecule from natural origins.

Natural Occurrences and Quantitative Data

4-Hydroxybenzoic acid is widely distributed in the plant kingdom, being found in fruits, vegetables, and medicinal herbs. It is also synthesized by various microorganisms, including bacteria and fungi. The concentration of 4-HBA in these natural sources can vary significantly depending on the species, environmental conditions, and the part of the organism being analyzed.

Data Presentation: Concentration of 4-Hydroxybenzoic Acid in Various Natural Sources

The following tables summarize the quantitative data for 4-HBA content in a selection of natural sources. This information is crucial for identifying potent sources for extraction and for understanding the dietary intake of this compound.

Food SourceConcentrationReference(s)
Fruits
Açaí Oil (from Euterpe oleracea)892 ± 52 mg/kg[1]
Rabbiteye Blueberry (Vaccinium ashei)51.835 mg/100 g[1]
Sweet Cherry (Prunus avium)0.46-1.64 mg/100 g fresh weight[2]
Redcurrant (Ribes rubrum)0.90 mg/100 g fresh weight (as 4-O-glucoside)[3]
Date, fresh (Phoenix dactylifera)up to 0.49 mg/100 g fresh weight[4]
Vegetables & Herbs
Coriander (Coriandrum sativum)High concentrations detected (qualitative)[5]
Garden Onion (Allium cepa)High concentrations detected (qualitative)[5]
Fungi
Russula virescens (edible mushroom)Detected (qualitative)[1]
Agaricus bisporus, Pleurotus ostreatus, Cantharellus cibarius, Boletus edulis, Lactarius piperatusIdentified as a main phenolic compound (qualitative)[6]
Other
Coconut (Cocos nucifera)Present (qualitative)[1]
Green Tea (Camellia sinensis)A major catechin (B1668976) metabolite[7]
WinePresent (qualitative)[7]

Biosynthetic Pathways

The biosynthesis of 4-hydroxybenzoic acid varies between different organisms. In bacteria, it is typically synthesized from chorismate, a key intermediate in the shikimate pathway. In plants, it is derived from the amino acid phenylalanine via the phenylpropanoid pathway.

Bacterial Biosynthesis of 4-Hydroxybenzoic Acid

In many bacteria, the primary route to 4-HBA is a direct conversion from chorismate, catalyzed by the enzyme chorismate lyase (UbiC). This reaction is the first step in the biosynthesis of ubiquinone.

bacterial_4HBA_biosynthesis chorismate Chorismate four_HBA 4-Hydroxybenzoic Acid chorismate->four_HBA Chorismate Lyase (UbiC) pyruvate Pyruvate chorismate->pyruvate Chorismate Lyase (UbiC)

Bacterial biosynthesis of 4-HBA from chorismate.
Plant Biosynthesis of 4-Hydroxybenzoic Acid

In plants, 4-HBA is synthesized through the phenylpropanoid pathway, starting from L-phenylalanine. This multi-step process involves several key enzymes. An alternative pathway involving the beta-oxidation of p-coumaric acid has also been identified in some plant species.

plant_4HBA_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_beta_oxidation Beta-Oxidation Pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid Phenylalanine Ammonia Lyase (PAL) p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid Cinnamate 4-hydroxylase (C4H) p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4-Coumarate-CoA Ligase (4CL) four_HBA 4-Hydroxybenzoic Acid p_coumaroyl_coa->four_HBA Chain Shortening (Beta-Oxidation)

Plant biosynthesis of 4-HBA via the phenylpropanoid pathway.

Signaling Pathways

4-Hydroxybenzoic acid is not only a structural component or a precursor but also a signaling molecule in some biological systems.

4-HBA-Mediated Signaling in Shigella sonnei

In the bacterium Shigella sonnei, 4-HBA acts as a signaling molecule that controls various physiological functions and virulence. The biosynthesis of 4-HBA is carried out by the enzyme UbiC. The signaling cascade is mediated by the response regulator AaeR, which binds to 4-HBA. This binding enhances the affinity of AaeR for the promoter regions of target genes, thereby regulating their expression. This system influences biofilm formation, extracellular polysaccharide production, and overall virulence.

shigella_signaling chorismate Chorismate four_HBA 4-Hydroxybenzoic Acid (Signaling Molecule) chorismate->four_HBA Synthesis aaeR AaeR (Response Regulator) four_HBA->aaeR Binds to ubiC UbiC (Chorismate Lyase) ubiC->four_HBA aaeR_4HBA AaeR-4HBA Complex aaeR->aaeR_4HBA promoter Target Gene Promoter aaeR_4HBA->promoter Binds to gene_expression Regulation of Gene Expression (Biofilm, Virulence, etc.) promoter->gene_expression Regulates hplc_workflow sample Dried Plant Material grinding Grinding sample->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Analysis (C18 Column, UV Detection) filtration->hplc quantification Quantification (Calibration Curve) hplc->quantification

References

A Technical Guide to 4-Hydroxybenzoate Biosynthesis via the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a versatile aromatic compound with significant applications in the pharmaceutical, cosmetic, and polymer industries. As a key precursor for the synthesis of parabens, liquid crystal polymers, and various bioactive molecules, the efficient and sustainable production of 4-HBA is of paramount interest.[1][2] In microorganisms, the primary route for 4-HBA biosynthesis is through the shikimate pathway, a central metabolic cascade that produces aromatic amino acids and other vital compounds.[3] This technical guide provides an in-depth exploration of the 4-hydroxybenzoate shikimate pathway intermediates, offering quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

The Shikimate Pathway and this compound Formation

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate.[4][5] Chorismate stands as a critical branch-point intermediate, leading to the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and, pertinently, this compound.[6][5]

The direct conversion of chorismate to 4-HBA is catalyzed by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene.[7][8] This enzyme facilitates the elimination of pyruvate (B1213749) from chorismate, resulting in the formation of this compound.[7][9] This reaction is a key step in the biosynthesis of ubiquinone (coenzyme Q), a vital component of the electron transport chain.[9][10]

Quantitative Data on this compound Production

Metabolic engineering efforts have focused on enhancing the flux through the shikimate pathway to overproduce 4-HBA in various microorganisms, particularly Escherichia coli and Pseudomonas taiwanensis. The following table summarizes key quantitative data from such studies.

OrganismGenetic ModificationsSubstrateTiter (g/L)Yield (% C-mol)Reference
Escherichia coliOverexpression of ubiC and shikimate pathway genesGlucose0.7235Not Reported[2][11]
Klebsiella pneumoniaeAromatic amino acid auxotroph, overexpression of ubiCGlucose0.12Not Reported[12]
Escherichia coliAromatic amino acid auxotrophGlucoseNot Reported15.2[12]
Pseudomonas putida KT2440EngineeredNot Specified1.718.1[12]
Pseudomonas taiwanensis VLB120EngineeredGlucoseNot Reported19.0[12]
Pseudomonas taiwanensis VLB120EngineeredGlycerolNot Reported29.6[12]

Experimental Protocols

Quantification of Shikimate Pathway Intermediates by LC-MS/MS

This protocol is adapted from a simplified workflow for the analysis of aromatic amino acid and shikimate pathway intermediates in plant tissues, which can be modified for microbial cultures.[13][14]

a. Metabolite Extraction:

  • Harvest microbial cells by rapid centrifugation at a low temperature.

  • Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.

  • Resuspend the frozen cell pellet in a pre-chilled extraction buffer (e.g., 80% methanol).

  • Thoroughly lyse the cells using methods such as bead beating or sonication while maintaining a low temperature.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a vacuum or nitrogen stream.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Employ a Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column for separation of polar metabolites.[14]

  • Use a binary solvent system with a gradient elution profile. For example:

    • Solvent A: Water with a suitable buffer (e.g., ammonium (B1175870) acetate).

    • Solvent B: Acetonitrile.

  • Couple the liquid chromatography system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

  • Optimize MRM transitions for each shikimate pathway intermediate (e.g., shikimate, chorismate, prephenate).

Chorismate Pyruvate-Lyase (UbiC) Enzyme Assay

This protocol provides a method to determine the activity of chorismate pyruvate-lyase.[15][16]

a. Reaction Mixture:

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Chorismate (substrate)

  • Purified UbiC enzyme or cell lysate containing the enzyme

b. Assay Procedure:

  • Pre-incubate the reaction buffer and enzyme at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding chorismate.

  • Monitor the reaction progress by observing the decrease in chorismate absorbance at 274 nm or the increase in 4-HBA concentration using HPLC.

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation. The kinetic parameters kcat and Km can be determined by varying the substrate concentration.[15]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and a representative signaling cascade where 4-HBA acts as a signaling molecule.

shikimate_pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs Multiple Steps HBA This compound Chorismate->HBA UbiC (Chorismate Pyruvate-Lyase) Pyruvate Pyruvate Chorismate->Pyruvate

Caption: Biosynthesis of this compound from the Shikimate Pathway.

HBA_signaling cluster_cell Bacterial Cell Chorismate Chorismate UbiC UbiC (Synthase) Chorismate->UbiC HBA_in 4-HBA (intracellular) UbiC->HBA_in AaeR_inactive AaeR (Inactive Receptor) HBA_in->AaeR_inactive HBA_out 4-HBA (extracellular signal) HBA_in->HBA_out Export/Diffusion AaeR_active AaeR-4-HBA (Active Complex) AaeR_inactive->AaeR_active Binding of 4-HBA Promoter Promoter Region of Target Genes AaeR_active->Promoter Binds to DNA Transcription Gene Transcription Promoter->Transcription Regulates Physiological_Response Physiological Response (e.g., Biofilm Formation, Virulence) Transcription->Physiological_Response HBA_out->HBA_in Uptake/Diffusion

Caption: this compound-mediated Quorum Sensing Signaling Pathway.

Conclusion

The biosynthesis of this compound through the shikimate pathway represents a well-characterized and highly significant metabolic route in microorganisms. For researchers and professionals in drug development and biotechnology, a thorough understanding of the pathway intermediates, their quantification, and the regulatory networks involved is crucial for the rational design of microbial cell factories and the development of novel therapeutics. The methodologies and data presented in this guide offer a foundational resource for advancing research and development in this important area of metabolic engineering.

References

An In-Depth Technical Guide to the Kolbe-Schmitt Reaction for 4-Hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Kolbe-Schmitt reaction is a pivotal carboxylation process in organic synthesis, enabling the production of aromatic hydroxy acids. A significant industrial application of this reaction is the synthesis of 4-hydroxybenzoic acid (p-hydroxybenzoic acid), a crucial intermediate in the manufacturing of parabens, polymers, and other specialty chemicals. This guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters governing the synthesis of 4-hydroxybenzoate via the Kolbe-Schmitt reaction.

Core Principles: The Reaction Mechanism and Regioselectivity

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, followed by acidification to yield the hydroxybenzoic acid.[1][2] The regioselectivity of the carboxylation, determining whether the ortho or para isomer is the major product, is highly dependent on the choice of the alkali metal cation.[3][4]

For the synthesis of this compound, the use of potassium phenoxide is essential.[1][5] The larger ionic radius of the potassium ion is believed to favor the formation of a looser complex with the phenoxide oxygen, which sterically hinders the carboxylation at the ortho position. Consequently, the electrophilic attack by carbon dioxide preferentially occurs at the less hindered para position.[6][7] Conversely, when sodium phenoxide is used, a tighter complex is formed, facilitating carboxylation at the ortho position and yielding salicylic (B10762653) acid as the major product.[8]

Temperature also plays a critical role in regioselectivity. Higher reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer, 4-hydroxybenzoic acid.[9]

Quantitative Data on Reaction Parameters

The yield and regioselectivity of the Kolbe-Schmitt reaction for this compound synthesis are influenced by several key parameters, including the choice of alkali metal, temperature, and pressure. The following table summarizes quantitative data from various studies.

Alkali Metal PhenoxideTemperature (°C)Pressure (atm)Reaction Time (h)Yield of 4-HBA (%)Ortho/Para RatioReference(s)
Potassium Phenoxide200High-HighPredominantly Para[8]
Potassium Phenoxide250-260~7.7171.1Not specified[2]
Potassium Phenoxide300~6.8183.6Not specified[2]
Potassium Phenoxide230~6.80.33High (unspecified)Not specified[2]
Sodium Phenoxide120--57 (mixture with 4-HBA)85:15[10]
Sodium Phenoxide150-295 (mixture with 4-HBA)93:7[10]

Detailed Experimental Protocols

Protocol 1: Preparation of Potassium Phenoxide

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve phenol in toluene.

  • Slowly add a stoichiometric amount of potassium hydroxide pellets or a concentrated aqueous solution of KOH to the phenol solution with stirring.

  • Heat the mixture to reflux. Water formed during the reaction and any residual water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the complete formation of anhydrous potassium phenoxide.

  • Cool the mixture and remove the toluene under reduced pressure to obtain dry, powdered potassium phenoxide.

Note: The reactants and solvents should be thoroughly dried before use, as the presence of water can significantly decrease the yield of the product.[6]

Protocol 2: Synthesis of 4-Hydroxybenzoic Acid

Materials:

  • Anhydrous Potassium Phenoxide

  • Carbon Dioxide (gas)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (concentrated)

  • Decolorizing Charcoal

  • Water

Procedure:

  • Place the dry potassium phenoxide powder into a high-pressure autoclave.

  • Seal the autoclave and purge it with nitrogen or another inert gas to remove any air and moisture.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-100 atm).

  • Heat the autoclave to the reaction temperature (typically between 180°C and 250°C) with constant stirring.

  • Maintain these conditions for several hours to ensure complete carboxylation.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

  • Transfer the solid product, which is primarily dipotassium (B57713) this compound, to a beaker containing hot water and stir until it is fully dissolved.

  • Slowly acidify the alkaline solution with concentrated sulfuric acid or hydrochloric acid until the pH is acidic, leading to the precipitation of crude 4-hydroxybenzoic acid.

  • Heat the suspension nearly to boiling and add a small amount of decolorizing charcoal.

  • Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified 4-hydroxybenzoic acid.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry them in an oven at a suitable temperature. A second crop of crystals can be obtained by concentrating the mother liquor.[11]

Visualizing the Process and a Deeper Dive into the Mechanism

To further elucidate the key aspects of the Kolbe-Schmitt reaction for this compound synthesis, the following diagrams have been generated.

Kolbe_Schmitt_Mechanism Phenol Phenol Potassium_Phenoxide Potassium Phenoxide Phenol->Potassium_Phenoxide + KOH - H₂O KOH KOH Intermediate Potassium this compound Potassium_Phenoxide->Intermediate + CO₂ (High T, P) CO2 CO₂ Product 4-Hydroxybenzoic Acid Intermediate->Product + H₃O⁺ Acid H₃O⁺ (Acidification)

Caption: The overall reaction pathway for the synthesis of 4-hydroxybenzoic acid via the Kolbe-Schmitt reaction.

Experimental_Workflow Start Start Prepare_Phenoxide Preparation of Anhydrous Potassium Phenoxide Start->Prepare_Phenoxide Carboxylation Carboxylation Reaction (High T, P with CO₂) Prepare_Phenoxide->Carboxylation Dissolution Dissolution of Product in Water Carboxylation->Dissolution Acidification Acidification to Precipitate Crude Product Dissolution->Acidification Purification Purification by Recrystallization Acidification->Purification Final_Product Dry Pure 4-Hydroxybenzoic Acid Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis of 4-hydroxybenzoic acid.

Ortho_vs_Para_Selectivity cluster_Na Sodium Phenoxide cluster_K Potassium Phenoxide Na_Phenoxide Sodium Phenoxide Na_Complex Tight Chelate Complex Na_Phenoxide->Na_Complex Small Cation Size Ortho_Product Salicylic Acid (o-hydroxybenzoic acid) Na_Complex->Ortho_Product Favors Ortho Attack K_Phenoxide Potassium Phenoxide K_Complex Looser Ionic Association K_Phenoxide->K_Complex Large Cation Size Para_Product 4-Hydroxybenzoic Acid (p-hydroxybenzoic acid) K_Complex->Para_Product Favors Para Attack Phenoxide Phenoxide Ion Phenoxide->Na_Phenoxide + Na⁺ Phenoxide->K_Phenoxide + K⁺

Caption: Factors influencing the ortho versus para selectivity in the Kolbe-Schmitt reaction.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-hydroxybenzoate, also known as p-hydroxybenzoic acid (PHBA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's behavior and function.

Core Physical and Chemical Properties

This compound is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It presents as a white crystalline solid and is a key precursor in the synthesis of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₇H₆O₃[2]
Molar Mass 138.12 g/mol [3][1][2]
Appearance White crystalline solid[3][4]
Melting Point 213-217 °C
Boiling Point Decomposes upon boiling[3]
Density 1.46 g/cm³[3]
pKa 4.54[3]
logP (Octanol/Water Partition Coefficient) 1.58[3]

Table 2: Solubility Profile

SolventSolubilityReference(s)
Water 0.5 g/100 mL (slightly soluble)[3]
Chloroform Slightly soluble[3]
Carbon Disulfide (CS₂) Negligibly soluble[3]
Alcohols (e.g., Ethanol) Soluble[3]
Ether Soluble[3]
Acetone Soluble[3]

Table 3: Spectroscopic Data

Spectroscopic TechniqueKey Data PointsReference(s)
UV-Vis (in DMF:PBS) λmax: 256 nm[5]
¹H NMR (500 MHz, H₂O) Chemical shifts are available
¹³C NMR (DMSO) Chemical shifts are available[4]
Infrared (IR) Characteristic peaks for O-H, C=O, and aromatic C-H bonds[6][7]
Mass Spectrometry (MS) Molecular ion peak and fragmentation patterns are available[8][9]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are outlined below.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Spectrophotometry provides a robust method for pKa determination.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions spanning a pH range of 2 to 11 are prepared to precisely control the pH of the test solutions.

  • Preparation of Stock Solution: A stock solution of 4-hydroxybenzoic acid is prepared in a suitable solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).

  • Sample Preparation for Measurement: A small, constant volume of the 4-hydroxybenzoic acid stock solution is added to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis (e.g., 1.0 mmol L⁻¹).[10]

  • Spectrophotometric Analysis: The UV-Vis absorption spectrum of each solution is recorded from approximately 200 to 400 nm using a diode array spectrophotometer.[10]

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms have significantly different absorptivities is plotted against the pH of the buffer solutions. The pKa value is then determined from the resulting sigmoidal curve, where the pKa corresponds to the pH at the inflection point. This can be calculated using the Henderson-Hasselbalch equation.[10]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, providing a measure of the equilibrium concentration of a substance in a saturated solution.

Methodology:

  • Sample Preparation: An excess amount of solid 4-hydroxybenzoic acid is added to a vial containing the aqueous solvent of interest (e.g., purified water, buffer solution).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[10]

  • Phase Separation: Following equilibration, the samples are centrifuged at high speed to pellet the excess solid. A sample of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to ensure the removal of all undissolved particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.[10]

Signaling Pathways and Metabolic Workflows

Biosynthesis of this compound

In many bacteria, this compound is synthesized from chorismate, a key intermediate of the shikimate pathway. This conversion is catalyzed by the enzyme chorismate lyase.[3][11]

Biosynthesis of this compound cluster_0 Chorismate Chorismate This compound This compound Chorismate->this compound Pyruvate Pyruvate Chorismate->Pyruvate UbiC Chorismate pyruvate-lyase (UbiC)

Caption: Biosynthesis of this compound from Chorismate.

Degradation of this compound

The microbial degradation of this compound often proceeds through its hydroxylation to protocatechuate, which is subsequently cleaved and funneled into the tricarboxylic acid (TCA) cycle.[12][13]

Degradation of this compound This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate TCA_Intermediates TCA Cycle Intermediates Protocatechuate->TCA_Intermediates PobA This compound 3-monooxygenase PcaHG protocatechuate 3,4-dioxygenase

Caption: Degradation of this compound via Protocatechuate.

Signaling Role of this compound

In the pathogenic bacterium Shigella sonnei, this compound functions as a signaling molecule. It binds to the transcriptional regulator AaeR, which in turn modulates the expression of genes involved in virulence and other physiological processes.[14]

This compound Signaling Pathway 4HBA This compound AaeR AaeR Regulator 4HBA->AaeR Binds to DNA Promoter DNA AaeR->DNA Binds to Transcription Gene Transcription DNA->Transcription Modulates Virulence Virulence & Physiology Transcription->Virulence Affects

Caption: this compound signaling in Shigella sonnei.

References

An In-depth Technical Guide to 4-Hydroxybenzoate: Properties, Synthesis, and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybenzoate, its esters (parabens), and their significance in various scientific fields. It covers the fundamental chemical and physical properties, detailed experimental protocols for synthesis and analysis, and an in-depth look at its role in biological signaling pathways.

Core Properties of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid, also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It serves as the parent compound for a class of esters known as parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products.

Chemical Structure and Identification

The chemical structure of 4-hydroxybenzoic acid consists of a benzene (B151609) ring substituted with a hydroxyl group and a carboxylic acid group at the para (4) position.

SMILES: C1=CC(=CC=C1C(=O)O)O

InChI: InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)

Physicochemical and Toxicological Data

A summary of the key quantitative data for 4-hydroxybenzoic acid is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 99-96-7[1][2][3][4]
Molecular Formula C₇H₆O₃[1][3]
Molecular Weight 138.12 g/mol
Appearance White crystalline solid[3]
Melting Point 214.5 °C[5]
Solubility in Water 0.5 g/100 mL; soluble in about 125 parts water[5]
Solubility in Organic Solvents Freely soluble in alcohol; soluble in ether and acetone; slightly soluble in chloroform.[2][5][6]
Acidity (pKa) 4.54[5]
logP (Octanol/Water Partition Coefficient) 1.58[5]
LD₅₀ (Oral, Mouse) 2200 mg/kg[5]

Experimental Protocols

This section details methodologies for the synthesis of a 4-hydroxybenzoic acid derivative and analytical procedures for its quantification.

Synthesis of 4-Hydroxybenzamide (B152061) from p-Hydroxybenzoic Acid

The conversion of p-hydroxybenzoic acid to 4-hydroxybenzamide can be achieved through two primary routes: direct amidation or a two-step process involving esterification followed by amidation.[2]

Route 1: Direct Amidation via Methyl Carbamate (B1207046) [2]

This single-step method offers high efficiency and atom economy.

  • Reagents and Materials:

    • p-Hydroxybenzoic acid: 139.6 g

    • Methyl carbamate: 90.7 g

    • Triethylenediamine (DABCO): 4.2 g (catalyst)

    • 500 mL reactor with heating and vacuum distillation capabilities

  • Procedure:

    • Charge the reactor with p-hydroxybenzoic acid, methyl carbamate, and triethylenediamine.

    • Slowly heat the mixture to 130°C over 30 minutes.

    • Continue to slowly increase the temperature to 180°C and maintain for 4 hours.

    • Monitor the reaction progress by measuring the residual p-hydroxybenzoic acid content, with the reaction considered complete when the content is below 0.1%.

    • Upon completion, recover the unreacted methyl carbamate and the triethylenediamine catalyst via vacuum distillation.

    • The remaining product is 4-hydroxybenzamide.

Route 2: Two-Step Synthesis (Esterification and Amidation) [2]

  • Step 1: Esterification of p-Hydroxybenzoic Acid

    • Reagents and Materials:

      • p-Hydroxybenzoic acid

      • Methanol (recommended molar ratio of 1:3 acid to methanol)

      • Concentrated sulfuric acid (catalytic amount)

      • Toluene

      • 3-necked flask with reflux condenser and water separator

    • Procedure:

      • In the 3-necked flask, combine p-hydroxybenzoic acid and methanol.

      • Add a catalytic amount of concentrated sulfuric acid and toluene.

      • Heat the mixture to reflux (approximately 90-100°C) for at least one hour, using a water separator to remove the water formed during the reaction.

      • After the reaction is complete, cool the mixture to approximately 5°C to crystallize the methyl p-hydroxybenzoate.

      • Separate the crystalline product by vacuum filtration and dry.

  • Step 2: Amidation of Methyl p-Hydroxybenzoate

    • Reagents and Materials:

      • Methyl p-hydroxybenzoate: 8.6 g (0.060 mol)

      • 28% Concentrated Ammonia (B1221849) Water: 150 mL

      • Reaction kettle or suitable pressure vessel

      • Rotary evaporator

    • Procedure:

      • Place the methyl p-hydroxybenzoate and concentrated ammonia water into the reaction vessel.

      • With stirring, heat the mixture to a temperature of 100-120°C and maintain until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

      • Cool the reaction solution.

      • Concentrate the solution using a rotary evaporator.

      • Filter and dry the resulting 4-hydroxybenzamide.

Analytical Quantification

High-performance liquid chromatography (HPLC) is a suitable method for the quantitative analysis of 4-hydroxybenzoic acid and its derivatives.[6]

  • Method: A rapid determination can be achieved using a monolithic column with a high flow rate.[7][8]

  • Column: Onyx 100 × 4.6 mm monolithic column[7][8]

  • Flow Rate: > 5 mL/min[7][8]

  • Detection: UV detection at 254 nm[7][8]

  • Sample Preparation: Simple sample preparation is typically required.[7][8]

  • Run Time: Less than 1 minute.[7][8]

  • Validation: The method has been shown to have good recovery (97.3% to 100.0%) at various impurity levels.[7][8]

Microemulsion electrokinetic chromatography (MEEKC) has also been developed and validated for the selective and quantitative analysis of this compound preservatives and their impurities.[9]

Signaling Pathways and Biological Activity

This compound and its esters are biologically active molecules that can participate in and interfere with various signaling pathways in both microorganisms and higher organisms.

Bacterial Quorum Sensing

In the bacterium Shigella sonnei, 4-hydroxybenzoic acid acts as a quorum-sensing signal to regulate its physiology and virulence.[10][11] The biosynthesis is carried out by the enzyme UbiC, a chorismate pyruvate-lyase.[11] The signaling pathway involves the binding of 4-HBA to the response regulator AaeR, which in turn modulates the expression of target genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and virulence.[10][11]

G Chorismate Chorismate UbiC UbiC Chorismate->UbiC Substrate Four_HBA 4-Hydroxybenzoic Acid UbiC->Four_HBA Biosynthesis AaeR AaeR (Response Regulator) Four_HBA->AaeR Binds to Target_Genes Target Gene Promoters AaeR->Target_Genes Modulates Binding Phenotypes Biofilm Formation, EPS Production, Virulence Target_Genes->Phenotypes Regulates G cluster_0 Paraben Actions cluster_1 Cellular Environment cluster_2 Downstream Effects Parabens Parabens ER Estrogen Receptor (ERα) Parabens->ER Binds to / Activates HSD 17β-HSD Parabens->HSD Inhibits Dimerization ER Dimerization ER->Dimerization MAPK MAPK Pathway Activation ER->MAPK Estradiol Estradiol HSD->Estradiol Inactivates Estrone Estrone (less active) Estradiol->Estrone Metabolism Gene_Expression Altered Gene Expression Dimerization->Gene_Expression Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Gene_Expression->Cell_Proliferation G Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Chorismate_Lyase Chorismate Lyase (UbiC) Chorismate->Chorismate_Lyase Substrate Four_HB This compound Chorismate_Lyase->Four_HB Pyruvate Pyruvate Chorismate_Lyase->Pyruvate Ubiquinone Ubiquinone Biosynthesis Four_HB->Ubiquinone Precursor

References

The Chemical Keystone: 4-Hydroxybenzoate as a Precursor to Parabens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), a phenolic derivative of benzoic acid, serves as the foundational building block for the synthesis of parabens, a class of alkyl esters widely utilized as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries.[1][2][3] Their broad-spectrum efficacy, stability, and low cost have cemented their role in extending the shelf-life of a vast array of products.[4][5] This technical guide provides a comprehensive examination of the synthesis of parabens from 4-hydroxybenzoic acid, detailing the underlying chemical principles, experimental methodologies, and quantitative data. Furthermore, it visualizes the synthetic and metabolic pathways to provide a complete picture for scientific professionals.

Synthesis of Parabens from 4-Hydroxybenzoic Acid

The industrial production of parabens is primarily achieved through the esterification of 4-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol (B129727) for methylparaben, propanol (B110389) for propylparaben).[2][3] This reaction, a classic example of Fischer-Speier esterification, is typically catalyzed by a strong acid.[6][7]

The general chemical reaction is as follows:

Various catalysts and conditions can be employed to drive this equilibrium reaction toward the product side, enhancing the yield and purity of the resulting paraben.

Key Synthesis Methodologies

Several methods have been developed for the synthesis of parabens, ranging from conventional acid catalysis to more modern, environmentally benign approaches.

  • Conventional Acid Catalysis: Strong mineral acids such as sulfuric acid are traditionally used as catalysts.[8][9][10] While effective, these catalysts can lead to equipment corrosion and require neutralization steps during workup, generating waste.[11][12]

  • Heterogeneous Catalysis: To circumvent the issues associated with homogeneous acid catalysts, solid acid catalysts like montmorillonite (B579905) K10 clay have been successfully employed.[11] This approach simplifies catalyst separation and allows for its reuse, aligning with the principles of green chemistry.[11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[6] For instance, the synthesis of butyl paraben has been reported using microwave technology with ZnCl₂ as a catalyst.[11]

  • Enzymatic Synthesis: Biocatalytic approaches using enzymes are also being explored as a greener alternative to chemical synthesis.[4]

Quantitative Data on Paraben Synthesis

The efficiency of paraben synthesis is highly dependent on the chosen methodology, including the catalyst, reaction time, and temperature. The following tables summarize quantitative data from various studies.

ParabenAlcoholCatalystReaction Time (hours)Reaction Temperature (°C)Yield (%)Reference
MethylparabenMethanolSulfuric Acid8Reflux~70-80[8]
MethylparabenMethanolMontmorillonite K10 Clay (10 wt%)10Reflux66[11]
MethylparabenMethanol001x7Na cation exchange resinNot SpecifiedRefluxNot Specified[12]
MethylparabenMethanolSodium Hydrogen Sulfate (Microwave)0.3Not SpecifiedNot Specified[13]
EthylparabenEthanolMontmorillonite K10 Clay (20 wt%)12Reflux72[11]
Propylparabenn-PropanolSulfuric Acid8RefluxNot Specified[14]
Propylparabenn-PropanolMontmorillonite K10 Clay (20 wt%)12Reflux75[11]
PropylparabenMethanesulfonic acid/Choline chlorideNot SpecifiedReflux93.4[15][16]
PropylparabenSulfuric Acid (Microwave)Not SpecifiedNot Specified89[6]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for the synthesis of methylparaben and propylparaben.

Protocol 1: Synthesis of Methylparaben using Sulfuric Acid Catalyst[8]
  • Reaction Setup: A mixture of 4-hydroxybenzoic acid and methanol is placed in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Concentrated sulfuric acid is carefully added to the mixture as a catalyst.

  • Reflux: The reaction mixture is heated to reflux and maintained for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the excess methanol is removed by distillation.

  • Purification: The crude product is then purified, which may involve washing with a sodium carbonate solution to neutralize the acid catalyst, followed by recrystallization to obtain pure methylparaben.

Protocol 2: Synthesis of Propylparaben using Montmorillonite K10 Clay Catalyst[11]
  • Reaction Mixture: A mixture of p-hydroxybenzoic acid (1.38 g, 10 mmol), Montmorillonite K10 clay (0.27 g, 20 wt%), and n-propanol (10 mL) is taken in a 50 mL round-bottom flask.

  • Reflux: The mixture is heated at reflux temperature for 12 hours.

  • Catalyst Removal: After cooling, the catalyst is removed by filtration.

  • Solvent Evaporation: The excess n-propanol is evaporated from the filtrate.

  • Purification: The resulting crude product is purified by chromatography to yield pure propylparaben. The catalyst can be washed, dried, and reused.

Visualizing the Pathways

Diagrams are provided below to illustrate the chemical synthesis of parabens and their subsequent metabolic fate in the human body.

Synthesis_of_Parabens cluster_reactants Reactants cluster_process Process cluster_products Products 4-HBA 4-Hydroxybenzoic Acid Esterification Fischer-Speier Esterification 4-HBA->Esterification Alcohol Alcohol (Methanol, Ethanol, Propanol, etc.) Alcohol->Esterification Paraben Paraben (Methylparaben, Ethylparaben, Propylparaben, etc.) Esterification->Paraben Water Water Esterification->Water Catalyst Catalyst (e.g., H₂SO₄, Montmorillonite K10) Catalyst->Esterification

Caption: Chemical synthesis pathway of parabens from 4-hydroxybenzoic acid.

Experimental_Workflow Start Start Mixing Mix 4-Hydroxybenzoic Acid, Alcohol, and Catalyst Start->Mixing Reaction Heat under Reflux Mixing->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Separation Separate Catalyst (e.g., Filtration) Cooling->Separation Neutralization Neutralize Acid (if applicable) Separation->Neutralization Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Neutralization->Purification Drying Dry Pure Paraben Purification->Drying End End Product: Pure Paraben Drying->End

Caption: General experimental workflow for the synthesis of parabens.

Metabolism of Parabens

Once absorbed into the body, parabens are rapidly metabolized.[17][18] The primary metabolic pathway involves hydrolysis by esterases, primarily in the liver and plasma, back to 4-hydroxybenzoic acid.[17][18][19] This is followed by conjugation with glucuronic acid, sulfate, or glycine (B1666218) before excretion in the urine.[17][20] A smaller fraction of the parent paraben may undergo direct glucuronidation or sulfation.[20]

Paraben_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Paraben Paraben (e.g., Methylparaben) Hydrolysis Hydrolysis (Esterases) Paraben->Hydrolysis Major Pathway Direct_Conjugation Direct Glucuronidation/ Sulfation Paraben->Direct_Conjugation Minor Pathway 4-HBA 4-Hydroxybenzoic Acid Hydrolysis->4-HBA Conjugation Conjugation (Glucuronidation, Sulfation, Glycination) 4-HBA->Conjugation Conjugated_Paraben Conjugated Paraben Direct_Conjugation->Conjugated_Paraben Excretion Urinary Excretion Conjugated_Paraben->Excretion Conjugated_Metabolite Conjugated 4-HBA Conjugation->Conjugated_Metabolite Conjugated_Metabolite->Excretion

Caption: Metabolic pathways of parabens in the human body.

Conclusion

4-Hydroxybenzoic acid is the indispensable precursor for the synthesis of parabens, a critical class of preservatives. The esterification of 4-HBA with various alcohols can be achieved through multiple synthetic routes, each with its own set of advantages and challenges. The choice of methodology impacts reaction efficiency, yield, and environmental footprint. A thorough understanding of these synthetic protocols, supported by quantitative data, is essential for researchers and professionals in drug development and related fields. Furthermore, knowledge of the metabolic fate of parabens provides a comprehensive perspective on their lifecycle from chemical synthesis to biological processing.

References

An In-depth Technical Guide to 4-Hydroxybenzoate Degradation Pathways in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoate (4-HBA) is a common aromatic compound found in nature as an intermediate in the degradation of lignin (B12514952) and various xenobiotics. Its effective catabolism by bacteria is a key process in the global carbon cycle and has significant implications for bioremediation and industrial biotechnology. This technical guide provides a comprehensive overview of the known bacterial degradation pathways of 4-HBA, focusing on the core biochemical reactions, enzymatic players, and the experimental methodologies used to elucidate these processes.

Aerobic Degradation of this compound

Under aerobic conditions, bacteria primarily employ oxidative pathways to cleave the aromatic ring of 4-HBA. The initial steps typically converge on the formation of key intermediates such as protocatechuate or gentisate, which then undergo ring fission.

The Protocatechuate Pathway

The most common aerobic degradation route for 4-HBA proceeds via its conversion to protocatechuate (3,4-dihydroxybenzoate). This initial hydroxylation is catalyzed by this compound 3-monooxygenase, a flavoprotein that utilizes NAD(P)H and O₂.[1][2][3] Protocatechuate then serves as the substrate for ring cleavage dioxygenases, which can proceed via two distinct mechanisms: ortho (intradiol) or meta (extradiol) cleavage.

  • Ortho (Intradiol) Cleavage: Protocatechuate 3,4-dioxygenase catalyzes the cleavage of the aromatic ring between the two hydroxyl groups, yielding β-carboxy-cis,cis-muconate.[4] This product is further metabolized through the β-ketoadipate pathway to ultimately form succinyl-CoA and acetyl-CoA, which enter central metabolism.

  • Meta (Extradiol) Cleavage: Protocatechuate 4,5-dioxygenase cleaves the ring adjacent to the hydroxyl groups, forming 4-carboxy-2-hydroxymuconate-6-semialdehyde.[5][6] Subsequent enzymatic reactions convert this intermediate into pyruvate (B1213749) and other central metabolites.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (U/mg)k_cat_/K_m_ (s⁻¹M⁻¹)Optimal pH
Protocatechuate 4,5-dioxygenasePseudarthrobacter phenanthrenivorans Sphe3Protocatechuate21 ± 1.644.8 ± 4.0-9.5
Protocatechuate 3,4-dioxygenasePseudomonas sp.Protocatechuate18.5--9.0

Note: Enzyme kinetics can vary significantly based on the specific bacterial strain and assay conditions.

Spectrophotometric Assay for Protocatechuate 3,4-Dioxygenase Activity:

This assay measures the decrease in absorbance at 290 nm corresponding to the consumption of protocatechuate.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and 160 µM protocatechuic acid in a total volume of 300 µl.[7]

  • Enzyme Addition: Add an appropriate amount of the enzyme preparation (e.g., 20-50 µg of crude cell extract) to the reaction mixture to initiate the reaction.[7]

  • Measurement: Immediately monitor the decrease in absorbance at 290 nm at 25°C using a spectrophotometer.[7]

  • Calculation: Calculate the rate of reaction using an extinction coefficient of 2.3 mM⁻¹cm⁻¹ for the conversion of protocatechuate to β-carboxy-cis,cis-muconate.[7] One unit of enzyme activity is defined as the amount of enzyme that oxidizes 1 µmol of protocatechuate per minute.

HPLC Analysis of 4-HBA Degradation Products:

This method allows for the separation and quantification of 4-HBA and its metabolites.

  • Sample Preparation: Centrifuge bacterial cultures grown on 4-HBA to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[8]

    • Flow Rate: 1.0 ml/min.[8]

    • Detection: UV detector at 230 nm.[8]

  • Analysis: Inject the prepared sample onto the HPLC system. Identify and quantify the compounds of interest by comparing their retention times and peak areas to those of known standards.

Aerobic_Protocatechuate_Pathway HBA This compound PCA Protocatechuate HBA->PCA This compound 3-monooxygenase (O₂, NAD(P)H) Ortho_Product β-Carboxy-cis,cis-muconate PCA->Ortho_Product Protocatechuate 3,4-dioxygenase (ortho-cleavage) Meta_Product 4-Carboxy-2-hydroxymuconate- 6-semialdehyde PCA->Meta_Product Protocatechuate 4,5-dioxygenase (meta-cleavage) TCA TCA Cycle Ortho_Product->TCA β-Ketoadipate Pathway Meta_Product->TCA Further enzymatic steps

Caption: Aerobic degradation of 4-HBA via the protocatechuate pathway.

The Gentisate Pathway

An alternative aerobic route for 4-HBA degradation involves its conversion to gentisate (2,5-dihydroxybenzoate). This pathway is less common but has been observed in some bacterial species. The key enzyme in this pathway is gentisate 1,2-dioxygenase, which catalyzes the cleavage of the gentisate aromatic ring.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (mM*s⁻¹)k_cat_/K_m_ (s⁻¹M⁻¹)Optimal pH
Gentisate 1,2-dioxygenasePseudomonas alcaligenes NCIB 9867Gentisate92-44.08 x 10⁴8.0
Gentisate 1,2-dioxygenasePseudomonas putida NCIB 9869Gentisate143-39.34 x 10⁴8.0
Gentisate 1,2-dioxygenasePseudarthrobacter phenanthrenivorans Sphe3 (free enzyme)Gentisate25.9 ± 4.41.2 ± 0.1--
Gentisate 1,2-dioxygenasePseudarthrobacter phenanthrenivorans Sphe3 (immobilized)Gentisate82.5 ± 14.20.03 ± 0.002--

Note: Enzyme kinetics can vary significantly based on the specific bacterial strain and assay conditions.[9][10]

Spectrophotometric Assay for Gentisate 1,2-Dioxygenase Activity:

This assay measures the increase in absorbance at 334 nm due to the formation of maleylpyruvate (B1239739).

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 0.1 M phosphate (B84403) buffer (pH 8.0) and a suitable concentration of gentisate.

  • Enzyme Addition: Add the purified gentisate 1,2-dioxygenase to the reaction mixture to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 334 nm at a constant temperature.

  • Calculation: The rate of the reaction is proportional to the enzyme concentration. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of maleylpyruvate per minute.

Aerobic_Gentisate_Pathway HBA This compound Gentisate Gentisate HBA->Gentisate This compound 1-hydroxylase Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-dioxygenase TCA TCA Cycle Maleylpyruvate->TCA Further enzymatic steps

Caption: Aerobic degradation of 4-HBA via the gentisate pathway.

Anaerobic Degradation of this compound

In the absence of oxygen, bacteria employ a reductive strategy to overcome the stability of the aromatic ring. The central pathway for the anaerobic degradation of many aromatic compounds, including 4-HBA, is the benzoyl-CoA pathway.

The Benzoyl-CoA Pathway

The anaerobic degradation of 4-HBA begins with its activation to 4-hydroxybenzoyl-CoA by a CoA ligase.[11] The key step is the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA, catalyzed by 4-hydroxybenzoyl-CoA reductase.[11][12][13][14] Benzoyl-CoA is then dearomatized by the ATP-dependent benzoyl-CoA reductase, a key enzyme in this pathway.[15][16][17][18][19] The resulting cyclic diene undergoes a series of reactions including hydration, dehydrogenation, and hydrolytic ring cleavage, ultimately leading to the formation of acetyl-CoA, which can be used for energy production and biosynthesis.

EnzymeOrganismSubstrateK_m_ (µM)Specific Activity (µmol min⁻¹ mg⁻¹)ATP Hydrolyzed per 2e⁻ Transferred
Benzoyl-CoA reductaseThauera aromatica K172Benzoyl-CoA150.552-4
Benzoyl-CoA reductaseThauera aromatica K172ATP600--
This compound decarboxylaseEnterobacter cloacae P240This compound596--
This compound decarboxylaseEnterobacter cloacae P2403,4-Dihydroxybenzoate6800--

Note: Enzyme kinetics can vary significantly based on the specific bacterial strain and assay conditions.[15][20]

Activity Assay for 4-Hydroxybenzoyl-CoA Reductase (Dehydroxylating):

This assay can be performed by monitoring the substrate-dependent oxidation of a reduced electron donor spectrophotometrically.

  • Reaction Mixture: Prepare an anaerobic cuvette containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), a reducing agent (e.g., dithionite), and an artificial electron donor (e.g., reduced methyl viologen).

  • Enzyme and Substrate Addition: Add the purified 4-hydroxybenzoyl-CoA reductase and initiate the reaction by adding 4-hydroxybenzoyl-CoA.

  • Measurement: Monitor the oxidation of the electron donor by the increase in absorbance at its characteristic wavelength (e.g., 600 nm for methyl viologen).

  • Controls: Run parallel assays without the enzyme or without the substrate to account for any non-enzymatic oxidation of the electron donor.

Anaerobic_BenzoylCoA_Pathway HBA This compound HBA_CoA 4-Hydroxybenzoyl-CoA HBA->HBA_CoA This compound- CoA ligase (ATP, CoA) Benzoyl_CoA Benzoyl-CoA HBA_CoA->Benzoyl_CoA 4-Hydroxybenzoyl-CoA reductase (dehydroxylating) Cyclic_diene Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Cyclic_diene Benzoyl-CoA reductase (ATP-dependent) Acetyl_CoA 3 Acetyl-CoA Cyclic_diene->Acetyl_CoA Ring cleavage and β-oxidation-like reactions

Caption: Anaerobic degradation of 4-HBA via the benzoyl-CoA pathway.

Experimental Workflow for Studying 4-HBA Degradation

A typical workflow to investigate the degradation of 4-HBA by a bacterial isolate involves a combination of microbiological, biochemical, and analytical techniques.

Experimental_Workflow cluster_0 Microbiology & Growth Analysis cluster_1 Metabolite Analysis cluster_2 Enzymology cluster_3 Molecular Biology Isolation Isolation of 4-HBA degrading bacteria Growth Growth curve analysis with 4-HBA as sole carbon source Isolation->Growth Extraction Extraction of metabolites from culture supernatant Growth->Extraction Analysis Identification and quantification of intermediates (HPLC, GC-MS) Extraction->Analysis Preparation Preparation of cell-free extracts Analysis->Preparation Genomics Genome sequencing and gene identification Analysis->Genomics Assay Enzyme activity assays for key enzymes Preparation->Assay Purification Enzyme purification Assay->Purification Kinetics Determination of kinetic parameters Purification->Kinetics Expression Gene expression analysis (qRT-PCR) Genomics->Expression

Caption: A generalized experimental workflow for studying 4-HBA degradation.

Conclusion

The bacterial degradation of this compound is a metabolically diverse process, with distinct pathways operating under aerobic and anaerobic conditions. A thorough understanding of these pathways, including the enzymes involved and their kinetic properties, is crucial for applications in bioremediation, biocatalysis, and the development of novel therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further explore and harness the metabolic potential of bacteria in the catabolism of aromatic compounds.

References

A Technical Guide to the Anti-inflammatory Effects of 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoic acid (4-HBA), a phenolic compound found in various natural sources, has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and notably, anti-inflammatory properties. This document provides a comprehensive technical overview of the anti-inflammatory mechanisms of 4-HBA. It details the compound's modulation of key signaling pathways, presents quantitative data from relevant studies, outlines experimental protocols for assessing its efficacy, and visualizes complex biological processes through detailed diagrams. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Phenolic compounds, widely distributed in plants, are recognized for their health benefits, including potent anti-inflammatory effects. 4-Hydroxybenzoic acid (4-HBA), a simple phenolic acid, has emerged as a molecule of interest. It serves as a precursor for various plant metabolites and demonstrates a range of biological activities that are therapeutically relevant.[1][2] This guide synthesizes the current understanding of 4-HBA's anti-inflammatory action, focusing on its molecular targets and mechanisms.

Molecular Mechanisms and Signaling Pathways

The anti-inflammatory effects of 4-HBA are primarily attributed to its ability to modulate key signaling cascades involved in the inflammatory response. The most well-documented pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators such as cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

4-HBA has been shown to interfere with this cascade. Studies suggest that it can suppress the activation of the NF-κB pathway, thereby down-regulating the expression of these inflammatory genes.[5][6] This inhibitory action helps to mitigate the inflammatory response.

NF_kappaB_Pathway Figure 1: Inhibition of the NF-κB Pathway by 4-Hydroxybenzoate. cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription HBA This compound HBA->IKK Inhibits

Caption: Figure 1: Inhibition of the NF-κB Pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7][8] Activation of these kinases by stimuli such as LPS leads to the phosphorylation of transcription factors that regulate the expression of inflammatory cytokines and enzymes.[9][10] Evidence suggests that phenolic compounds can suppress inflammation by inhibiting the phosphorylation of MAPKs.[11] While direct, extensive data on 4-HBA's effect on all MAPK members is still developing, related compounds show significant inhibitory activity on this pathway, suggesting a likely mechanism for 4-HBA as well.[12]

MAPK_Pathway Figure 2: Putative Modulation of MAPK Signaling by this compound. cluster_mapk MAPK Cascades LPS LPS / Stress Receptor Cell Surface Receptor LPS->Receptor UpstreamKinases Upstream Kinases (e.g., TAK1) Receptor->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylates ERK ERK UpstreamKinases->ERK Phosphorylates JNK JNK UpstreamKinases->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate ERK->TranscriptionFactors Activate JNK->TranscriptionFactors Activate Nucleus Nucleus TranscriptionFactors->Nucleus Translocation InflammatoryResponse Inflammatory Response (Cytokine Production) Nucleus->InflammatoryResponse Upregulates HBA This compound HBA->UpstreamKinases Inhibits

Caption: Figure 2: Putative Modulation of MAPK Signaling by this compound.

Inhibition of Pro-inflammatory Mediators

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key pro-inflammatory mediators.

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): 4-HBA and its derivatives have been shown to inhibit the expression of iNOS and COX-2, the enzymes responsible for producing NO and PGE2, respectively, in LPS-stimulated microglial cells.[12] However, some studies have found that 4-HBA itself had no significant effect on NO production in certain experimental models, indicating that its efficacy may be cell-type or condition-specific.[13]

  • Pro-inflammatory Cytokines: 4-HBA treatment can significantly reduce the transcription and protein levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5] This reduction alleviates the systemic inflammatory response.

  • NLRP3 Inflammasome: 4-HBA may exert anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a multiprotein complex that triggers the activation of caspase-1 and the release of mature IL-1β and IL-18.[5] This inhibition is partly due to its antioxidant properties, which decrease the production of reactive oxygen species (ROS) that can activate the inflammasome.[5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative findings from various studies investigating the anti-inflammatory properties of this compound and its derivatives.

Table 1: In Vitro Anti-inflammatory Activity of 4-HBA and Derivatives

Compound Experimental Model Parameter Measured Concentration Result Reference
4-HBA LPS-stimulated BV2 microglia Nitric Oxide (NO) Production Not Specified No significant effect [13]
4-HBA Inflammatory Bowel Disease Model Pro-inflammatory Cytokines (IL-4, IL-6, TNF-α) Not Specified Significant reduction in colon and serum [5]
LX007* LPS-activated primary microglia NO and PGE2 expression Not Specified Significant inhibition [12]
LX007* LPS-activated primary microglia iNOS and COX-2 expression Not Specified Significant inhibition [12]

*LX007 is a derivative of 4-Hydroxybenzoic Acid.

Table 2: In Vivo Anti-inflammatory Activity of 4-HBA

Compound Experimental Model Parameter Measured Dosage Result Reference
4-HBA Carrageenan-induced paw edema (rats) Paw Edema Not Specified Activity comparable to diclofenac (B195802) sodium [2]

| 4-HBA | Cotton pellet induced granuloma (rats) | Granuloma Formation | Not Specified | Activity comparable to diclofenac sodium |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anti-inflammatory effects of compounds like 4-HBA.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro anti-inflammatory assays.[11][14]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of 4-HBA for a specified period (e.g., 1-4 hours) before being stimulated with an inflammatory agent, commonly LPS (e.g., 1 µg/mL).[10][11]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After treatment and stimulation, collect 100 µL of cell culture supernatant.

  • Griess Reagent: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.[14]

  • Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection: Wash the plate and add a biotinylated detection antibody, followed by incubation.

  • Signal Generation: After another wash, add avidin-HRP conjugate, followed by a substrate solution (e.g., TMB) to develop color.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The concentration is determined from the standard curve.

Western Blot for Signaling Proteins

Western blotting is used to detect the levels of total and phosphorylated proteins in key signaling pathways (e.g., p-p65, p-p38).

  • Cell Lysis: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., anti-p-p38, anti-p38), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

Experimental_Workflow Figure 3: General Workflow for In Vitro Anti-inflammatory Assessment. Start Start: RAW 264.7 Macrophage Culture Pretreat Pre-treatment with This compound Start->Pretreat Stimulate Stimulation with LPS (e.g., 1 μg/mL) Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Harvest Harvest Supernatant & Cell Lysate Incubate->Harvest Supernatant Supernatant Analysis Harvest->Supernatant Lysate Cell Lysate Analysis Harvest->Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA Data Data Analysis & Interpretation Griess->Data ELISA->Data Western Western Blot (p-p65, p-p38, etc.) Lysate->Western Western->Data

Caption: Figure 3: General Workflow for In Vitro Anti-inflammatory Assessment.

Conclusion and Future Directions

4-Hydroxybenzoic acid demonstrates clear anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. Its ability to modulate MAPK signaling and the NLRP3 inflammasome further underscores its multifaceted mechanism of action. While some in vivo data supports its efficacy, discrepancies in in vitro results highlight the need for further investigation to clarify its activity across different cell types and inflammatory conditions.

Future research should focus on:

  • Conducting dose-response studies to establish clear IC50 values in various inflammatory models.

  • Elucidating the specific interactions of 4-HBA with upstream components of the NF-κB and MAPK pathways.

  • Exploring the therapeutic potential of 4-HBA and its more potent derivatives in preclinical models of chronic inflammatory diseases.

  • Investigating its bioavailability and pharmacokinetic profile to assess its viability as a therapeutic agent.

This technical guide provides a solid foundation for understanding the anti-inflammatory properties of this compound, paving the way for further research and development in this promising area.

References

discovery and history of 4-Hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It manifests as a white crystalline solid with slight solubility in water and chloroform, but greater solubility in polar organic solvents like alcohols and acetone.[1][2] This compound is of significant interest due to its widespread applications, primarily as a precursor for the synthesis of its esters, known as parabens, which are extensively used as preservatives in the cosmetic, pharmaceutical, and food industries.[3][4][5] Beyond its role in preservation, 4-HBA is a versatile platform chemical for the synthesis of various valuable compounds, including resveratrol, muconic acid, and certain polymers.[4] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental protocols related to 4-Hydroxybenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxybenzoic acid is presented in the table below.

PropertyValue
Chemical Formula C₇H₆O₃
Molar Mass 138.12 g/mol
Appearance White, granular crystalline powder
Melting Point 213-217 °C
Boiling Point 298 °C (decomposes)
Density 1.497 g/cm³ at 20 °C
Water Solubility 0.49 g in 100 g of solution at 20 °C33.5 g in 100 g of solution at 100 °C
Solubility in Ethanol (99%) 38.75 g at 67 °C
Solubility in n-Butanol 19.5 g at 32.5 °C
Acidity (pKa) 4.54
logP 1.58

(Data sourced from:[1][2][3][6])

Historical Development and Discovery

The history of 4-Hydroxybenzoic acid is intrinsically linked to the development of synthetic organic chemistry in the 19th century, particularly the Kolbe-Schmitt reaction.

In 1860, Hermann Kolbe first synthesized salicylic (B10762653) acid (2-hydroxybenzoic acid) by heating sodium phenoxide with carbon dioxide.[7][8] This reaction, initially carried out at room temperature and atmospheric pressure, was a landmark achievement.[7] However, the yields were low, never exceeding 50%, as half of the phenol (B47542) was lost to volatilization.[7]

A significant advancement came in 1884 when Rudolf Schmitt modified Kolbe's method by conducting the carboxylation of sodium phenoxide under pressure (80-94 atmospheres) and at a temperature of 120-130 °C.[7][9] This modification, now known as the Kolbe-Schmitt reaction, dramatically increased the yield of salicylic acid to nearly quantitative levels.[7][9]

Crucially for the synthesis of 4-Hydroxybenzoic acid, it was discovered that the choice of the alkali metal cation in the phenoxide salt dictates the regioselectivity of the carboxylation. While sodium phenoxide primarily yields the ortho-isomer (salicylic acid), the use of potassium phenoxide favors the formation of the para-isomer, 4-Hydroxybenzoic acid.[10][11] This discovery was pivotal for the industrial production of 4-HBA.

An alternative synthesis route was reported in 1947 by H. Gilman and C. E. Arntzen, who synthesized 4-HBA from 4-hydroxybenzaldehyde.[4][5][12] Although the Kolbe-Schmitt reaction remains the primary commercial method, this alternative synthesis expanded the toolkit for laboratory-scale preparation of 4-HBA.

Chemical Synthesis

The primary method for the industrial synthesis of 4-Hydroxybenzoic acid is the Kolbe-Schmitt reaction. The reaction conditions can be tuned to favor the formation of the para-isomer.

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process where an alkali phenoxide is treated with carbon dioxide under elevated temperature and pressure.[10] The use of potassium phenoxide is critical for the preferential synthesis of 4-Hydroxybenzoic acid.

Reaction Conditions for the Synthesis of Hydroxybenzoic Acids via the Kolbe-Schmitt Reaction

PhenoxideTemperature (°C)Pressure (atm)Product(s)Yield (%)
Sodium Phenoxide125100Salicylic Acid (o-Hydroxybenzoic Acid)High
Sodium Phenoxide150-Mixture of Salicylic Acid and 4-HBA95
Potassium Phenoxide220-250High4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)High
Potassium Naphthoxide2305 MPa4-Hydroxy-2-naphthoic acid87
Sodium Naphthoxide2305 MPa2-Hydroxy-1-naphthoic acid and 4-hydroxy-2-naphthoic acid84.5 and 2.0 respectively

(Data sourced from:[10][13][14])

Experimental Protocols

This procedure is adapted from Organic Syntheses, a reliable source for laboratory preparations.[15]

Materials:

  • Salicylic acid (U.S.P. grade)

  • Potassium carbonate

  • Decolorizing charcoal

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a 20-cm porcelain dish, slowly stir 60 g (0.43 mole) of potassium carbonate into a mixture of 100 g (0.725 mole) of salicylic acid and 150 cc of water.

  • Evaporate the solution on a steam bath to obtain a thick, pasty residue.

  • Break the residue into small pieces and dry in an oven at 105–110°C for two hours.

  • Grind the solid as finely as possible, dry for another two hours at 105–110°C, and grind again to a fine powder.

  • Place the finely powdered mixture of potassium salicylate (B1505791) and carbonate in a 500-cc round-bottomed flask and immerse it in an oil bath heated to 240°C.

  • Maintain this temperature for one and a half hours, stirring the solid occasionally with a curved glass rod.

  • Once the reaction is complete, transfer the hot product to a 2-L flask containing 1 L of hot water.

  • Rinse the reaction flask with several portions of the hot solution and add to the 2-L flask.

  • Acidify the alkaline solution with concentrated hydrochloric acid (approximately 75 cc).

  • Heat the solution nearly to boiling and add 5–6 g of decolorizing charcoal.

  • Filter the hot solution to remove a small quantity of brown resin.

  • Cool the filtrate to induce crystallization of the crude p-hydroxybenzoic acid.

  • A second crop of crystals can be obtained by concentrating the filtrate.

  • For purification, dissolve the crude product in 300 cc of hot water, boil with 4–5 g of decolorizing charcoal for a few minutes, and filter the solution.

  • Cool the filtrate thoroughly to obtain the purified product, which is then filtered with suction and washed with 10–15 cc of cold water.

The expected yield of purified p-hydroxybenzoic acid is 35–40 g (70–80% of the theoretical amount), with a melting point of 211–212°C.[15]

This protocol provides a conceptual overview of a diazotization-hydrolysis route.

Materials:

Procedure:

  • Dissolve 4-aminobenzoic acid in dilute sulfuric acid and cool the solution in an ice bath to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the PABA solution while maintaining the temperature between 0 and 5°C. This forms the diazonium salt.

  • Gently heat the diazonium salt solution to around 60-70°C. Nitrogen gas will be evolved.

  • Continue heating until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature to allow the 4-Hydroxybenzoic acid to crystallize.

  • Collect the crude product by filtration and recrystallize from hot water for purification.

Visualizing the Kolbe-Schmitt Reaction Workflow

Kolbe_Schmitt_Workflow cluster_0 Step 1: Formation of Potassium Phenoxide cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification phenol Phenol k_phenoxide Potassium Phenoxide phenol->k_phenoxide koh Potassium Hydroxide (KOH) koh->k_phenoxide intermediate Potassium 4-Hydroxybenzoate k_phenoxide->intermediate High T, P co2 Carbon Dioxide (CO₂) co2->intermediate hba 4-Hydroxybenzoic Acid (4-HBA) intermediate->hba acid Acid (e.g., H₂SO₄) acid->hba Biosynthesis_Pathway e4p Erythrose-4-phosphate shikimate_pathway Shikimate Pathway (multiple steps) e4p->shikimate_pathway pep Phosphoenolpyruvate pep->shikimate_pathway chorismate Chorismate shikimate_pathway->chorismate ubiC Chorismate pyruvate-lyase (UbiC) chorismate->ubiC hba 4-Hydroxybenzoic Acid ubiC->hba pyruvate Pyruvate ubiC->pyruvate

References

Methodological & Application

Application Notes and Protocols for Quantification of 4-Hydroxybenzoate by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 4-Hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA) using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is applicable for the determination of 4-hydroxybenzoate in various matrices, including pharmaceutical formulations and biological samples.

Introduction

4-Hydroxybenzoic acid is a phenolic compound that serves as a precursor for the synthesis of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products.[1][2] Accurate quantification of this compound is crucial for quality control, stability studies, and in the investigation of paraben degradation.[1][2] Reversed-phase HPLC with UV detection is a simple, robust, and widely adopted technique for this purpose.[1][2][3]

Principle of the Method

The method involves the separation of this compound from other components in a sample matrix using a reversed-phase HPLC column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (typically a C18 column) and a polar mobile phase. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition 1Condition 2
HPLC System Waters 717 with Autosampler, Waters 2487 UV-Vis Detector, Waters 1525 Binary HPLC Pump[4]Agilent HPLC with PDA detector
Column Symmetry HPLC C18 (5 µm, 250 mm x 4.6 mm)[4]Phenomenex Kinetex C18 (5 µm, 150 x 4.6 mm)[1]
Mobile Phase A: 0.1% v/v Acetic Acid in WaterB: 100% Acetonitrile[4]A: 0.1% Phosphoric Acid in WaterB: 100% Acetonitrile[1]
Elution Mode Isocratic or GradientGradient[1]
Flow Rate 0.2–0.8 mL/min[4]1.0 mL/min[1]
Injection Volume 8 µL[4]20 µL
Column Temperature 25°C[4]30°C
Detection Wavelength 254 nm[4]230 nm[1]
Run Time 35 min[4]Dependent on gradient program
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of 4-Hydroxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol (B129727) or the mobile phase).[1][4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of the samples. A typical calibration curve might include five concentration levels.[1]

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Liquid Formulations (e.g., Oral Solutions):

    • Accurately weigh an appropriate amount of the sample into a volumetric flask.[1]

    • Dilute with the mobile phase or a suitable diluent.[1]

    • Sonicate for a few minutes to ensure complete dissolution and mixing.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • For Solid Samples or Tissues:

    • Homogenize a known weight of the sample with a suitable extraction solvent (e.g., methanol).[4]

    • Use an ultrasonic bath to aid in extraction.[4]

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[4]

Method Validation Data

The performance of the HPLC-UV method for this compound quantification should be validated according to ICH guidelines. The following tables summarize typical validation parameters.

Table 2: Linearity Data

ParameterValue
Concentration Range 0.5033 µg/mL - 4.0264 µg/mL[1]
Correlation Coefficient (r²) > 0.99[1]

Table 3: Precision Data

Parameter%RSD
Intra-day Precision < 2.0%[1]
Inter-day Precision < 2.0%[1]

Table 4: Accuracy (Recovery) Data

Spiked ConcentrationRecovery (%)
Low 94.6% - 107.2%[1]
Medium 94.6% - 107.2%[1]
High 94.6% - 107.2%[1]

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue
LOD 0.1007 µg/mL[1]
LOQ 0.5033 µg/mL[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Load Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Load Samples Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 4-HB Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

metabolic_pathway cluster_biosynthesis Biosynthesis cluster_degradation Degradation cluster_signaling Bacterial Signaling Chorismate Chorismate PHBA This compound Chorismate->PHBA Chorismate lyase (ubiC) Protocatechuate Protocatechuate PHBA->Protocatechuate This compound 3-monooxygenase Biofilm Biofilm Formation PHBA->Biofilm Virulence Virulence Factor Expression PHBA->Virulence TCA_Cycle TCA Cycle Protocatechuate->TCA_Cycle Further Metabolism

Caption: Metabolic and signaling pathway of this compound.

References

Application Notes: GC-MS Analysis of 4-Hydroxybenzoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxybenzoic acid (p-Hydroxybenzoic acid, 4-HBA) is a phenolic compound of significant interest in biomedical and toxicological research. It is a primary metabolite of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products.[1][2] Monitoring the levels of 4-HBA in biological matrices such as plasma and urine is crucial for assessing human exposure to parabens and understanding their metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical technique for the quantification of 4-HBA.[3][4] Due to the low volatility of 4-HBA, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[5][6]

This application note provides detailed protocols for the extraction, derivatization, and quantification of 4-HBA in biological samples using GC-MS.

Principle of Analysis

The overall workflow for the GC-MS analysis of 4-Hydroxybenzoate involves several key stages: sample preparation to isolate the analyte from the complex biological matrix, chemical derivatization to enhance volatility, separation of the derivatized analyte by gas chromatography, and finally, detection and quantification by mass spectrometry.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (for Urine) Sample->Hydrolysis if conjugated Deriv Derivatization (e.g., Silylation) Extraction->Deriv Hydrolysis->Extraction GCMS GC-MS Analysis (Separation & Detection) Deriv->GCMS Data Data Processing & Quantification GCMS->Data Plasma_Prep_Workflow start Plasma Sample (200 µL) + Internal Standard precip Add 400 µL 2% ZnSO4 in 80% Methanol start->precip vortex1 Vortex (30s) precip->vortex1 cent1 Centrifuge (14,000 rpm, 10 min) vortex1->cent1 supernatant Collect Supernatant cent1->supernatant ph_adjust Adjust to pH 2 with HCl supernatant->ph_adjust lle Add 1 mL Diethyl Ether Vortex (2 min) ph_adjust->lle cent2 Centrifuge (5,000 g, 10 min) lle->cent2 organic_layer Collect Organic Layer (Repeat 2x) cent2->organic_layer dry Evaporate to Dryness (Nitrogen Stream, 50°C) organic_layer->dry end Proceed to Derivatization dry->end Paraben_Metabolism_Pathway cluster_exposure Exposure & Absorption cluster_metabolism Metabolism & Excretion cluster_effects Biological Interaction (Research Area) Products Consumer Products (Cosmetics, Food, Pharma) Parabens Paraben Exposure (Methyl, Propyl, etc.) Products->Parabens Absorption Dermal / Oral Absorption Parabens->Absorption Metabolism Metabolism in Body (Hydrolysis by Esterases) Absorption->Metabolism HBA Formation of This compound (4-HBA) Metabolism->HBA Conjugation Conjugation (Glucuronidation/Sulfation) HBA->Conjugation Endocrine Potential Endocrine Disruption HBA->Endocrine Parent compound effect Excretion Urinary Excretion Conjugation->Excretion

References

Application Notes and Protocols for Enzymatic Detection of 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoate (4-HBA) and its derivatives are key compounds in various biological and industrial processes. They are intermediates in the microbial degradation of aromatic compounds and are widely used as preservatives (parabens) in pharmaceuticals, cosmetics, and food products. Accurate and sensitive detection of 4-HBA is crucial for quality control, environmental monitoring, and research in drug metabolism and microbial engineering. Enzymatic assays offer high specificity and sensitivity for the quantification of 4-HBA, providing a valuable alternative to traditional chromatographic methods.

This document provides detailed application notes and protocols for two distinct enzymatic assays for the detection of 4-HBA:

  • Method 1: this compound 3-Monooxygenase (PHBH) Assay. This is a well-established spectrophotometric assay based on the consumption of a cofactor.

  • Method 2: this compound Decarboxylase Assay. This method offers an alternative enzymatic reaction for 4-HBA quantification.

Method 1: this compound 3-Monooxygenase (PHBH) Assay

Principle

This assay utilizes the enzyme this compound 3-monooxygenase (PHBH; EC 1.14.13.2), a flavoprotein that catalyzes the NADPH-dependent hydroxylation of this compound to 3,4-dihydroxybenzoate.[1][2] The concentration of 4-HBA is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[3]

Signaling Pathway

PHBH_Pathway cluster_reactants Reactants cluster_products Products 4-HBA 4-HBA PHBH_Enzyme This compound 3-Monooxygenase (PHBH) 4-HBA->PHBH_Enzyme NADPH NADPH NADPH->PHBH_Enzyme O2 O2 O2->PHBH_Enzyme 3,4-Dihydroxybenzoate 3,4-Dihydroxybenzoate PHBH_Enzyme->3,4-Dihydroxybenzoate NADP+ NADP+ PHBH_Enzyme->NADP+ H2O H2O PHBH_Enzyme->H2O

Caption: Enzymatic conversion of 4-HBA by PHBH.

Quantitative Data Summary
ParameterThis compound 3-Monooxygenase (PHBH) AssayReference
Principle Spectrophotometric (decrease in absorbance at 340 nm)[3]
Enzyme This compound 3-Monooxygenase (EC 1.14.13.2)[1][2]
Substrate Specificity Narrow: Converts this compound, 2-fluoro-4-hydroxybenzoate, 2-chloro-4-hydroxybenzoate, and 2,4-dihydroxybenzoate.[3][3]
Inhibitors Chloride ions (competitive with respect to NADH/NADPH).[3] Other potential inhibitors include compounds that absorb at 340 nm or interfere with NADPH-dependent enzymes.[3]
pH Optimum 8.0[3]
Temperature Optimum ~45°C[3]
Experimental Protocol

Materials:

  • This compound 3-Monooxygenase (PHBH) from Pseudomonas sp.

  • This compound (4-HBA) standard solution

  • NADPH solution

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-HBA in deionized water.

    • Prepare a stock solution of NADPH in potassium phosphate buffer (pH 8.0). The concentration should be determined based on the expected range of 4-HBA in the samples. A typical starting concentration is 10 mM.

    • Prepare the assay buffer: 50 mM potassium phosphate buffer, pH 8.0.

    • Dilute the PHBH enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically.

  • Assay Workflow:

    Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare 4-HBA standards and samples C Add standards/samples to microplate wells A->C B Prepare reaction mixture: - Assay Buffer - NADPH D Add reaction mixture to wells B->D C->D E Initiate reaction by adding PHBH enzyme D->E F Immediately measure absorbance at 340 nm in a kinetic mode for 5-10 minutes E->F G Calculate the rate of NADPH consumption (ΔAbs/min) F->G H Generate a standard curve and determine the concentration of 4-HBA in samples G->H

    Caption: Experimental workflow for the PHBH assay.

  • Standard Curve:

    • Prepare a series of 4-HBA standards of known concentrations in the assay buffer.

    • Follow the assay procedure described above for each standard.

    • Plot the rate of NADPH consumption (ΔAbsorbance/min) against the corresponding 4-HBA concentration to generate a standard curve.

  • Sample Analysis:

    • Prepare the unknown samples, ensuring they are diluted to fall within the linear range of the standard curve.

    • Perform the assay as described above.

    • Determine the 4-HBA concentration in the samples by interpolating their reaction rates from the standard curve.

Data Analysis:

The concentration of NADPH can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹. The rate of the reaction is directly proportional to the concentration of 4-HBA within the linear range of the assay.

Method 2: this compound Decarboxylase Assay

Principle

This assay is based on the enzyme this compound decarboxylase (EC 4.1.1.61), which catalyzes the non-oxidative decarboxylation of this compound to phenol (B47542) and carbon dioxide.[4] The quantification of 4-HBA can be achieved by measuring the formation of phenol or the release of CO2. A coupled spectrophotometric method can be employed where the liberated CO2 is used in a subsequent reaction that consumes NADH, allowing for monitoring at 340 nm.[4]

Signaling Pathway

Decarboxylase_Pathway 4-HBA 4-HBA Decarboxylase This compound Decarboxylase 4-HBA->Decarboxylase Phenol Phenol Decarboxylase->Phenol CO2 CO2 Decarboxylase->CO2 Coupled_Reaction Coupled Enzyme System (e.g., PEPC/MDH) CO2->Coupled_Reaction NADH_Consumption NADH -> NAD+ Coupled_Reaction->NADH_Consumption

Caption: Enzymatic conversion of 4-HBA by decarboxylase.

Quantitative Data Summary
ParameterThis compound Decarboxylase AssayReference
Principle Coupled Spectrophotometric Assay (decrease in absorbance at 340 nm due to NADH consumption) or direct detection of phenol.[4]
Enzyme This compound Decarboxylase (EC 4.1.1.61)[4]
Substrate Specificity Also catalyzes the decarboxylation of 3,4-dihydroxybenzoate.[5]
Cofactors Generally does not require cofactors, but activity can be enhanced by divalent cations like Mg²⁺, Mn²⁺, and Ca²⁺.[5]
Inhibitors EDTA.[1]
pH Optimum 5.0 - 6.5[1]
Experimental Protocol

Materials:

  • This compound Decarboxylase

  • This compound (4-HBA) standard solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Phosphoenolpyruvate carboxylase (PEPC)

  • Malate dehydrogenase (MDH)

  • Potassium phosphate buffer (pH 6.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-HBA in deionized water.

    • Prepare a stock solution of PEP and NADH in the assay buffer.

    • Prepare the assay buffer: 100 mM potassium phosphate buffer, pH 6.5.

    • Prepare a working solution of the coupled enzymes (PEPC and MDH) in the assay buffer.

    • Dilute the this compound decarboxylase in the assay buffer to the desired working concentration.

  • Assay Workflow:

    Decarboxylase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare 4-HBA standards and samples C Add standards/samples to microplate wells A->C B Prepare coupled reaction mixture: - Assay Buffer - PEP - NADH - PEPC - MDH D Add coupled reaction mixture to wells B->D C->D E Initiate reaction by adding This compound Decarboxylase D->E F Immediately measure absorbance at 340 nm in a kinetic mode for 10-15 minutes E->F G Calculate the rate of NADH consumption (ΔAbs/min) F->G H Generate a standard curve and determine the concentration of 4-HBA in samples G->H

    Caption: Experimental workflow for the decarboxylase assay.

  • Standard Curve and Sample Analysis:

    • Follow the same procedure as described for the PHBH assay to generate a standard curve and analyze unknown samples.

Data Analysis:

Similar to the PHBH assay, the rate of NADH consumption is proportional to the concentration of 4-HBA in the sample. The concentration can be calculated using the Beer-Lambert law for NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Troubleshooting and Considerations

  • Interfering Substances: Samples containing compounds that absorb light at 340 nm can interfere with both assays. For the PHBH assay, substances that are substrates or inhibitors of other NADPH-dependent enzymes may also interfere. For the decarboxylase assay, any substance that affects the activity of the coupled enzymes (PEPC and MDH) could lead to inaccurate results.

  • Enzyme Activity: The activity of the enzymes used is critical for assay performance. Ensure that enzymes are stored correctly and their activity is verified before use.

  • Linear Range: It is essential to determine the linear range of the assay and ensure that all samples and standards fall within this range. Samples with high concentrations of 4-HBA may need to be diluted.

  • Blank Controls: Always include blank controls (without 4-HBA) to account for any background reaction or absorbance.

Conclusion

Both the this compound 3-monooxygenase and the this compound decarboxylase assays provide specific and sensitive methods for the quantification of 4-HBA. The choice of assay may depend on the specific application, sample matrix, and availability of reagents. The PHBH assay is more direct, while the decarboxylase coupled assay may be more susceptible to interference due to the larger number of components. Proper validation and control experiments are crucial for obtaining accurate and reliable results.

References

Protocol for the Extraction and Quantification of 4-Hydroxybenzoate from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a phenolic compound found in various plant species. It serves as a precursor for the biosynthesis of numerous primary and specialized metabolites and is a key component in the plant cell wall structure.[1] Its antioxidant, antifungal, and anti-inflammatory properties make it a compound of interest for pharmaceutical and nutraceutical applications. This document provides a detailed protocol for the extraction of 4-HBA from plant tissue, followed by its quantification using High-Performance Liquid Chromatography (HPLC).

I. Experimental Protocols

A. Plant Tissue Preparation

Proper preparation of plant tissue is crucial for efficient extraction of 4-HBA.

1. Sample Collection and Storage:

  • Collect fresh plant tissue (e.g., leaves, stems, roots) and transport them to the laboratory on ice to minimize enzymatic degradation.

  • For long-term storage, freeze the samples at -80°C or lyophilize (freeze-dry) them. Lyophilized tissue can be stored at -20°C.

2. Drying and Grinding:

  • If not using fresh tissue, dry the plant material in an oven at a temperature between 40-60°C until a constant weight is achieved. Avoid excessive temperatures to prevent the degradation of phenolic compounds.

  • Grind the dried plant material into a fine powder using a Wiley mill or a mortar and pestle. A smaller particle size increases the surface area for solvent extraction.

B. Extraction of 4-Hydroxybenzoate

This protocol describes a solid-liquid extraction method. The choice of solvent is critical and can be optimized based on the plant matrix. Methanol (B129727) and ethanol (B145695) are commonly used and have shown high efficiency in extracting phenolic compounds.[2]

Materials and Reagents:

  • Dried, powdered plant tissue

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Orbital shaker or ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Weigh 1 gram of the powdered plant tissue and place it in a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol as the extraction solvent.

  • Tightly cap the tube and place it on an orbital shaker at 200 rpm for 24 hours at room temperature. Alternatively, sonicate the mixture in an ultrasonic bath for 30 minutes.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Carefully decant the supernatant into a clean flask.

  • To maximize yield, repeat the extraction process (steps 2-5) on the pellet with a fresh 20 mL of 80% methanol.

  • Combine the supernatants from both extractions.

  • Filter the combined supernatant through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol.

  • Re-dissolve the dried extract in a known volume (e.g., 5 mL) of the HPLC mobile phase for analysis.

  • Filter the final extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

C. Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Gradient Elution Program:

Time (minutes)% Solvent A% Solvent B
0955
205050
25595
30595
35955

Standard Curve Preparation:

  • Prepare a stock solution of 4-HBA standard (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the 4-HBA standards.

Sample Analysis:

  • Inject the filtered plant extract into the HPLC system.

  • Identify the 4-HBA peak in the chromatogram by comparing its retention time with that of the 4-HBA standard.

  • Quantify the amount of 4-HBA in the sample by using the peak area and the calibration curve.

II. Data Presentation

Solvent Extraction Efficiency for Phenolic Compounds

The choice of solvent significantly impacts the extraction efficiency of phenolic compounds. The following table summarizes the extraction efficiency of different solvents for total phenolic content, which is indicative of 4-HBA extraction.

SolventPolarity IndexExtraction Efficiency (% of Total Phenolic Content)
n-Hexane0.1Low
Chloroform4.1Moderate
Ethyl Acetate4.4High
Methanol5.1Very High
Water10.2Moderate

Data compiled from multiple sources indicating general trends in phenolic compound extraction.[2]

A study on the liquid-liquid extraction of 4-HBA from an aqueous solution reported the following extraction efficiencies for various conventional solvents:

SolventExtraction Efficiency (%)
n-Butanol63.02
Isoamyl alcohol58.98
Ethyl acetate~49
Diethyl carbonate~49
Dichlorobenzene35.69

Data from studies on liquid-liquid extraction of 4-HBA.[2][3][4]

III. Visualizations

Biosynthesis of this compound via the Shikimate Pathway

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and other phenolic compounds, including this compound, in plants.[5][6][7] The pathway starts from phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through several intermediates to chorismate, a key branch-point metabolite.[5][8] Chorismate can then be converted to this compound.

Shikimate_Pathway cluster_glycolysis Glycolysis / Pentose Phosphate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate HBA This compound Chorismate->HBA

Caption: Biosynthesis of this compound.

Experimental Workflow for 4-HBA Extraction and Analysis

The following diagram illustrates the sequential steps involved in the extraction and quantification of this compound from plant tissue.

extraction_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Plant Tissue Collection Drying Drying (40-60°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solid-Liquid Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-UV/DAD Analysis Reconstitution->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for 4-HBA Analysis.

References

Microbial Production of 4-Hydroxybenzoate from Glucose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis of a Key Platform Chemical

The microbial production of 4-hydroxybenzoate (4-HB) from renewable feedstocks like glucose presents a sustainable alternative to traditional chemical synthesis methods that rely on fossil fuels.[1][2] As a valuable platform chemical, 4-HB is a precursor for parabens, liquid crystal polymers, and other fine chemicals.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the microbial synthesis of 4-HB.

Metabolic Pathways for 4-HB Biosynthesis from Glucose

Microorganisms can be engineered to produce 4-HB from glucose through two primary metabolic routes branching from the shikimate pathway, a central pathway for the biosynthesis of aromatic compounds.[3][5]

  • Direct Conversion from Chorismate: This pathway utilizes the enzyme chorismate-pyruvate-lyase (UbiC) to convert chorismate, an intermediate of the shikimate pathway, directly into 4-HB and pyruvate.[1][2] This is a common strategy employed in various microbial hosts, including Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida.[1][6][7]

  • Conversion from L-Tyrosine: An alternative route involves the deamination of L-tyrosine, another product of the shikimate pathway, to 4-coumarate by tyrosine ammonia-lyase (TAL).[1][2] Subsequent enzymatic reactions then convert 4-coumarate to 4-HB.[1][2]

The following diagram illustrates the engineered metabolic pathways for 4-HB production from glucose.

G cluster_glycolysis Glycolysis & Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_pathway1 Pathway 1: Direct Conversion cluster_pathway2 Pathway 2: Via Tyrosine cluster_byproducts Competing Pathways Glucose Glucose PEP Phosphoenolpyruvate (B93156) (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP Pyruvate_metabolism Pyruvate Metabolism PEP->Pyruvate_metabolism pykF E4P->DAHP Chorismate Chorismate DAHP->Chorismate aro genes HB4_P1 This compound Chorismate->HB4_P1 ubiC (Chorismate-pyruvate-lyase) Tyrosine Tyrosine Chorismate->Tyrosine Aromatic_AA Other Aromatic Amino Acids Chorismate->Aromatic_AA trpE, pheA, tyrA Coumarate 4-Coumarate Tyrosine->Coumarate TAL (Tyrosine ammonia-lyase) HB4_P2 This compound Coumarate->HB4_P2 Multi-step enzymatic conversion

Caption: Engineered metabolic pathways for this compound production from glucose.

Quantitative Data on Microbial 4-HB Production

The following table summarizes the performance of various engineered microbial strains for the production of 4-HB from glucose and other carbon sources.

MicroorganismKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (C-mol %)Cultivation MethodReference
Corynebacterium glutamicumOverexpression of shikimate pathway genes, ubiC from Providencia rustigianii, deletion of hdpA and pyk.Glucose36.647.8Aerobic growth-arrested fed-batch[3]
Escherichia coliOverexpression of ubiC, aroF, tktA; deletion of pheA, tyrA, trpE-C.Glucose1215.2Fed-batch[6][7]
Pseudomonas taiwanensis VLB120Overexpression of shikimate pathway genes, TAL pathway genes, ppsA, pgi; deletion of 4-HB degradation pathways.Glucose3.3 mM19.0Batch[1][2]
Pseudomonas taiwanensis VLB120Same as aboveGlycerol-29.6Batch[1][2]
Klebsiella pneumoniaeOverexpression of ubiC from E. coli in an aromatic amino acid auxotroph.Glucose0.12-Batch[1][6]
Pseudomonas putida KT2440Engineered ubiC pathway.-1.718.1-[1][7]
Pseudomonas putida S12Engineered TAL pathway, deletion of hpd.Glucose-13.4-[1][2]

Experimental Protocols

General Experimental Workflow

The overall workflow for developing a microbial strain for 4-HB production involves strain engineering, cultivation for production, and subsequent analysis.

G cluster_workflow Experimental Workflow Strain_Engineering Strain Engineering (Gene cloning, expression, deletion) Cultivation Cultivation & Fermentation (Shake flask, bioreactor) Strain_Engineering->Cultivation Analysis Analysis (HPLC for 4-HB quantification) Cultivation->Analysis

Caption: General experimental workflow for microbial 4-HB production.

Protocol 1: Construction of a 4-HB Producing E. coli Strain

This protocol outlines the general steps for engineering E. coli to produce 4-HB via the chorismate pathway.

1. Gene Amplification and Plasmid Construction:

  • Amplify the ubiC gene (chorismate-pyruvate-lyase) from the genomic DNA of a suitable source organism (e.g., E. coli K-12).
  • Amplify feedback-resistant versions of genes from the shikimate pathway, such as aroG or aroF, to increase the precursor supply.[3]
  • Clone the amplified genes into an appropriate expression vector under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).

2. Host Strain Modification (Optional but Recommended):

  • To channel more carbon flux towards chorismate, create deletion mutants of genes in competing pathways. This can include deleting pheA and tyrA (chorismate mutases) and trpE (anthranilate synthase) to prevent the synthesis of other aromatic amino acids.[7]
  • Deletion of pykF (pyruvate kinase) can increase the availability of phosphoenolpyruvate (PEP) for the shikimate pathway.[8][9]

3. Transformation and Verification:

  • Transform the constructed expression plasmids into the desired E. coli host strain (wild-type or modified).
  • Verify the successful transformation and gene integration/deletion through colony PCR and DNA sequencing.

Protocol 2: Shake Flask Cultivation for 4-HB Production

This protocol describes a typical procedure for evaluating 4-HB production in shake flasks.

1. Media Preparation:

  • Prepare a suitable minimal medium (e.g., M9 minimal medium) supplemented with glucose (e.g., 20 g/L) as the sole carbon source.
  • Add necessary trace elements and vitamins.
  • Supplement with appropriate antibiotics for plasmid maintenance.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered strain into Luria-Bertani (LB) medium and grow overnight at 37°C with shaking.
  • The next day, inoculate the main culture in the minimal medium with the overnight culture to an initial optical density at 600 nm (OD600) of ~0.1.

3. Cultivation and Induction:

  • Incubate the shake flasks at 30-37°C with vigorous shaking (e.g., 200-250 rpm).
  • When the culture reaches an OD600 of 0.6-0.8, induce gene expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).

4. Sampling and Analysis:

  • Collect samples at regular intervals (e.g., every 12 hours) for 48-72 hours.
  • Centrifuge the samples to pellet the cells and collect the supernatant.
  • Analyze the concentration of 4-HB in the supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Fed-Batch Fermentation for Enhanced 4-HB Production

For higher titers, a fed-batch fermentation strategy is often employed.

1. Bioreactor Setup:

  • Prepare a bioreactor with a defined mineral medium containing an initial concentration of glucose.
  • Calibrate pH, temperature, and dissolved oxygen (DO) probes.

2. Inoculation and Batch Phase:

  • Inoculate the bioreactor with an overnight culture of the engineered strain.
  • Run the fermentation in batch mode until the initial glucose is nearly depleted, which can be monitored by an increase in DO.

3. Fed-Batch Phase:

  • Initiate a feeding strategy with a concentrated glucose solution to maintain a low glucose concentration in the bioreactor, avoiding the accumulation of inhibitory byproducts.
  • Maintain the pH at a constant level (e.g., 7.0) by the automated addition of a base (e.g., NH4OH).
  • Control the DO level by adjusting the agitation and aeration rates.

4. Induction and Production:

  • Induce gene expression at an appropriate cell density.
  • Continue the fed-batch cultivation for an extended period (e.g., 48-96 hours), collecting samples periodically for analysis of cell growth and 4-HB concentration.

Conclusion

The microbial production of this compound from glucose is a rapidly advancing field. Through metabolic engineering strategies that enhance precursor supply, introduce the desired biosynthetic pathway, and eliminate competing reactions, significant titers and yields of 4-HB have been achieved in various microbial hosts. The protocols outlined in this document provide a foundation for researchers to develop and optimize their own microbial cell factories for the sustainable production of this important platform chemical.

References

Metabolic Engineering of E. coli for 4-Hydroxybenzoic Acid (4-HBA) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the metabolic engineering of Escherichia coli to produce 4-hydroxybenzoic acid (4-HBA). 4-HBA is a valuable platform chemical and a precursor for various pharmaceuticals, polymers, and parabens.[1][2] These notes summarize key genetic strategies, present quantitative data from various studies, and offer step-by-step experimental protocols for researchers aiming to develop efficient microbial cell factories for 4-HBA production.

Introduction to 4-HBA Biosynthesis in E. coli

The primary strategy for microbial 4-HBA production from renewable feedstocks like glucose involves redirecting carbon flux through the native shikimate pathway to the precursor chorismate.[3] From this central metabolic node, the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene, catalyzes the direct conversion of chorismate to 4-HBA and pyruvate.[1][2][3] Enhancing the yield of 4-HBA typically involves a multi-pronged approach:

  • Increasing the precursor pool: Overexpression of key enzymes in the shikimate pathway to boost the supply of chorismate.

  • Enhancing the final conversion step: Overexpression of a potent chorismate pyruvate-lyase.

  • Blocking competing pathways: Deletion of genes that divert chorismate or other precursors to other products, such as aromatic amino acids.

An alternative, less common approach involves a multi-enzyme cascade that converts L-tyrosine to 4-HBA.[4] This document will focus on the more prevalent chorismate-based pathway.

Metabolic Engineering Strategies and Quantitative Data

Various genetic modifications have been employed to enhance 4-HBA production in E. coli. The following table summarizes the key strategies and the resulting production titers, yields, and productivities reported in the literature.

Strain Engineering Strategy Key Genes Modified Cultivation Method 4-HBA Titer (g/L) Yield (g/g glucose) Productivity (g/L/h) Reference
Overexpression of ubiC and shikimate pathway genes↑ubiC, ↑shikimate gene moduleShake Flask0.723Not ReportedNot Reported[1][2]
Overexpression of native and non-native genes, deletion of competing pathways↑ubiC, ↑aroF(FBR), ↑aroE, ↑aroL; ΔptsH, ΔptsI, Δcrr, ΔpykFShake FlaskNot directly reported for 4-HBA, but pathway intermediate for muconic acidNot ReportedNot Reported[5][6]
Genome-based expression of shikimate pathway genes and terminal pathway deletions↑shikimate pathway genes; ΔpheA, ΔtyrA, ΔtrpE-CFed-batch Fermentation12.00.13 (13%)~0.17[7]
Redesign of L-phenylalanine producer and accelerated evolutionRational metabolic engineering followed by adaptive evolution5-L Fermenter21.350.190.44[8]

(Note: "↑" indicates gene overexpression, and "Δ" indicates gene deletion. FBR denotes feedback-resistant.)

Visualizing the Metabolic Pathway and Experimental Workflow

Engineered 4-HBA Biosynthetic Pathway from Glucose

4-HBA_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate Shikimate Pathway (Engineered) cluster_product 4-HBA Synthesis cluster_competing Competing Pathways (Blocked) Glucose Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps HBA4 4-HBA Chorismate->HBA4 AAA Aromatic Amino Acids Chorismate->AAA AroF aroF(FBR) ↑ AroF->DAHP Synthesis UbiC ubiC ↑ UbiC->HBA4 Conversion TyrA tyrA / pheA Δ TyrA->AAA Diversion

Caption: Engineered metabolic pathway for 4-HBA synthesis from glucose in E. coli.

General Experimental Workflow for Strain Development

Experimental_Workflow cluster_design Design & Construction cluster_testing Testing & Production cluster_analysis Analysis & Optimization A Target Selection (e.g., ubiC, aroF) B Plasmid Construction (Cloning) A->B D Transformation B->D C Host Strain Modification (e.g., CRISPR Knockout) C->D E Shake Flask Cultivation & Induction D->E F Fed-Batch Fermentation E->F Scale-up G Sample Collection E->G F->G H 4-HBA Quantification (HPLC) G->H I Data Analysis & Strain Optimization H->I I->A Iterate

Caption: A typical workflow for engineering and optimizing E. coli for 4-HBA production.

Experimental Protocols

Protocol 1: Construction of a ubiC Expression Plasmid

This protocol describes the cloning of the E. coli ubiC gene into a pET expression vector for IPTG-inducible overexpression.

Materials:

  • E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Genomic DNA from E. coli K-12

  • pET-28a(+) vector

  • Restriction enzymes (e.g., NdeI and XhoI) and T4 DNA Ligase

  • PCR primers for ubiC (with appropriate restriction sites)

  • DNA purification kits (PCR and plasmid miniprep)

  • LB medium and agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

  • Chemically competent E. coli cells

Method:

  • Primer Design: Design PCR primers to amplify the ubiC gene from the E. coli genome. Add an NdeI restriction site to the forward primer and an XhoI site to the reverse primer.

  • PCR Amplification: Perform PCR using E. coli K-12 genomic DNA as the template to amplify the ubiC coding sequence.

  • Purification: Purify the PCR product using a PCR purification kit.

  • Restriction Digest: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI enzymes. Follow the manufacturer's protocol.

  • Ligation: Ligate the digested ubiC insert and pET-28a(+) vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into chemically competent E. coli DH5α cells.[9]

  • Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Verification: Screen colonies by colony PCR or by performing a plasmid miniprep followed by restriction digest analysis and Sanger sequencing to confirm the correct insert.[9]

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout (e.g., tyrA)

This protocol provides a general framework for deleting a competing pathway gene, such as tyrA, using the CRISPR/Cas9 system.[5][6]

Materials:

  • E. coli strain to be engineered

  • CRISPR/Cas9 system plasmids (e.g., pCasRed and pCRISPR-gRNA).[5]

  • Donor DNA oligonucleotide (dsDNA) with homology arms flanking the target gene and the desired deletion/mutation.

  • Electroporator and cuvettes.

  • Appropriate antibiotics for plasmid selection.

  • Sucrose-containing medium for counter-selection (if using a sacB-based system).[5]

Method:

  • gRNA Design: Design a specific guide RNA (gRNA) targeting the 5'-end of the tyrA gene. Ensure the target sequence is unique within the genome to avoid off-target effects.

  • Plasmid Construction: Clone the designed gRNA sequence into the pCRISPR-gRNA plasmid.

  • Host Preparation: Introduce the pCasRed plasmid (expressing Cas9 and λ-Red recombinase) into the target E. coli strain via electroporation and select for transformants.

  • Co-transformation: Prepare electrocompetent cells of the pCasRed-containing strain. Co-transform these cells with the pCRISPR-gRNA-tyrA plasmid and the synthetic donor DNA for homologous recombination.[6]

  • Mutant Selection: Plate the cells on a medium containing antibiotics for both plasmids. Successful recombination will replace the target gene sequence, removing the gRNA target site and allowing cells to survive Cas9 cleavage.

  • Curing and Verification: Cure the plasmids from the mutant strain (e.g., through temperature shifts for temperature-sensitive origins of replication or using counter-selection markers like sacB).[5] Verify the gene knockout by PCR amplification of the target region and DNA sequencing.

Protocol 3: Fed-Batch Fermentation for 4-HBA Production

This protocol outlines a fed-batch fermentation process to achieve high cell density and increased 4-HBA production.[10][11][12]

Materials:

  • Engineered E. coli strain for 4-HBA production.

  • Bioreactor (e.g., 2-L or 5-L) with pH, dissolved oxygen (DO), and temperature control.

  • Defined fermentation medium (basal salts, trace metals).

  • Concentrated glucose feed solution.

  • Ammonia solution or another base for pH control.

  • IPTG for induction.

Method:

  • Inoculum Preparation: Grow a seed culture of the engineered strain in a suitable medium (e.g., LB or defined medium) overnight at 37°C. Use this to inoculate a larger pre-culture.

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch of defined medium.[11]

  • Batch Phase: Inoculate the bioreactor with the pre-culture. Run in batch mode at 37°C, maintaining pH at ~7.0 and DO above 30% saturation (by controlling agitation and aeration).[11]

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the exponential feeding of the concentrated glucose solution to maintain a controlled growth rate. This prevents the formation of inhibitory byproducts like acetate.[10]

  • Induction: When the culture reaches a desired cell density (e.g., OD₆₀₀ of 20-40), lower the temperature to 30°C and add IPTG (e.g., to a final concentration of 0.1-0.5 mM) to induce the expression of the 4-HBA pathway genes.

  • Production Phase: Continue the fed-batch cultivation at 30°C for 24-72 hours, maintaining pH and DO. Collect samples periodically to monitor cell growth, glucose consumption, and 4-HBA concentration.

  • Harvesting: At the end of the fermentation, harvest the culture broth for 4-HBA quantification and purification.

Protocol 4: Quantification of 4-HBA by HPLC

This protocol details a method for analyzing the concentration of 4-HBA in fermentation broth samples using High-Performance Liquid Chromatography (HPLC).[13][14]

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • 4-HBA analytical standard.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Syringe filters (0.22 µm).

Method:

  • Sample Preparation:

    • Take 1 mL of fermentation broth and centrifuge at >10,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of 4-HBA standard in the mobile phase.

    • Create a series of dilutions to generate a standard curve (e.g., 0, 10, 50, 100, 250, 500 mg/L).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[13]

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: Ramp linearly from 10% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: Ramp back to 10% B

      • 26-30 min: Re-equilibrate at 10% B

  • Analysis:

    • Run the standards and samples on the HPLC.

    • Identify the 4-HBA peak in the samples by comparing the retention time with the standard.

    • Quantify the concentration of 4-HBA in the samples by integrating the peak area and comparing it to the standard curve.

Conclusion

The metabolic engineering of E. coli provides a promising and sustainable platform for the production of 4-HBA from renewable resources. By systematically applying the strategies of precursor enhancement, pathway optimization, and elimination of competing reactions, significant improvements in 4-HBA titers have been achieved. The protocols and data presented here serve as a foundational guide for researchers to design, construct, and optimize their own 4-HBA-producing microbial strains, paving the way for industrial-scale bioproduction.

References

Application Notes: 4-Hydroxybenzoate as a Substrate for Monooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoate (4-HBA) is a key aromatic compound widely used in the pharmaceutical, cosmetic, and food industries and is a common intermediate in the microbial degradation of various pollutants like lignin (B12514952) and phthalates. The enzymatic hydroxylation of 4-HBA is a critical reaction, primarily catalyzed by flavin-dependent monooxygenases. The most studied of these is This compound 3-monooxygenase (EC 1.14.13.2), commonly known as p-hydroxybenzoate hydroxylase (PHBH). This enzyme is a paradigm for understanding the mechanism of flavoprotein hydroxylases and has significant applications in bioremediation and biocatalysis.[1]

PHBH catalyzes the regioselective hydroxylation of 4-HBA to produce 3,4-dihydroxybenzoate (protocatechuate), a central intermediate that is further channeled into the β-ketoadipate pathway for degradation.[2] The reaction requires molecular oxygen (O₂) and a reduced nicotinamide (B372718) cofactor (NADPH or NADH) as co-substrates.[3] Understanding the kinetics, mechanism, and experimental handling of this enzyme system is crucial for its application in synthetic biology, drug metabolism studies, and environmental science.

Enzymatic Reaction and Mechanism

PHBH is a flavoprotein that utilizes a Flavin Adenine Dinucleotide (FAD) prosthetic group to catalyze the hydroxylation of 4-HBA. The overall reaction is:

This compound + NAD(P)H + H⁺ + O₂ → 3,4-dihydroxybenzoate + NAD(P)⁺ + H₂O

The catalytic cycle is a complex, multi-step process divided into two main phases: the reductive and oxidative half-reactions.[2]

  • Reductive Half-Reaction : The enzyme first binds 4-HBA and NADPH. The binding of the aromatic substrate triggers a conformational change that allows for the efficient reduction of the enzyme-bound FAD by NADPH.[3] Subsequently, NADP⁺ is released.

  • Oxidative Half-Reaction : The reduced enzyme-flavin complex (E-FADH⁻-4HBA) reacts with molecular oxygen to form a key intermediate, a C4a-hydroperoxyflavin.[1] This potent oxidizing species then performs an electrophilic aromatic substitution on the 4-HBA substrate, transferring a hydroxyl group to the C3 position.[1][4] Finally, the product, 3,4-dihydroxybenzoate, is released along with a molecule of water, regenerating the oxidized FAD cofactor for the next catalytic cycle.[1]

A critical feature of the PHBH mechanism is the movement of the flavin ring between different conformations ("in" and "out") to facilitate the separate steps of FAD reduction by NADPH and substrate hydroxylation by the flavin-hydroperoxide, while shielding reactive intermediates from the solvent.[5]

PHBH_Catalytic_Cycle E_FAD E-FAD (ox) E_FAD_S E-FAD(ox)-4HBA E_FAD->E_FAD_S + 4-HBA E_FAD_S_NADPH E-FAD(ox)-4HBA -NADPH E_FAD_S->E_FAD_S_NADPH + NADPH E_FADH_S_NADP E-FADH⁻-4HBA -NADP⁺ E_FAD_S_NADPH->E_FADH_S_NADP FAD Reduction E_FADH_S E-FADH⁻-4HBA E_FADH_S_NADP->E_FADH_S - NADP⁺ E_FAD_OOH_S E-FAD-C4a(OOH) -4HBA E_FADH_S->E_FAD_OOH_S + O₂ E_FAD_OH_P E-FAD-C4a(OH) -Product E_FAD_OOH_S->E_FAD_OH_P Hydroxylation E_FAD_OH_P->E_FAD - Product - H₂O

Caption: Catalytic cycle of this compound 3-monooxygenase (PHBH).

Other Monooxygenase Classes

While flavin-dependent monooxygenases like PHBH are the primary enzymes for 4-HBA hydroxylation, other enzyme superfamilies, such as cytochrome P450 monooxygenases (CYPs) , are also known to catalyze the oxidation of a vast array of aromatic compounds. CYPs are heme-containing enzymes that typically use NAD(P)H-dependent electron transfer chains to activate molecular oxygen.[6][7] While less specific for 4-HBA itself, engineered CYPs or those with broad substrate specificity can hydroxylate or otherwise modify 4-HBA and its derivatives, playing a role in drug metabolism and xenobiotic degradation.[8]

Quantitative Data Summary

The kinetic parameters and optimal conditions for PHBH can vary depending on the source organism. The enzymes from Pseudomonas species are the most extensively characterized.

ParameterValueOrganism / ConditionReference(s)
Michaelis Constant (Kₘ)
Kₘ for this compound20 - 25 µMMicroorganism / P. fluorescens[9]
Kₘ for NADPH40 - 50 µMMicroorganism / P. fluorescens[9]
Kₘ for NADHVaries (NADH is often a poorer substrate)Pseudomonas sp. CBS3 (prefers NADH)
Catalytic Rate (kcat) ~55 s⁻¹P. fluorescens
Optimal pH 7.7 - 8.0Microorganism / Pseudomonas sp. CBS3[9]
Optimal Temperature 35 - 45 °CMicroorganism / Pseudomonas sp. CBS3[9]
Cofactor FAD (1 mole per mole of enzyme)General[9]
Inhibitors Ag⁺, Hg²⁺, PCMB, SDS, Chloride ionsGeneral / Pseudomonas sp. CBS3[9]

Experimental Protocols

Experimental_Workflow cluster_prep Enzyme Preparation cluster_analysis Enzyme Characterization cloning Gene Cloning (e.g., pobA into pET vector) expression Protein Expression (e.g., in E. coli BL21) cloning->expression purification Protein Purification (e.g., Ni-NTA Chromatography) expression->purification assay Enzyme Activity Assay (Spectrophotometric) purification->assay hplc Product Analysis (HPLC) assay->hplc kinetics Kinetic Parameter Determination assay->kinetics

Caption: General experimental workflow for studying PHBH.

Protocol 1: Recombinant Expression and Purification of PHBH

This protocol describes a general method for producing and purifying His-tagged PHBH from E. coli.

1. Gene Cloning and Expression Vector a. Synthesize or PCR-amplify the pobA gene encoding this compound 3-monooxygenase from a source organism (e.g., Pseudomonas aeruginosa). b. Clone the gene into an expression vector (e.g., pET-28a) containing an N- or C-terminal hexahistidine (6xHis) tag. c. Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression a. Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking. b. Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM. d. Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 18-20°C) to improve protein solubility. e. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

3. Purification a. Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and 10 µM FAD). b. Lyse the cells using sonication or a French press on ice. c. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. d. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. e. Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10 µM FAD). f. Elute the His-tagged PHBH from the column using an Elution Buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10 µM FAD). g. (Optional) For higher purity, perform a subsequent size-exclusion chromatography step to remove aggregates and minor contaminants. h. Concentrate the purified protein and exchange it into a suitable Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT, 10 µM FAD). Store at -80°C.

Protocol 2: Spectrophotometric Enzyme Activity Assay

This assay measures PHBH activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NAD(P)H (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).[4]

1. Reagent Preparation a. Assay Buffer: 50 mM Tris-HCl or Potassium Phosphate buffer, pH 8.0, at 37°C. b. 4-HBA Stock Solution: 10 mM this compound in water. c. NADPH Stock Solution: 10 mM NADPH in 10 mM Tris-HCl, pH 8.0. Store on ice and protect from light. d. Enzyme Solution: Dilute the purified PHBH stock to a suitable concentration (e.g., 0.1-1.0 µM) in Assay Buffer containing 10 µM FAD.

2. Assay Procedure a. Set a UV/Vis spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C. b. Prepare a 1 mL reaction mixture in a quartz cuvette directly in the spectrophotometer. c. Add the following components:

  • 880 µL Assay Buffer
  • 50 µL of 10 mM 4-HBA stock (final concentration: 0.5 mM)
  • 50 µL of 10 mM NADPH stock (final concentration: 0.5 mM) d. Mix gently by pipetting and monitor the baseline absorbance at 340 nm for 1-2 minutes to check for any background reaction. e. Initiate the reaction by adding 20 µL of the diluted enzyme solution. f. Immediately mix and start recording the decrease in absorbance at 340 nm for 3-5 minutes. Ensure the initial rate is linear.

3. Calculation of Enzyme Activity a. Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. b. Calculate the specific activity using the Beer-Lambert law:

Protocol 3: Product Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is used to confirm the identity of the product (3,4-dihydroxybenzoate) and quantify the conversion of the substrate (4-HBA).

1. Sample Preparation a. Perform the enzymatic reaction as described in Protocol 2, but on a larger scale (e.g., 500 µL) to have sufficient volume for analysis. b. Allow the reaction to proceed for a set time (e.g., 30 minutes) or until completion. c. Stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold methanol (B129727) or 1 M HCl) to precipitate the enzyme. d. Centrifuge the quenched reaction at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., methanol or acetonitrile (B52724) with 0.1% trifluoroacetic acid). c. Example Gradient:

  • 0-2 min: 5% B
  • 2-18 min: Linear gradient from 5% to 95% B
  • 18-20 min: 95% B
  • 20-22 min: Return to 5% B d. Flow Rate: 0.8 - 1.0 mL/min. e. Detection: UV detector set to wavelengths relevant for 4-HBA (~254 nm) and 3,4-dihydroxybenzoate (~260 nm). A diode array detector (DAD) is recommended to obtain full UV spectra. f. Injection Volume: 10-20 µL.

3. Data Analysis a. Run standards of 4-HBA and 3,4-dihydroxybenzoate to determine their retention times and generate calibration curves. b. Identify and quantify the substrate and product peaks in the enzymatic reaction samples by comparing them to the standards. c. Calculate the percentage conversion of the substrate and the yield of the product.

Metabolic_Pathway cluster_pathway 4-HBA Degradation (β-Ketoadipate Pathway) HBA This compound (4-HBA) PCA Protocatechuate (3,4-Dihydroxybenzoate) HBA->PCA PHBH +O₂, +NAD(P)H Cleavage Ring Cleavage Products (e.g., β-Carboxy-cis,cis-muconate) PCA->Cleavage Protocatechuate 3,4-Dioxygenase TCA TCA Cycle Intermediates Cleavage->TCA Further Metabolism

Caption: Role of PHBH in the microbial degradation pathway of 4-HBA.

References

Determining Enzyme Kinetics of 4-Hydroxybenzoate 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoate 3-monooxygenase (PHBH) is a well-characterized flavoprotein that plays a crucial role in the microbial degradation of aromatic compounds.[1][2] It catalyzes the NADPH-dependent hydroxylation of this compound to 3,4-dihydroxybenzoate.[1][2][3] Understanding the kinetic parameters of this enzyme is vital for various applications, including bioremediation, industrial biocatalysis, and as a model system for studying flavin-dependent monooxygenases. This document provides detailed protocols for determining the steady-state kinetic parameters of PHBH, including the Michaelis constant (Km) and the catalytic rate constant (kcat), using spectrophotometric methods.

Principle of the Assay

The enzymatic activity of this compound 3-monooxygenase is determined by monitoring the consumption of NADPH, which exhibits a characteristic absorbance maximum at 340 nm. The decrease in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction. By measuring the initial reaction rates at various concentrations of this compound and NADPH, the Michaelis-Menten kinetic parameters, Km and Vmax, can be determined. The turnover number (kcat) can then be calculated from Vmax and the enzyme concentration.

Quantitative Data Summary

The following table summarizes the kinetic parameters for this compound 3-monooxygenase from Pseudomonas fluorescens.

SubstrateParameterValueConditionsReference
p-HydroxybenzoateKm15 µMpH 8.0, 25°C[4]
p-HydroxybenzoateKm20 µM-[4]
NADPHkcat55 s⁻¹pH 8.0, 25°C[4]

Experimental Protocols

Protocol 1: Steady-State Kinetics using UV-Vis Spectrophotometry

This protocol describes the determination of Km and Vmax for this compound and NADPH by monitoring NADPH oxidation at 340 nm.

Materials and Reagents:

  • Purified this compound 3-monooxygenase (PHBH)

  • This compound (p-OHB) stock solution (e.g., 10 mM in assay buffer)

  • NADPH stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.6, at 25°C

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation:

    • Prepare fresh dilutions of this compound and NADPH from stock solutions in assay buffer. To determine the Km for this compound, prepare a range of concentrations (e.g., 0.5 µM to 100 µM) while keeping the NADPH concentration saturating (e.g., 200 µM).

    • To determine the Km for NADPH, prepare a range of concentrations (e.g., 5 µM to 500 µM) while keeping the this compound concentration saturating (e.g., 1 mM).

    • Prepare a working solution of the PHBH enzyme in assay buffer. The final concentration in the assay will depend on the enzyme's specific activity and should be chosen to give a linear decrease in absorbance for at least 60 seconds.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 340 nm.

    • Equilibrate the cuvette holder to 25°C.

  • Assay Measurement:

    • In a 1 ml quartz cuvette, add the following:

      • Assay Buffer to a final volume of 1 ml.

      • The desired concentration of this compound.

      • The desired concentration of NADPH.

    • Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.

    • Initiate the reaction by adding a small volume of the PHBH enzyme solution (e.g., 10 µl) to the cuvette.

    • Quickly mix the contents and start recording the absorbance at 340 nm for 1-3 minutes, taking readings every 5-10 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate of NADPH oxidation can be calculated using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities (v₀) against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

Protocol 2: Pre-Steady-State Kinetics using Stopped-Flow Spectrophotometry

For a more detailed investigation of the reaction mechanism, including the rates of individual steps, stopped-flow spectrophotometry can be employed. This technique allows for the rapid mixing of reactants and monitoring of absorbance changes on the millisecond timescale.[5][6][7]

Materials and Reagents:

  • Same as Protocol 1, but with higher concentrations suitable for rapid kinetics.

  • Stopped-flow spectrophotometer.

Procedure:

  • Instrument Setup:

    • Set up the stopped-flow instrument according to the manufacturer's instructions.

    • Set the observation wavelength to monitor changes in the flavin spectrum (e.g., 450 nm) or NADPH concentration (340 nm).

    • Equilibrate the system to the desired temperature (e.g., 4°C or 25°C).

  • Reaction Setup:

    • Load one syringe with the enzyme and this compound solution in anaerobic buffer.

    • Load the other syringe with an NADPH solution in anaerobic buffer.

    • To study the oxidative half-reaction, one syringe would contain the reduced enzyme-substrate complex and the other would contain oxygen-saturated buffer.

  • Data Acquisition:

    • Initiate the mixing. The instrument will rapidly mix the contents of the two syringes, and data collection will be triggered.

    • Record the absorbance change over a short time course (milliseconds to seconds).

    • Perform multiple "pushes" to obtain an average trace with a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting kinetic traces are typically fitted to single or multiple exponential equations to determine the observed rate constants (k_obs) for the different phases of the reaction.

    • By analyzing the dependence of k_obs on substrate concentration, individual rate constants for substrate binding, flavin reduction, and oxidation can be determined.

Visualizations

Enzymatic Reaction of this compound 3-Monooxygenase

Enzymatic_Reaction sub This compound enzyme This compound 3-Monooxygenase (PHBH) sub->enzyme nadph NADPH + H+ nadph->enzyme o2 O₂ o2->enzyme prod 3,4-Dihydroxybenzoate enzyme->prod nadp NADP⁺ enzyme->nadp h2o H₂O enzyme->h2o

Caption: Catalytic reaction of this compound 3-Monooxygenase.

Experimental Workflow for Determining Kinetic Parameters

Experimental_Workflow prep Prepare Reagents (Enzyme, Substrates, Buffer) assay Perform Spectrophotometric Assay (Vary Substrate Concentrations) prep->assay measure Measure Initial Reaction Rates (ΔAbsorbance/Δtime) assay->measure plot Plot Initial Rates vs. Substrate Concentration measure->plot fit Fit Data to Michaelis-Menten Equation plot->fit determine Determine Km and Vmax fit->determine calc_kcat Calculate kcat (kcat = Vmax / [E]) determine->calc_kcat

Caption: Workflow for kinetic parameter determination.

Simplified Catalytic Cycle of PHBH

Catalytic_Cycle E_FAD E-FADox E_FAD_S E-FADox-S E_FAD->E_FAD_S + S (4-HB) E_FAD_S_NADPH E-FADox-S-NADPH E_FAD_S->E_FAD_S_NADPH + NADPH E_FADH2_S_NADP E-FADred-S-NADP+ E_FAD_S_NADPH->E_FADH2_S_NADP Flavin Reduction E_FADH2_S E-FADred-S E_FADH2_S_NADP->E_FADH2_S - NADP+ E_FADHOOH_S E-FAD-OOH-S E_FADH2_S->E_FADHOOH_S + O₂ E_FADOH_P E-FAD-OH-P E_FADHOOH_S->E_FADOH_P Hydroxylation E_FADOH_P->E_FAD - P (3,4-DHB) - H₂O

Caption: Simplified catalytic cycle of PHBH.

References

Application Note: Solid-Phase Extraction of 4-Hydroxybenzoate from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA) is a phenolic compound used as an intermediate in the synthesis of preservatives, dyes, and pharmaceuticals. Its esters, known as parabens, are widely used as antimicrobial preservatives in cosmetics, food, and pharmaceutical products.[1][2] The presence of 4-hydroxybenzoate in water sources can result from the degradation of these products or from industrial discharge. Due to potential environmental and health concerns, a reliable method for its extraction and quantification from water samples is essential. Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex matrices like water.[2] This application note details a robust SPE protocol for the isolation of this compound from water samples, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Principle of the Method

This method utilizes a reversed-phase SPE cartridge, such as C18, to retain this compound from an aqueous sample. The key to successful extraction is the adjustment of the sample's pH. 4-Hydroxybenzoic acid is a weak acid, and by adjusting the pH of the water sample to be at least two units below its pKa (~4.5), the molecule will be in its neutral, protonated form. This significantly increases its hydrophobicity and, therefore, its retention on the nonpolar C18 sorbent. After loading the sample, the cartridge is washed to remove interfering polar compounds. Finally, the retained this compound is eluted with a strong organic solvent. The eluate can then be analyzed by HPLC with UV detection.

Quantitative Data Summary

The following table summarizes typical performance data for the solid-phase extraction of this compound and related acidic compounds from water samples using reversed-phase SPE, followed by HPLC analysis.

ParameterValueComments
Recovery > 95%For benzoic and sorbic acids with optimized SPE protocol.[3]
85-108%For parabens and related compounds after C18 SPE and HPLC-GC/MS.[4]
Limit of Detection (LOD) 0.1007 µg/mLFor 4-Hydroxybenzoic acid in a liquid formulation by HPLC.[5]
0.177 µg/mLFor benzoic acid after SPE-HPLC.[3]
Limit of Quantification (LOQ) 0.5033 µg/mLFor 4-Hydroxybenzoic acid in a liquid formulation by HPLC.[5]
0.592 µg/mLFor benzoic acid after SPE-HPLC.[3]
Linearity (r²) > 0.999For various phenolic acids, including 4-hydroxybenzoic acid, by HPLC.[5][6]

Experimental Protocols

Materials and Reagents
  • SPE Cartridge: C18, 500 mg, 6 mL (or similar reversed-phase cartridge)

  • 4-Hydroxybenzoic acid standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or Hydrochloric acid (for pH adjustment)

  • Ultrapure water

  • SPE Vacuum Manifold

  • pH meter

  • HPLC system with UV detector

Sample Preparation
  • Collect the water sample in a clean glass container.

  • If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

  • For a 100 mL water sample, acidify to a pH of 2.5-3.0 by adding formic acid or hydrochloric acid dropwise.[3][7] This step is crucial to ensure that this compound is in its neutral form for optimal retention on the C18 sorbent.

Solid-Phase Extraction Protocol

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • This step solvates the C18 functional groups.

  • Equilibration:

    • Pass 5 mL of ultrapure water (acidified to pH 2.5-3.0) through the cartridge.

    • This prepares the sorbent for the aqueous sample. Do not allow the cartridge to go dry from this point until the sample is loaded.[7]

  • Sample Loading:

    • Load the acidified water sample (100 mL) onto the cartridge.

    • Maintain a slow and steady flow rate of approximately 2-4 mL/min.[8]

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water (acidified to pH 2.5-3.0).

    • This step removes any remaining polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with 5 mL of methanol.

    • Collect the eluate in a clean collection tube.

    • A second elution with a smaller volume (e.g., 2 mL) can be performed to ensure complete recovery.

Eluate Processing and Analysis
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • Analyze the sample by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and acidified water, with UV detection at approximately 254 nm.[4][5]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter Acidify Acidification (pH 2.5-3.0) Filter->Acidify Load 3. Sample Loading Acidify->Load Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Acidified Water) Load->Wash Elute 5. Elution (Methanol) Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

Caption: Workflow for the solid-phase extraction and analysis of this compound.

Retention_Mechanism cluster_loading Loading Phase (pH < 4.5) cluster_elution Elution Phase Analyte_Neutral This compound (Neutral Form) Hydrophobic Sorbent C18 Sorbent (Nonpolar) Analyte_Neutral->Sorbent Retention via van der Waals forces Solvent Methanol (Strong Eluent) Analyte_Eluted This compound Solvent->Analyte_Eluted Disruption of van der Waals forces

Caption: Retention and elution mechanism of this compound on a C18 sorbent.

References

Application Notes and Protocols for the Derivatization of 4-Hydroxybenzoate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a phenolic compound of significant interest in various scientific fields, including pharmaceuticals, cosmetics, and food science, due to its role as a precursor to parabens and its presence in biological systems.[1] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the quantification of 4-HBA. However, due to its polar nature and low volatility, direct GC analysis of 4-HBA is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[2]

Derivatization is a chemical modification process that converts polar functional groups, such as the hydroxyl and carboxyl groups of 4-HBA, into less polar and more volatile derivatives. This crucial step enhances the thermal stability of the analyte, improves chromatographic resolution, and increases sensitivity for GC-MS analysis.[2] The most common derivatization techniques for phenolic acids like 4-HBA are silylation and acylation.[2]

This document provides detailed application notes and experimental protocols for the derivatization of 4-Hydroxybenzoate for GC and GC-MS analysis, focusing on the widely used silylation method.

Principle of Derivatization for GC Analysis

The primary goal of derivatizing this compound is to replace the active hydrogens on its phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups with non-polar protecting groups. This transformation reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and making it suitable for analysis in the gas phase. The most common approach is silylation, which introduces a trimethylsilyl (B98337) (TMS) group.

The general silylation reaction for this compound is as follows:

cluster_reactants Reactants cluster_products Products 4-HBA This compound Derivatized_4-HBA Di-TMS-4-Hydroxybenzoate (Volatile Derivative) 4-HBA->Derivatized_4-HBA + Silylating_Agent Silylating Agent (e.g., BSTFA, MSTFA) Silylating_Agent->Derivatized_4-HBA Byproducts Byproducts Derivatized_4-HBA->Byproducts

Caption: General Silylation Reaction of this compound.

Silylation Agents for this compound

Several silylating agents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most commonly used for derivatizing phenolic acids.[2] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, especially for hindered hydroxyl groups.[3]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of phenolic acids after silylation. While specific data for this compound is compiled from various sources, these values provide a benchmark for method validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

AnalyteDerivatizing AgentLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Phenolic AcidsMethylation2 - 118>0.992 - 405 - 118[4]
Phenolic XenoestrogensMethylationNot Specified>0.99<0.01 - 0.050.01 - 0.05[5]
Hormones & UV FiltersMSTFANot Specified>0.90.1 - 1.30.3 - 4.2[6]
Anabolic SteroidsBSTFA + 1% TMCSNot Specified>0.991.02.5[3]

Table 2: Recovery and Precision

AnalyteDerivatizing AgentRecovery (%)Precision (%RSD)Reference
Phenolic AcidsMethylationNot Specified<15[4]
Phenolic XenoestrogensMethylation>70<15[5]
Hormones & UV FiltersMSTFANot Specified<7.2[6]
Anabolic SteroidsBSTFA + 1% TMCS93 - 107<12[3]

Experimental Protocols

This section provides detailed protocols for the silylation of this compound using BSTFA and MSTFA.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is a robust method for the derivatization of this compound.

start Start: Dried Sample Extract (containing 4-HBA) add_reagents Add 50 µL BSTFA + 1% TMCS and 50 µL Solvent (Acetonitrile/Pyridine) start->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat at 60-70°C for 30 minutes vortex->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze

Caption: BSTFA Derivatization Workflow.

Materials:

  • Dried sample extract or this compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) or Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water can deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous acetonitrile or pyridine.[3]

  • Mixing: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Reaction: Place the vial in a heating block or oven set to 60-70°C for 30 minutes to facilitate the derivatization reaction.[3]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Derivatization using Methoximation and MSTFA

This protocol is particularly useful for samples containing keto-acids that might interfere with the analysis, as methoximation protects the keto group.

start Start: Dried Sample Extract methoximation_reagent Add 50 µL Methoxyamine Hydrochloride in Pyridine (20 mg/mL) start->methoximation_reagent methoximation_reaction Incubate at 60°C for 60 minutes methoximation_reagent->methoximation_reaction cool_methoximation Cool to Room Temperature methoximation_reaction->cool_methoximation silylation_reagent Add 80 µL MSTFA cool_methoximation->silylation_reagent silylation_reaction Incubate at 60°C for 30 minutes silylation_reagent->silylation_reaction cool_silylation Cool to Room Temperature silylation_reaction->cool_silylation analyze GC-MS Analysis cool_silylation->analyze

Caption: Methoximation and MSTFA Derivatization Workflow.

Materials:

  • Dried sample extract or this compound standard

  • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Methoximation Solution Preparation: Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

  • Methoximation Step: To the dried sample, add 50 µL of the methoxyamine hydrochloride solution. Tightly cap the vial and incubate at 60°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation Step: Add 80 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and incubate at 60°C for 30 minutes.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and application.

Table 3: Typical GC-MS Conditions

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
SIM Ions for Di-TMS-4-HBAm/z 267 (M-15), 282 (M), 193

Troubleshooting

  • Poor Peak Shape/Tailing: This may be due to incomplete derivatization or active sites in the GC system. Ensure the sample is completely dry before adding the derivatizing reagent and consider deactivating the GC inlet liner.

  • Low Response: Incomplete derivatization is a common cause. Optimize reaction time and temperature. Ensure the silylating reagent is not expired or compromised by moisture.

  • Multiple Peaks for the Analyte: This could be due to the formation of multiple derivatives or tautomers. The two-step methoximation-silylation protocol can help mitigate this issue.

Conclusion

Derivatization is an essential step for the reliable and sensitive quantification of this compound by GC-MS. Silylation with BSTFA or MSTFA effectively increases the volatility and thermal stability of 4-HBA, leading to improved chromatographic performance. The provided protocols offer robust methods for the derivatization of this compound, and the summarized quantitative data serves as a valuable reference for method development and validation in research and industrial settings. Proper optimization of derivatization and GC-MS conditions is crucial for achieving accurate and precise results.

References

Application Notes and Protocols for Utilizing 4-Hydroxybenzoate as a Carbon Source for Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the utilization of 4-hydroxybenzoate (4-HBA) as a sole carbon and energy source by various bacterial species. This information is critical for researchers in microbiology, metabolic engineering, and drug development, as the bacterial degradation of aromatic compounds like 4-HBA is a key process in bioremediation and can be harnessed for the biosynthesis of valuable chemicals.

Introduction

This compound is a common aromatic compound found in nature, often as an intermediate in the degradation of lignin (B12514952) and other complex organic molecules. Many bacteria have evolved sophisticated metabolic pathways to utilize 4-HBA as a carbon source, making them subjects of intense research for their potential in bioremediation and biocatalysis. Understanding the underlying metabolic and regulatory networks is crucial for harnessing these capabilities. These notes provide detailed experimental protocols and data to facilitate such research.

Metabolic Pathways for this compound Degradation

Bacteria employ several distinct pathways for the catabolism of 4-HBA, primarily categorized into aerobic and anaerobic degradation routes.

Aerobic Degradation Pathways

Under aerobic conditions, the initial step in 4-HBA degradation is its hydroxylation to form protocatechuate (PCA). This reaction is catalyzed by the enzyme this compound 3-monooxygenase, encoded by the pobA gene. From PCA, the pathway can proceed via two main branches: the ortho (or β-ketoadipate) pathway and the meta pathway. Some bacteria, like certain Bacillus species, can convert 4-HBA to gentisate, which is then cleaved by gentisate 1,2-dioxygenase.[1]

Aerobic_4HBA_Degradation HBA This compound PCA Protocatechuate HBA->PCA PobA (this compound 3-monooxygenase) Gentisate Gentisate HBA->Gentisate Novel Hydroxylase Ortho_Intermediate β-Carboxy-cis,cis-muconate PCA->Ortho_Intermediate pcaG, pcaH (Protocatechuate 3,4-dioxygenase) ortho-cleavage Meta_Intermediate 4-Carboxy-2-hydroxymuconate semialdehyde PCA->Meta_Intermediate Protocatechuate 4,5-dioxygenase meta-cleavage TCA TCA Cycle Ortho_Intermediate->TCA Meta_Intermediate->TCA Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-dioxygenase Maleylpyruvate->TCA

Anaerobic degradation pathway of this compound.

Transcriptional Regulation of 4-HBA Catabolism

The expression of the genes involved in 4-HBA degradation is tightly regulated to ensure that the enzymes are synthesized only when the substrate is present. A common regulatory system involves the pobA gene, which encodes the this compound 3-monooxygenase, and the pobR gene, which encodes a transcriptional activator. In the presence of 4-HBA, PobR binds to the promoter region of pobA, activating its transcription.

dot

PobR_Regulation cluster_0 Bacterial Cell HBA_ext 4-HBA (extracellular) HBA_int 4-HBA (intracellular) HBA_ext->HBA_int Transport PobR_active PobR-4HBA (active) HBA_int->PobR_active PCA Protocatechuate HBA_int->PCA Catalysis PobR_inactive PobR (inactive) PobR_inactive->PobR_active pobA_gene pobA gene PobR_active->pobA_gene Binds to promoter (Activation) PobA_protein PobA protein pobA_gene->PobA_protein Transcription & Translation PobA_protein->PCA Growth_Curve_Workflow Start Start Inoculate Inoculate single colony in rich medium (overnight) Start->Inoculate Centrifuge Pellet cells by centrifugation Inoculate->Centrifuge Wash Wash cell pellet twice with M9 salts Centrifuge->Wash Resuspend Resuspend in M9 + 4-HBA to OD600 ~0.05 Wash->Resuspend Incubate Incubate with shaking at optimal temperature Resuspend->Incubate Measure Measure OD600 at regular intervals Incubate->Measure Plot Plot OD600 vs. time Measure->Plot End End Plot->End

References

Synthesis of 4-Hydroxybenzoate Esters (Parabens): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoate esters, commonly known as parabens, are a series of alkyl esters of p-hydroxybenzoic acid. They are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties against a broad spectrum of fungi and bacteria.[1][2][3] The most common parabens include methylparaben, ethylparaben, propylparaben, and butylparaben (B1668127).[3] Their efficacy as preservatives increases with the length of the alkyl chain.[3]

The primary method for synthesizing parabens is through the Fischer esterification of p-hydroxybenzoic acid with the corresponding alcohol in the presence of an acid catalyst, typically sulfuric acid.[2][4][5] This reaction is a reversible process where an ester is formed along with water as a byproduct. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water is removed as it is formed.[4]

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of various this compound esters.

Synthesis of Parabens via Fischer Esterification

The general reaction for the synthesis of parabens is the esterification of p-hydroxybenzoic acid with an alcohol (e.g., methanol (B129727), ethanol (B145695), propanol, butanol) in the presence of an acid catalyst.[6]

Reaction Scheme:

General Workflow for Paraben Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of parabens.

Paraben Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Mixing Reactants (p-Hydroxybenzoic Acid, Alcohol, Catalyst) B Refluxing the Mixture A->B Heat C Neutralization B->C Cooling D Crystallization C->D E Filtration D->E F Washing E->F G Drying F->G H Spectroscopic Analysis (FTIR, NMR, MS) G->H I Purity Analysis (HPLC) G->I

Caption: General workflow for the synthesis, purification, and characterization of parabens.

Experimental Protocols

Protocol 1: Synthesis of Methylparaben

This protocol describes the synthesis of methyl this compound (methylparaben) via Fischer esterification.

Materials:

  • p-Hydroxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of p-hydroxybenzoic acid in 200 ml of methanol.[7]

  • Carefully add 2 ml of concentrated sulfuric acid to the mixture.[7]

  • Heat the mixture to reflux and maintain for 18 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.[7]

  • Extract the aqueous mixture with two 100 ml portions of diethyl ether.[7]

  • Combine the organic layers and wash with two 100 ml portions of saturated sodium bicarbonate solution, followed by one 100 ml portion of water.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude methylparaben.[7]

  • The crude product can be further purified by recrystallization from a suitable solvent like a methanol-water mixture.

Protocol 2: Synthesis of Ethylparaben, Propylparaben, and Butylparaben

The synthesis of ethylparaben, propylparaben, and butylparaben follows a similar procedure to that of methylparaben, with the respective alcohol being substituted for methanol.

Materials:

  • p-Hydroxybenzoic acid

  • Ethanol (for ethylparaben), n-Propanol (for propylparaben), or n-Butanol (for butylparaben)[1][2][9]

  • Concentrated sulfuric acid

  • Sodium carbonate solution (4%)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine p-hydroxybenzoic acid and a molar excess of the corresponding alcohol (e.g., a 1:5 molar ratio of acid to alcohol).[10]

  • Slowly add a catalytic amount of concentrated sulfuric acid.[2]

  • Heat the mixture to reflux and maintain for several hours (typically 4-8 hours).[8][11] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Pour the cooled mixture into a 4% sodium carbonate solution to neutralize the acid and precipitate the crude paraben.[11]

  • Filter the crude product, wash it with water until neutral, and dry.

  • Recrystallize the crude paraben from ethanol to obtain the purified product.[11]

Quantitative Data

The following table summarizes the typical yields and physical properties of common parabens synthesized via Fischer esterification.

ParabenAlcohol UsedMolar Ratio (Acid:Alcohol)CatalystReaction Time (hours)Typical Yield (%)Melting Point (°C)
Methylparaben Methanol1:3H₂SO₄-86%[12]125-128[13]
Ethylparaben Ethanol-H₂SO₄4-115-118[1]
Propylparaben n-Propanol-H₂SO₄--96-99[14]
Butylparaben n-Butanol1:5H₂SO₄8>95%[10][11]68-69[15]

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Characterization of Parabens

The synthesized parabens can be characterized using various analytical techniques to confirm their identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the synthesized parabens.[4]

Typical HPLC Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase: A mixture of methanol or acetonitrile (B52724) and water.

  • Detection: UV detector at a wavelength corresponding to the absorption maximum of the paraben (e.g., ~254 nm).[16]

  • Procedure: A standard solution of the respective paraben is prepared at a known concentration. The synthesized product is dissolved in the mobile phase and injected into the HPLC system. The purity is determined by comparing the peak area of the principal peak to the total area of all peaks. The identity is confirmed by comparing the retention time with that of a certified reference standard.[4]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups in the paraben molecule.

Procedure:

  • Prepare a KBr pellet by grinding 1-2 mg of the dried sample with ~100 mg of dry KBr powder and pressing it into a translucent disk.[4]

  • Obtain the IR spectrum in the range of 4000-400 cm⁻¹.[4]

Characteristic FTIR Absorption Bands for Parabens:

Functional GroupWavenumber (cm⁻¹)
O-H (Phenolic)3600-3200 (broad)
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=O (Ester)1725-1705
C=C (Aromatic)1600-1475
C-O (Ester)1300-1000

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized paraben and to study its fragmentation pattern. The molecular ion peak (M+) will correspond to the molecular weight of the specific paraben.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the parabens by identifying the different types of protons and carbons and their chemical environments.

Fischer Esterification Mechanism

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification for the synthesis of parabens.

FischerEsterification cluster_reactants cluster_products p_hydroxybenzoic_acid p-Hydroxybenzoic Acid protonated_carbonyl Protonated Carbonyl (Activated) p_hydroxybenzoic_acid->protonated_carbonyl + H⁺ alcohol Alcohol (R-OH) H_plus H⁺ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + R-OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_leaving Intermediate with Water as Leaving Group proton_transfer->water_leaving paraben Paraben water_leaving->paraben - H₂O, - H⁺ water Water water_leaving->water H_plus_regen H⁺ (Catalyst Regenerated) water_leaving->H_plus_regen

Caption: Mechanism of Fischer Esterification for paraben synthesis.

Conclusion

The synthesis of this compound esters via Fischer esterification is a robust and well-established method suitable for laboratory and industrial-scale production. The protocols provided in this document offer a comprehensive guide for researchers and professionals in the field. Proper characterization using modern analytical techniques is crucial to ensure the identity and purity of the synthesized parabens for their intended applications.

References

Application of 4-Hydroxybenzoate in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-hydroxybenzoate (4-HB) in the synthesis of a variety of polymers. 4-Hydroxybenzoic acid and its derivatives are versatile monomers widely employed in the production of high-performance polymers, including liquid crystal polymers (LCPs), copolyesters, and specialty materials with applications in electronics, aerospace, and biomedicine.

Introduction to this compound in Polymer Synthesis

4-Hydroxybenzoic acid is an aromatic hydroxy acid that can undergo polymerization through its two functional groups: the hydroxyl (-OH) and the carboxylic acid (-COOH). This bifunctionality allows it to act as an AB-type monomer, capable of self-condensation to form homopolymers or copolymerization with other monomers to create a diverse range of polymeric materials. The rigid, rod-like nature of the this compound unit imparts exceptional thermal stability, mechanical strength, and, in certain copolymer compositions, liquid crystalline properties to the resulting polymers.

The most common method for polymerizing 4-hydroxybenzoic acid is through melt polycondensation, often after acetylation of the hydroxyl group to increase its reactivity and prevent side reactions. Other polymerization techniques, such as solution polymerization and ring-opening polymerization of 4-HB-containing cyclic monomers, are also utilized for specific applications.

Key Applications and Polymer Types

The applications of polymers derived from this compound are extensive and include:

  • Liquid Crystal Polymers (LCPs): Copolymers of 4-HB with monomers like 6-hydroxy-2-naphthoic acid (HNA) form thermotropic LCPs, such as Vectran®, known for their outstanding mechanical properties and thermal stability.[1] These materials are used in high-strength fibers, electronic components, and aerospace applications.

  • High-Performance Copolyesters: 4-HB is a key component in a variety of copolyesters, where it is incorporated to enhance thermal resistance, mechanical properties, and processability. Examples include copolymers with ethylene (B1197577) terephthalate (B1205515) and various aliphatic diacids.

  • Biodegradable Polymers: Copolymers of 4-HB with monomers like lactide are being explored for biomedical applications due to their potential for controlled degradation and antimicrobial properties.[1]

  • Thermosetting Resins: 4-HB can be incorporated into resin formulations to improve their thermal stability and mechanical performance.

Experimental Protocols

This section provides detailed protocols for common polymerization methods involving this compound.

Melt Polycondensation for the Synthesis of Poly(this compound)

This protocol describes the bulk condensation of 4-hydroxybenzoic acid using acetic anhydride (B1165640), a common method for producing high molecular weight poly(this compound).[2]

Materials:

  • 4-Hydroxybenzoic acid (4-HB)

  • Acetic anhydride

  • Nitrogen or Argon gas (high purity)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet.

Procedure:

  • Acetylation: In the reaction vessel, charge 4-hydroxybenzoic acid and a molar excess of acetic anhydride (e.g., 1.1 moles of acetic anhydride per mole of 4-HB).

  • Under a slow stream of inert gas, heat the mixture to reflux (approximately 140-150 °C) with stirring for 2-3 hours. This step forms 4-acetoxybenzoic acid in situ.

  • Polycondensation - Stage 1: Gradually increase the temperature to 250-280 °C to distill off the acetic acid byproduct.

  • Polycondensation - Stage 2: Once the acetic acid distillation has ceased, further increase the temperature to 320-350 °C.

  • Apply a vacuum to the system to facilitate the removal of any remaining acetic acid and to drive the polymerization reaction towards higher molecular weights.

  • Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved.

  • Cool the reactor and isolate the resulting polymer. The polymer is typically an opaque, highly crystalline solid.

Experimental Workflow for Melt Polycondensation of 4-HB

Melt_Polycondensation_Workflow start Start acetylation Acetylation of 4-HB with Acetic Anhydride (140-150 °C, 2-3h) start->acetylation distillation Distillation of Acetic Acid (Increase T to 250-280 °C) acetylation->distillation polycondensation Polycondensation (Increase T to 320-350 °C under vacuum) distillation->polycondensation isolation Cooling and Polymer Isolation polycondensation->isolation end_product Poly(this compound) isolation->end_product LCP_Synthesis_Mechanism cluster_monomers Monomers cluster_acetylation Acetylation HBA 4-Hydroxybenzoic Acid (HBA) Ac_HBA 4-Acetoxybenzoic Acid HBA->Ac_HBA Acetic Anhydride HNA 6-Hydroxy-2-naphthoic Acid (HNA) Ac_HNA 6-Acetoxy-2-naphthoic Acid HNA->Ac_HNA Acetic Anhydride polycondensation Polycondensation (Acidolysis) - Acetic Acid Ac_HBA->polycondensation Ac_HNA->polycondensation LCP Liquid Crystal Polymer (Vectran®-type) polycondensation->LCP

References

Application Notes and Protocols: 4-Hydroxybenzoate as a Biomarker for Gut Microbiota Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoate (4-HBA), a phenolic acid, is emerging as a significant biomarker of gut microbiota activity. It is produced by the microbial metabolism of dietary precursors, particularly tyrosine and polyphenols found in foods like green tea, berries, and nuts.[1] The concentration of 4-HBA in biological fluids such as urine, plasma, and feces can reflect the composition and metabolic function of the gut microbiome. Elevated or altered levels of 4-HBA have been associated with various health and disease states, making it a promising non-invasive tool for assessing gut health, disease pathology, and the efficacy of therapeutic interventions.

These application notes provide a comprehensive overview of 4-HBA as a biomarker, including its production, biological significance, and detailed protocols for its quantification and the analysis of associated gut microbiota.

Applications of this compound as a Biomarker

  • Assessment of Gut Microbiota Dysbiosis: Altered levels of 4-HBA can indicate an imbalance in the gut microbial community.

  • Monitoring Dietary Interventions: Changes in 4-HBA concentrations can be used to track the impact of dietary changes, such as increased consumption of polyphenols, on gut microbiota metabolism.

  • Inflammatory Bowel Disease (IBD) Research: 4-HBA may serve as a biomarker for IBD, with studies suggesting a link between its levels and disease activity. Its anti-inflammatory properties are also a subject of interest.

  • Drug Development: 4-HBA can be used as a pharmacodynamic biomarker to assess the effect of new drugs on the gut microbiome.

  • Precursor for Coenzyme Q10: 4-HBA is a precursor to Coenzyme Q10 (CoQ10), a vital antioxidant and component of the electron transport chain, highlighting its importance in host metabolism.[1]

Data Presentation

The following tables are templates for summarizing quantitative data on this compound and associated gut microbiota. Actual values should be populated from experimental data.

Table 1: this compound Levels in Healthy vs. Inflammatory Bowel Disease (IBD) Cohorts

AnalyteSample TypeHealthy Controls (n=...)IBD Patients (n=...)p-valueReference
This compoundUrine (µg/mL)Mean ± SDMean ± SD
This compoundPlasma (ng/mL)Mean ± SDMean ± SD
This compoundFeces (ng/g)Mean ± SDMean ± SD

Table 2: Relative Abundance of this compound-Producing Bacteria in Healthy vs. IBD Gut Microbiome

Bacterial Genus/SpeciesHealthy Controls (%) (n=...)IBD Patients (%) (n=...)p-valueReference
LactobacillusMean ± SDMean ± SD
ClostridiumMean ± SDMean ± SD
EubacteriumMean ± SDMean ± SD
BifidobacteriumMean ± SDMean ± SD
BacteroidesMean ± SDMean ± SD

Signaling and Metabolic Pathways

Biosynthesis of this compound by Gut Microbiota

The primary pathway for 4-HBA production by gut bacteria is the conversion of chorismate, an intermediate in the shikimate pathway, to 4-HBA and pyruvate. This reaction is catalyzed by the enzyme chorismate pyruvate-lyase (UbiC). Dietary polyphenols from sources like green tea are also major precursors.

Dietary_Polyphenols Dietary Precursors (e.g., Tyrosine, Polyphenols) Gut_Microbiota Gut Microbiota (e.g., Lactobacillus, Clostridium) Dietary_Polyphenols->Gut_Microbiota Chorismate Chorismate Gut_Microbiota->Chorismate UbiC Chorismate pyruvate-lyase (UbiC) Chorismate->UbiC HBA4 This compound (4-HBA) UbiC->HBA4 Host_Circulation Host Circulation HBA4->Host_Circulation

Caption: Biosynthesis of this compound by gut microbiota.

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can potentially inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBA4 This compound IKK IKK complex HBA4->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive Binds and sequesters NFkB_active NF-κB (p65/p50) IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_genes cluster_collection Sample Collection cluster_analysis Analysis cluster_data Data Integration & Interpretation Fecal_Sample Fecal Sample Microbiota_Analysis 16S rRNA Sequencing Shotgun Metagenomics Fecal_Sample->Microbiota_Analysis Metabolite_Quantification LC-MS/MS or HPLC Quantification of 4-HBA Fecal_Sample->Metabolite_Quantification Urine_Sample Urine/Plasma Sample Urine_Sample->Metabolite_Quantification Bioinformatics Bioinformatics Analysis Microbiota_Analysis->Bioinformatics Statistical_Analysis Statistical Analysis Metabolite_Quantification->Statistical_Analysis Correlation Correlation Analysis Bioinformatics->Correlation Statistical_Analysis->Correlation

References

Application Notes and Protocols for Paraben Analysis using Microemulsion Electrokinetic Chromatography (MEEKC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsion Electrokinetic Chromatography (MEEKC) is a highly efficient separation technique that offers a powerful solution for the simultaneous analysis of a wide range of compounds, including the homologous series of parabens (methyl-, ethyl-, propyl-, and butylparaben). These compounds are widely used as preservatives in pharmaceutical formulations and cosmetic products. MEEKC combines the advantages of micellar electrokinetic chromatography (MEKC) and microemulsion technology, providing an enhanced separation mechanism based on the partitioning of analytes between the aqueous mobile phase and the oil microdroplets of the microemulsion. This application note provides a detailed protocol for the analysis of parabens using MEEKC, including instrument setup, microemulsion preparation, sample preparation, and method validation parameters.

Principle of MEEKC

In MEEKC, a stable and transparent oil-in-water microemulsion is used as the separation buffer. This microemulsion consists of an aqueous buffer, a surfactant (typically sodium dodecyl sulfate (B86663) - SDS), an oil (e.g., heptane (B126788) or octane), and a co-surfactant (e.g., a short-chain alcohol like 1-butanol). The surfactant molecules form a layer at the oil-water interface, creating charged nanometer-sized oil droplets. When a voltage is applied across the capillary, the charged oil droplets migrate at a different velocity from the bulk aqueous phase, creating a pseudo-stationary phase. Neutral analytes, such as parabens, are separated based on their differential partitioning between the aqueous phase and the hydrophobic core of the oil droplets. This partitioning mechanism allows for the effective separation of compounds with varying hydrophobicities.

Experimental Protocols

Instrumentation
  • Capillary Electrophoresis (CE) System: A standard CE instrument equipped with a UV-Vis detector is suitable.

  • Fused-Silica Capillary: Typically, a 50-75 µm internal diameter capillary with a total length of 40-60 cm (effective length 30-50 cm) is used.

  • Data Acquisition and Processing Software: For controlling the instrument and for data analysis.

Reagents and Materials
  • Paraben Standards: Methylparaben, Ethylparaben, Propylparaben, and Butylparaben (analytical grade).

  • Internal Standard (IS): 4-Hydroxyacetophenone is a suitable internal standard to improve injection precision and linearity.

  • Surfactant: Sodium Dodecyl Sulfate (SDS).

  • Oil: n-Heptane or n-Octane.

  • Co-surfactant: 1-Butanol or 2-propanol.

  • Buffer: Sodium tetraborate (B1243019) or phosphate (B84403) buffer.

  • Solvents: Methanol (B129727), Ethanol (B145695) (HPLC grade).

  • Deionized Water: High-purity water for all solutions.

Preparation of Microemulsion Buffer

A typical oil-in-water microemulsion for paraben analysis can be prepared as follows. The components are mixed and sonicated until a clear, transparent solution is obtained.

ComponentConcentration (w/w %)Purpose
Sodium Dodecyl Sulfate (SDS)2.0 - 4.0Surfactant (forms charged droplets)
n-Heptane0.5 - 1.5Oil phase (hydrophobic core)
1-Butanol6.0 - 10.0Co-surfactant (stabilizes microemulsion)
Sodium Tetraborate Buffer (10-20 mM, pH 9.2)85.0 - 91.5Aqueous phase and maintains pH

Note: The exact composition may require optimization for specific applications and instruments.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each paraben and the internal standard by dissolving 10 mg of each compound in 10 mL of methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all parabens and the internal standard at a suitable concentration (e.g., 100 µg/mL each) by diluting the stock solutions with the microemulsion buffer.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working standard mixture with the microemulsion buffer to cover the desired concentration range (e.g., 1 - 50 µg/mL).

Sample Preparation

The sample preparation method should be adapted to the matrix of the product being analyzed.

For Liquid Pharmaceutical Formulations (e.g., Syrups, Oral Solutions):

  • Accurately weigh or pipette a known amount of the sample (e.g., 1 g or 1 mL) into a volumetric flask.

  • Add a known concentration of the internal standard.

  • Dilute to volume with the microemulsion buffer.

  • Vortex or sonicate the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

For Cosmetic Products (e.g., Creams, Lotions):

  • Accurately weigh about 0.5 - 1.0 g of the sample into a centrifuge tube.

  • Add a known concentration of the internal standard.

  • Add a suitable extraction solvent, such as methanol or ethanol (e.g., 5 mL).

  • Vortex or sonicate the mixture for several minutes to ensure thorough extraction of the parabens.

  • Centrifuge the mixture to separate the solid excipients.

  • Transfer the supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of the microemulsion buffer.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

MEEKC Operating Conditions
ParameterTypical Value
CapillaryFused-silica, 50 µm i.d., 48.5 cm total length (40 cm to detector)
Separation Voltage+15 to +25 kV
Temperature25 - 35 °C
InjectionHydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection Wavelength254 nm
Running BufferPrepared Microemulsion

Capillary Conditioning: Before the first use, and daily, the capillary should be conditioned by flushing with 1 M NaOH, deionized water, and finally with the microemulsion buffer.

Data Presentation

The following table summarizes typical quantitative data for the MEEKC analysis of parabens. These values are indicative and may vary depending on the specific experimental conditions.

AnalyteMigration Time (min)Resolution (Rs)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
Methylparaben5.2->0.9990.10.3
Ethylparaben6.53.1>0.9990.10.3
Propylparaben8.14.2>0.9990.050.15
Butylparaben10.25.5>0.9990.050.15

Mandatory Visualizations

MEEKC_Workflow cluster_prep Preparation cluster_analysis MEEKC Analysis cluster_data Data Processing A Prepare Microemulsion Buffer D Capillary Conditioning A->D B Prepare Standard Solutions E Inject Sample/Standard B->E C Sample Preparation (Dilution/Extraction) C->E D->E F Apply Separation Voltage E->F G UV Detection F->G H Peak Integration G->H I Quantification H->I J Reporting I->J

Caption: Experimental workflow for MEEKC analysis of parabens.

Microemulsion_System cluster_droplet Microemulsion Droplet Oil Oil (Heptane) Surfactant Surfactant (SDS) Surfactant->Oil Interface CoSurfactant Co-surfactant (1-Butanol) CoSurfactant->Surfactant AqueousPhase Aqueous Phase (Buffer) AqueousPhase->Surfactant interacts with Paraben Paraben (Analyte) Paraben->Oil partitions into Paraben->AqueousPhase partitions into

Caption: Components and interactions in the MEEKC system.

Conclusion

Microemulsion electrokinetic chromatography is a robust and reliable technique for the quantitative analysis of parabens in complex matrices such as pharmaceutical and cosmetic products. The method offers high separation efficiency, good resolution, and sufficient sensitivity for quality control and regulatory compliance purposes. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to implement MEEKC for paraben analysis in their laboratories.

Troubleshooting & Optimization

Technical Support Center: Microbial Production of 4-Hydroxybenzoate (4-HBA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of 4-Hydroxybenzoate (4-HBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their fermentation experiments for improved 4-HBA yield.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the microbial fermentation of 4-HBA.

Low or No 4-HBA Production

Q1: My engineered strain is not producing any 4-HBA, or the titer is very low. What are the potential causes and how can I troubleshoot this?

A1: Low or no 4-HBA production can stem from several factors, ranging from issues with the expression of your biosynthetic pathway to suboptimal fermentation conditions. Here’s a step-by-step troubleshooting guide:

  • Verify Gene Expression: Confirm the successful transcription and translation of the key enzymes in your 4-HBA pathway, particularly the chorismate pyruvate-lyase (UbiC).[1][2][3] Methods like RT-qPCR for transcript analysis and SDS-PAGE or Western blotting for protein analysis can be employed.

  • Check for Essential Pathway Precursors: 4-HBA is synthesized from chorismate, a product of the shikimate pathway.[1][4] Ensure that the central metabolism is efficiently supplying the precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[1] Overexpression of genes in the shikimate pathway can enhance precursor availability.[1][5]

  • Investigate Product Degradation: Your host strain might be degrading the produced 4-HBA. For instance, in Corynebacterium glutamicum, the pobA gene encodes a this compound hydroxylase that degrades 4-HBA.[1] Knocking out such degradation pathways is a crucial step.[1]

  • Assess Product Toxicity: 4-HBA can be toxic to microbial hosts, inhibiting growth and, consequently, production.[1][6] Consider using a more tolerant host organism. For example, C. glutamicum has shown higher tolerance to 4-HBA compared to E. coli.[1] Alternatively, implementing in-situ product removal strategies, such as using ion-exchange resins during fermentation, can alleviate toxicity and significantly increase total yield.[7]

Slow Cell Growth and Low Biomass

Q2: My microbial culture is growing very slowly, or the final biomass is low, leading to poor 4-HBA yield. What should I do?

A2: Poor cell growth can be a major bottleneck. Consider the following:

  • Optimize Fermentation Conditions: Ensure that parameters such as temperature, pH, and aeration are optimal for your specific microbial host.[8][9] For example, E. coli strains are often cultured at 37°C, while C. glutamicum may have different optimal conditions.[7][9]

  • Medium Composition: The composition of your fermentation medium is critical. Ensure all essential nutrients, including carbon source, nitrogen source, and trace elements, are not limiting. For some engineered strains, supplementation with aromatic amino acids may be necessary if competing pathways have been knocked out.[2]

  • Metabolic Burden: Overexpression of multiple genes can impose a significant metabolic burden on the host, slowing down growth. Use promoters of appropriate strength to balance pathway expression and cell viability.[4]

  • Toxicity of Precursors or Intermediates: Accumulation of certain pathway intermediates can be toxic. Ensure a balanced expression of all pathway enzymes to avoid bottlenecks and the buildup of toxic compounds.

Formation of Undesired Byproducts

Q3: I am observing the formation of significant amounts of byproducts, which lowers my 4-HBA yield. How can I address this?

A3: Byproduct formation is a common issue that diverts carbon flux away from your desired product.

  • Identify and Eliminate Competing Pathways: Analyze your fermentation broth using techniques like HPLC or GC-MS to identify major byproducts.[2][10] Once identified, use metabolic engineering strategies to knock out the genes responsible for their synthesis. For example, in C. glutamicum, deleting ldhA (lactate dehydrogenase) and pyk (pyruvate kinase) has been shown to reduce byproduct formation and improve 4-HBA yield.[1][11]

  • Enhance Carbon Flux towards 4-HBA: Overexpress key enzymes in the shikimate pathway to channel more carbon towards chorismate, the precursor of 4-HBA.[1][5] For instance, using a feedback-resistant version of DAHP synthase (aroG fbr) can prevent feedback inhibition and increase pathway flux.[1]

Quantitative Data Summary

The following tables summarize 4-HBA production titers and yields achieved in different microbial hosts under various conditions.

Table 1: 4-HBA Production in Engineered Corynebacterium glutamicum

Strain Engineering StrategyCarbon SourceTiter (g/L)Yield (% mol/mol)Reference
Stepwise overexpression of all seven shikimate pathway genes, deletion of byproduct pathways (hdpA, pyk), expression of a resistant UbiC.Glucose36.641[1][11]
Augmented shikimate pathway, deletion of HBA degradation genes, selection of a suitable promoter for UbiC expression.Glucose8.3Not Reported[4]
Deletion of trpE gene, requiring tryptophan supplementation.Not Specified137.6 mM9.65% (C-mol)[2][3]

Table 2: 4-HBA Production in Engineered Escherichia coli

Strain Engineering StrategyCarbon SourceTiter (g/L)Yield (% mol/mol)Reference
Deficient in tyrosine, phenylalanine, and tryptophan biosynthesis.Glucose1213[1]
Overexpression of ubiC and shikimate gene module.Not Specified0.7235Not Reported[5]
In-situ product removal using anion exchange resin.Glucose22.9 (total equivalent)Not Reported[7]

Table 3: 4-HBA Production in Engineered Pseudomonas taiwanensis

Strain Engineering StrategyCarbon SourceTiter (mM)Yield (% C-mol)Reference
Engineered for production from xylose in a mineral medium.Xylose1.378[2]
Engineered for production from glucose in a mineral medium.Glucose3.319.0[2]
Engineered for production from glycerol (B35011) in a mineral medium.GlycerolNot Reported29.6[2]

Experimental Protocols

Protocol 1: Quantification of 4-HBA in Fermentation Broth using HPLC

This protocol provides a general method for quantifying 4-HBA. Specific parameters may need to be optimized for your system.

  • Sample Preparation:

    • Take a sample from the fermentation broth.

    • Centrifuge at 17,000 x g for 2 minutes to pellet the cells.[2]

    • Filter the supernatant through a 0.2 µm syringe filter.[2]

    • For some analyses, a 1:1 dilution with methanol (B129727) may be used to precipitate proteins and salts.[2]

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector.[2][12]

    • Column: A reversed-phase C18 column is commonly used.[2]

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is typical.[2][12][13]

    • Flow Rate: A flow rate of 0.8-1.0 mL/min is common.[2][12]

    • Detection: UV detection at a wavelength of around 255-260 nm.[2][12]

    • Quantification: Create a standard curve using known concentrations of 4-HBA to quantify the concentration in your samples.[13]

Protocol 2: Shake Flask Fermentation for 4-HBA Production

This protocol outlines a general procedure for shake flask cultivation.

  • Pre-culture Preparation:

    • Inoculate a single colony of your engineered strain into a suitable rich medium (e.g., LB broth) containing the appropriate antibiotics.

    • Incubate overnight at the optimal temperature and shaking speed for your host strain (e.g., 37°C and 200-300 rpm for E. coli).[7][9]

  • Main Culture:

    • Prepare the main fermentation medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose or glycerol) and any necessary additives (e.g., amino acids, inducers).

    • Inoculate the main culture with the overnight pre-culture to a starting OD600 of approximately 0.1.[2]

    • Incubate at the optimal temperature and shaking speed.

    • If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., mid-log phase).[2][9]

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600) and 4-HBA concentration using the HPLC protocol described above.

Visualizations

Metabolic Pathway for 4-HBA Production

4-HBA_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG E4P Erythrose-4-Phosphate (E4P) E4P->DAHP Chorismate Chorismate DAHP->Chorismate Shikimate Pathway HBA This compound (4-HBA) Chorismate->HBA ubiC AAs Aromatic Amino Acids Chorismate->AAs Competing Pathways Byproducts Byproducts Chorismate->Byproducts Degradation Degradation Products HBA->Degradation pobA

Caption: Engineered metabolic pathway for 4-HBA production from central metabolites.

Troubleshooting Workflow for Low 4-HBA Yield

Troubleshooting_Workflow Start Low/No 4-HBA Production CheckExpression Verify Gene Expression (RT-qPCR, SDS-PAGE) Start->CheckExpression CheckPrecursors Assess Precursor Supply (Shikimate Pathway) Start->CheckPrecursors CheckDegradation Investigate Product Degradation (Knockout pobA) Start->CheckDegradation CheckToxicity Evaluate Product Toxicity Start->CheckToxicity OptimizeConditions Optimize Fermentation Conditions (pH, Temp, Media) Start->OptimizeConditions AddressByproducts Analyze and Eliminate Byproducts (Knockouts) Start->AddressByproducts Solution Improved 4-HBA Yield CheckExpression->Solution CheckPrecursors->Solution CheckDegradation->Solution CheckToxicity->Solution OptimizeConditions->Solution AddressByproducts->Solution

Caption: A logical workflow for troubleshooting common issues in 4-HBA fermentation.

References

Technical Support Center: Optimizing 4-Hydroxybenzoic Acid (4-HBA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-hydroxybenzoic acid (4-HBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their 4-HBA synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-HBA, and what are the primary byproducts?

The most prevalent industrial method for 4-HBA synthesis is the Kolbe-Schmitt reaction.[1][2] This process involves the carboxylation of potassium phenoxide under elevated temperature and pressure.[1][2] The most significant byproduct in this synthesis is salicylic (B10762653) acid (2-hydroxybenzoic acid), the ortho-isomer of 4-HBA.[3][4] Other potential byproducts include 4-hydroxyisophthalic acid and residual phenol (B47542).[5]

Q2: How can I selectively synthesize 4-HBA over its isomer, salicylic acid?

The selectivity of the Kolbe-Schmitt reaction towards 4-HBA (para-carboxylation) over salicylic acid (ortho-carboxylation) is primarily influenced by the choice of alkali metal hydroxide (B78521) and the reaction temperature.

  • Choice of Alkali Metal: Using potassium hydroxide (KOH) to form potassium phenoxide is crucial for favoring the formation of 4-HBA.[1][2] In contrast, sodium hydroxide (NaOH) predominantly yields salicylic acid.[1] The larger ionic radius of the potassium ion is thought to sterically hinder ortho-carboxylation, thereby promoting the formation of the para-isomer.

  • Reaction Temperature: Higher reaction temperatures favor the formation of the thermodynamically more stable para-isomer, 4-HBA.[6] While lower temperatures (around 125-150°C) favor the formation of salicylic acid, increasing the temperature to 200°C or higher significantly increases the yield of 4-HBA.[3][4]

Q3: What is the role of pressure in the Kolbe-Schmitt reaction for 4-HBA synthesis?

High pressure, typically in the range of 80-100 atm of carbon dioxide, is essential for the Kolbe-Schmitt reaction.[1] The elevated pressure increases the concentration of CO2 in the reaction medium, driving the carboxylation of the phenoxide. While the primary role of pressure is to ensure a sufficient supply of the carboxylating agent, subtle effects on the ortho/para product ratio have been observed, though temperature and the choice of cation are the more dominant factors.

Q4: How can I purify the crude 4-HBA product to remove byproducts?

Recrystallization is a highly effective method for purifying crude 4-HBA. Water is a common and effective solvent for this purpose due to the significant difference in the solubility of 4-HBA at high and low temperatures. The general procedure involves dissolving the crude product in a minimum amount of hot water, followed by hot filtration to remove any insoluble impurities. As the filtrate cools, pure 4-HBA crystallizes out, leaving more soluble impurities, such as salicylic acid, in the mother liquor. A final wash with cold water helps to remove any remaining soluble impurities from the surface of the crystals.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-HBA 1. Presence of Water: Moisture in the reactants (potassium phenoxide) or the reaction system can significantly reduce the yield.[7]2. Incomplete Reaction: Insufficient reaction time, temperature, or CO2 pressure.3. Impure Reactants: Impurities in the phenol or potassium hydroxide can interfere with the reaction.1. Ensure Anhydrous Conditions: Thoroughly dry the potassium phenoxide before use. Use dry CO2 gas.2. Optimize Reaction Parameters: Increase reaction time, ensure the temperature is maintained at the optimal level (typically >200°C for 4-HBA), and maintain high CO2 pressure throughout the reaction.3. Use High-Purity Reactants: Purify phenol by distillation if necessary. Use high-grade potassium hydroxide.
High Salicylic Acid Content 1. Low Reaction Temperature: Temperatures below 200°C favor the formation of the ortho-isomer (salicylic acid).2. Use of Sodium Hydroxide: Contamination with or inadvertent use of NaOH instead of KOH.1. Increase Reaction Temperature: Maintain the reaction temperature at or above 220°C to promote the formation of 4-HBA.[3]2. Exclusive Use of Potassium Hydroxide: Ensure that only high-purity potassium hydroxide is used to prepare the phenoxide.
Presence of Dicarboxylic Acids (e.g., 4-hydroxyisophthalic acid) Further Carboxylation: The desired product, 4-hydroxybenzoate, can undergo a second carboxylation under the reaction conditions.Optimize Reaction Time and Stoichiometry: Avoid excessively long reaction times. Control the stoichiometry of the reactants to minimize the opportunity for a second carboxylation.
Discoloration of the Final Product 1. Oxidation of Phenol: Phenol and phenoxides are susceptible to oxidation, which can lead to colored impurities.2. Formation of Tar-like Byproducts: At very high temperatures, side reactions can lead to the formation of polymeric or tar-like substances.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) before introducing CO2 to minimize oxidation.2. Temperature Control: Avoid excessive temperatures that could lead to thermal decomposition and tar formation.3. Decolorization during Purification: Use activated charcoal during the recrystallization process to adsorb colored impurities.[8]

Quantitative Data on Reaction Parameters

The following table summarizes the impact of key reaction parameters on the yield of 4-HBA and the formation of the primary byproduct, salicylic acid.

Alkali MetalTemperature (°C)Pressure (atm)4-HBA Yield (%)Salicylic Acid Yield (%)Notes
Potassium15030LowHighFavors ortho-carboxylation.
Potassium20030ModerateModerateA mix of ortho and para products is expected.
Potassium22530High (up to 92.68% with excess phenol)LowOptimal for para-carboxylation.[9]
Sodium125100LowHigh (up to 95% mixture)Predominantly yields salicylic acid.[3]
Sodium150-LowHigh (95% mixture with 4-HBA)Predominantly yields salicylic acid.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction

This protocol is a general guideline for the synthesis of 4-HBA, emphasizing conditions that favor the para-isomer.

Materials:

  • Phenol

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO2), high pressure

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • High-pressure autoclave reactor

Procedure:

  • Preparation of Potassium Phenoxide:

    • In a suitable reaction vessel, dissolve phenol in a minimal amount of a suitable solvent (e.g., toluene) or handle it as a melt.

    • Carefully add a stoichiometric amount of potassium hydroxide.

    • Heat the mixture under reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction.

    • Once all the water has been removed, evaporate the solvent under reduced pressure to obtain dry potassium phenoxide powder.

  • Carboxylation:

    • Transfer the dry potassium phenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with an inert gas like nitrogen to remove any residual air.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm).

    • Heat the autoclave to the target temperature (e.g., 220-240°C) with constant stirring.

    • Maintain these conditions for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

    • Dissolve the solid product in hot water.

    • Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude 4-HBA.

    • Filter the crude product and wash it with cold water.

    • Further purify the crude 4-HBA by recrystallization from hot water. Dissolve the crude product in a minimum amount of boiling water, add activated charcoal if the solution is colored, and perform a hot filtration. Allow the filtrate to cool slowly to form pure crystals of 4-HBA.

    • Collect the purified crystals by vacuum filtration and dry them in an oven.

Protocol 2: Recrystallization of 4-Hydroxybenzoic Acid

This protocol details the purification of crude 4-HBA.

Materials:

  • Crude 4-Hydroxybenzoic Acid

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-HBA in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture on a hot plate. Continue adding small portions of hot deionized water while stirring until the 4-HBA is completely dissolved. Use the minimum amount of hot water necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat it for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the preheated flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, and then transfer them to a watch glass to air dry or dry in a low-temperature oven.

Visualizations

Kolbe_Schmitt_Pathway cluster_conditions Reaction Conditions phenol Phenol k_phenoxide Potassium Phenoxide phenol->k_phenoxide - H2O koh KOH ortho_intermediate Ortho-Carboxylation Intermediate k_phenoxide->ortho_intermediate + CO2 para_intermediate Para-Carboxylation Intermediate k_phenoxide->para_intermediate + CO2 co2 CO2 salicylic_acid Salicylic Acid (Byproduct) ortho_intermediate->salicylic_acid Protonation hba 4-Hydroxybenzoic Acid (Desired Product) para_intermediate->hba Protonation low_temp Low Temp (~150°C) low_temp->ortho_intermediate Favors high_temp High Temp (>200°C) high_temp->para_intermediate Favors

Caption: Factors influencing ortho vs. para selectivity in the Kolbe-Schmitt reaction.

Troubleshooting_Workflow start Start 4-HBA Synthesis reaction Kolbe-Schmitt Reaction start->reaction analysis Analyze Crude Product (e.g., HPLC, TLC) reaction->analysis low_yield Low Yield? analysis->low_yield purification Recrystallization analysis->purification Proceed to Purification high_byproduct High Byproduct Level? low_yield->high_byproduct No check_conditions Check Reaction Parameters: - Anhydrous? - Temp/Pressure OK? - Reactant Purity? low_yield->check_conditions Yes high_byproduct->purification No adjust_temp Adjust Temperature (Increase for 4-HBA) high_byproduct->adjust_temp Yes (High Salicylic Acid) final_product Pure 4-HBA purification->final_product optimize_purification Optimize Recrystallization: - Solvent Volume - Cooling Rate - Use Charcoal purification->optimize_purification Impurities Remain check_conditions->reaction Adjust & Retry adjust_temp->reaction Adjust & Retry optimize_purification->purification Retry

Caption: A logical workflow for troubleshooting common issues in 4-HBA synthesis.

References

Technical Support Center: Optimizing Fed-Batch Culture for 4-Hydroxybenzoate (4-HBA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful production of 4-Hydroxybenzoate (4-HBA) using microbial fed-batch cultures.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during 4-HBA production in a question-and-answer format.

Q1: My 4-HBA titer and yield are significantly lower than expected. What are the potential causes?

A1: Low productivity is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Suboptimal Precursor Supply: The biosynthesis of 4-HBA relies on precursors from the central carbon metabolism, specifically phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) which form chorismate.[1] An insufficient supply of these molecules can create a bottleneck.

  • Product Toxicity: 4-HBA can be toxic to microbial hosts, inhibiting cell growth and enzymatic activity.[1] While some hosts like Corynebacterium glutamicum show higher tolerance (up to 300 mM), E. coli growth can be completely inhibited at concentrations around 200 mM.[1]

  • Byproduct Formation: Carbon flux might be diverted to competing pathways, such as the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, tryptophan) or other metabolic sinks.[2][3]

  • Plasmid Instability: If the pathway genes are on a plasmid, instability can lead to a loss of the production phenotype over time, especially in the absence of consistent selective pressure.

  • Inefficient Feeding Strategy: An incorrect feeding rate can lead to either starvation or the accumulation of inhibitory byproducts like acetate (B1210297) from excess glucose.

Q2: Cell growth is poor or ceases prematurely. How can I improve biomass formation?

A2: Poor cell growth is a primary cause of low volumetric productivity. Consider these troubleshooting steps:

  • Assess Media Composition: Ensure the batch and feed media are not lacking essential nutrients like nitrogen, phosphate, or trace elements.[2][4] Complex additives like yeast extract can sometimes be beneficial, especially for auxotrophic strains.[2][3]

  • Check for Product Toxicity: As mentioned, 4-HBA accumulation can inhibit growth.[1] Measure the 4-HBA concentration when growth slows. If it correlates with inhibitory levels for your host, consider in-situ product removal strategies or engineering the host for higher tolerance.

  • Optimize Aeration and pH: Inadequate dissolved oxygen (DO) is a common growth-limiting factor in high-density cultures. Ensure your DO control cascade (e.g., agitation, aeration rate) is effective.[4] Also, confirm that the pH is maintained within the optimal range for your host (typically 6.5-7.2 for E. coli).[4]

  • Evaluate Feeding Strategy: A suboptimal feed rate can lead to the accumulation of toxic byproducts (e.g., acetate from high glucose concentrations), which severely inhibits growth. Consider switching from a constant feed to an exponential or DO-stat feeding strategy to better match substrate supply with cellular demand.[5]

Q3: I'm observing the accumulation of intermediate metabolites or byproducts. How can this be resolved?

A3: Accumulation of intermediates indicates a bottleneck in the downstream portion of your metabolic pathway, while byproducts suggest flux is being diverted.

  • Identify the Bottleneck: Use analytics (e.g., HPLC) to identify the specific accumulating intermediate (e.g., chorismate, tyrosine). This points to an inefficient enzymatic step. The solution is often to increase the expression level of the corresponding downstream enzyme (e.g., Chorismate pyruvate-lyase).[1]

  • Reduce Byproduct Formation: If byproducts like other aromatic compounds are detected, it may be necessary to down-regulate or knock out competing pathways. For example, deleting genes involved in phenylalanine and tryptophan synthesis can redirect chorismate towards 4-HBA.[2][3] Similarly, deleting pyruvate (B1213749) kinase (pyk) has been shown to reduce pyruvate accumulation and improve 4-HBA yield.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for 4-HBA production?

A1: Several hosts have been successfully engineered, each with pros and cons.

  • Escherichia coli : The most common host due to its well-understood genetics and fast growth. However, it can be sensitive to 4-HBA toxicity.[1]

  • Corynebacterium glutamicum : Notably high tolerance to 4-HBA, making it suitable for achieving high final titers.[1] One study achieved 36.6 g/L using an engineered C. glutamicum.[1]

  • Pseudomonas putida : Known for its metabolic robustness and high tolerance to various aromatic compounds.[3]

The best choice depends on the specific process goals, such as final titer, yield, and tolerance to process conditions.

Q2: What is the most effective feeding strategy for fed-batch 4-HBA production?

A2: The optimal strategy aims to maintain the specific growth rate at a level that maximizes productivity without causing substrate overflow metabolism.

  • Constant Feeding: The simplest method, but often suboptimal as it doesn't adapt to the changing metabolic needs of a growing culture.[5]

  • Exponential Feeding: A predefined feeding profile that aims to maintain a constant specific growth rate. This is highly effective for preventing acetate formation and achieving high cell densities but requires accurate determination of the growth rate.[6]

  • DO-Stat Feeding: The feed rate is coupled to the dissolved oxygen signal. A spike in DO indicates substrate depletion, triggering the feed pump. This is a simple and effective feedback control method.[5]

For high-density cultures, exponential feeding or DO-stat control are generally superior to a constant feed rate.[5][6]

Q3: What are the primary biosynthetic pathways for 4-HBA production?

A3: There are two main pathways engineered into microbial hosts:

  • From Chorismate: The enzyme chorismate pyruvate-lyase (encoded by the ubiC gene) directly converts chorismate, an intermediate of the shikimate pathway, into 4-HBA and pyruvate.[2][3] This is a direct and efficient route.

  • From Tyrosine: This pathway involves the deamination of tyrosine to 4-coumarate by a tyrosine ammonia-lyase (TAL), followed by a series of enzymatic steps to yield 4-HBA.[2][3] This route can be effective but may be limited by the host's ability to synthesize tyrosine.

Section 3: Data Presentation

Table 1: Comparison of 4-HBA Production in Different Engineered Microorganisms

Host OrganismPrecursor/PathwayTiter (g/L)Yield (mol/mol or C-mol%)Fermentation Time (h)Reference
Corynebacterium glutamicumGlucose / UbiC36.641% (mol/mol)24[1]
Escherichia coliGlucose / UbiC12.013% (mol/mol)72[1]
Pseudomonas putida S12Glycerol / Tyrosine1.88.5% (C-mol%)~72[1]
P. taiwanensis VLB120Glycerol / Tyrosine-29.6% (C-mol%)-[2][3]

Table 2: Example Mineral Salt Medium (MSM) for Fed-Batch Culture

ComponentConcentration (g/L)Role
Batch Medium
K₂HPO₄11.64Buffer, Phosphorus Source
NaH₂PO₄4.89Buffer, Phosphorus Source
(NH₄)₂SO₄2.0Nitrogen Source
MgCl₂·6H₂O0.1Co-factor
Glucose20.0Initial Carbon Source
Trace Elements Solution1 mL/LEssential Co-factors
Feed Medium
Glucose500Carbon & Energy Source
(NH₄)₂SO₄110Nitrogen Source
MgSO₄3.9Co-factor

Note: This is a representative medium based on literature.[2] Optimization of concentrations, especially trace elements, is crucial for specific strains and processes.

Section 4: Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for 4-HBA Production in E. coli

This protocol outlines a standard procedure for a 2L benchtop bioreactor.

1. Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate overnight at 37°C with shaking (250 rpm). b. Transfer the overnight culture into a 500 mL baffled flask containing 100 mL of the defined batch medium (see Table 2). c. Incubate at 37°C with shaking (250 rpm) for 12-16 hours until the culture reaches an OD₆₀₀ of 4-6.

2. Bioreactor Setup and Batch Phase: a. Prepare a 2L bioreactor with 1.0 L of the defined batch medium. Autoclave and allow it to cool. b. Aseptically add sterile solutions of glucose, magnesium salts, trace elements, and antibiotics. c. Calibrate pH and DO probes. Set the initial process parameters: Temperature = 37°C, pH = 7.0 (controlled with NH₄OH), DO = 30% saturation. d. Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.2. e. Run the batch phase until the initial glucose is depleted, which is typically indicated by a sharp increase in the DO signal.

3. Fed-Batch Phase: a. Upon glucose depletion, initiate the feeding strategy. For an exponential feed, use the following equation to determine the feed rate F(t): F(t) = (μ / Y_X/S) * X₀V₀ * e^(μt) / S_f Where: μ = target specific growth rate, Y_X/S = biomass yield on substrate, X₀V₀ = initial biomass, t = time, S_f = substrate concentration in feed. b. If using a DO-stat, set the controller to trigger the feed pump when DO rises above a setpoint (e.g., 35%) and stop when it drops below the main setpoint (30%). c. If applicable, add the inducer (e.g., IPTG) when the culture reaches a desired cell density (e.g., OD₆₀₀ of 20-30). d. Continue the fed-batch cultivation for 24-72 hours, collecting samples periodically to measure OD₆₀₀, substrate concentration, and 4-HBA titer.

4. Analysis: a. Measure cell density using a spectrophotometer at 600 nm. b. Centrifuge culture samples to pellet cells. Analyze the supernatant for 4-HBA, glucose, and major byproducts using HPLC.

Section 5: Visualizations

Diagrams of Key Pathways and Workflows

Biosynthesis_Pathways Figure 1: Key Biosynthetic Pathways for 4-HBA cluster_glycolysis Central Metabolism cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate Shikimate Pathway E4P Erythrose-4-Phosphate (E4P) E4P->Chorismate Shikimate Pathway Tyrosine L-Tyrosine Chorismate->Tyrosine HBA This compound (4-HBA) Chorismate->HBA ubiC (Chorismate Pyruvate-lyase) Byproducts Aromatic Amino Acids (Phe, Trp) Chorismate->Byproducts Coumarate 4-Coumarate Tyrosine->Coumarate TAL (Tyr Ammonia-lyase) Coumarate->HBA Multi-step (Fcs, Ech, Vdh)

Caption: Figure 1: Key Biosynthetic Pathways for 4-HBA.

Troubleshooting_Workflow Figure 2: Troubleshooting Logic for Low 4-HBA Titer start Low 4-HBA Titer check_growth Is cell growth (OD) poor? start->check_growth growth_issues Troubleshoot Growth check_growth->growth_issues Yes pathway_issues Troubleshoot Pathway Efficiency check_growth->pathway_issues No check_do_ph Check DO & pH Control growth_issues->check_do_ph check_media Analyze Media Components (N, P, Trace Elements) growth_issues->check_media check_toxicity Measure 4-HBA & Byproduct (e.g., Acetate) Levels growth_issues->check_toxicity check_precursor Increase Precursor Supply (e.g., Overexpress aroG/tktA) pathway_issues->check_precursor check_bottleneck Identify/Relieve Bottlenecks (e.g., Overexpress ubiC) pathway_issues->check_bottleneck check_byproducts Block Competing Pathways (e.g., Knockout pheA/trpE) pathway_issues->check_byproducts

Caption: Figure 2: Troubleshooting Logic for Low 4-HBA Titer.

Experimental_Workflow Figure 3: Fed-Batch Optimization Workflow n1 Strain Selection & Plasmid Construction n2 Shake Flask Cultivation (Initial Screening) n1->n2 Iterate n3 Batch Fermentation (Establish Baseline) n2->n3 Iterate n4 Develop Feed Strategy (Exponential vs. DO-Stat) n3->n4 Iterate n5 Fed-Batch Fermentation (Optimization Runs) n4->n5 Iterate n6 Analysis (HPLC, OD, etc.) n5->n6 Iterate n7 Data Interpretation & Process Refinement n6->n7 Iterate n7->n4 Iterate

Caption: Figure 3: Fed-Batch Optimization Workflow.

References

Technical Support Center: Kolbe-Schmitt Synthesis of 4-Hydroxybenzoic Acid (4-HBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome low yields in the Kolbe-Schmitt synthesis of 4-hydroxybenzoic acid (4-HBA).

Troubleshooting Guide: Overcoming Low Yields

This guide addresses common issues encountered during the Kolbe-Schmitt synthesis of 4-HBA and provides actionable solutions.

Issue (Question) Potential Causes Troubleshooting Steps & Solutions
1. Why is my 4-HBA yield unexpectedly low? - Presence of moisture in reactants or solvents.[1][2] - Suboptimal reaction temperature or pressure.[3][4] - Inefficient mixing of the solid-gas phase reaction.[3][5] - Formation of salicylic (B10762653) acid as a major byproduct.[3][6]- Ensure anhydrous conditions: Thoroughly dry all reactants (potassium phenoxide) and solvents before use. The presence of water can significantly decrease the yield.[1][2] - Optimize reaction conditions: For 4-HBA, higher temperatures (around 200°C or higher) generally favor the para-isomer.[4][6] Ensure the CO2 pressure is maintained at the recommended level (e.g., not lower than 30 kg/cm ²).[3] - Improve agitation: Use effective mechanical stirring to ensure good contact between the solid potassium phenoxide and gaseous carbon dioxide.[3] - Use potassium phenoxide: The choice of alkali metal is crucial. Potassium phenoxide favors the formation of 4-HBA, while sodium phenoxide primarily yields salicylic acid.[7][8][9][10][11]
2. How can I minimize the formation of salicylic acid? - Use of sodium phenoxide instead of potassium phenoxide.[8][11] - Reaction temperature is too low.[4][6]- Use potassium hydroxide (B78521)/phenoxide: This is the most critical factor for maximizing 4-HBA selectivity.[7][9][10] - Increase reaction temperature: Higher temperatures favor the thermodynamically more stable para-isomer (4-HBA). Isomerization from the ortho to the para product can occur at elevated temperatures.[4]
3. The reaction seems to be very slow or incomplete. What can I do? - Poor mass and heat transfer in a heterogeneous solid-gas system.[12][13] - Insufficient CO2 pressure.[4]- Consider a suspension-based system: Dispersing potassium phenoxide in a high-boiling point, non-solvent medium (like toluene (B28343) or gas oil) can improve mass and heat transfer, leading to faster and more complete reactions.[5][12][14] - Ensure adequate CO2 pressure: While excessively high pressure may not significantly increase the yield beyond a certain point, a minimum pressure is necessary for the carboxylation to proceed efficiently.[4]
4. I am observing significant loss of phenol (B47542). How can this be prevented? - High reaction temperatures can lead to the sublimation or degradation of phenol.[3]- Use a closed reaction system (autoclave): This is standard for the Kolbe-Schmitt reaction to contain the reactants under pressure and prevent the loss of volatile components.[15] - Add excess phenol to the reaction: The presence of phenol can shift the equilibrium and has been shown to improve the yield of p-hydroxybenzoic acid.[3][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal alkali metal for synthesizing 4-HBA via the Kolbe-Schmitt reaction?

A1: Potassium is the optimal alkali metal. The use of potassium hydroxide to form potassium phenoxide directs the carboxylation to the para-position, yielding 4-hydroxybenzoic acid.[7][9][10] In contrast, using sodium hydroxide leads to the formation of sodium phenoxide, which predominantly yields the ortho-isomer, salicylic acid.[8][11] The larger ionic radius of potassium is thought to favor the formation of the para-isomer.[11]

Q2: What are the typical temperature and pressure conditions for 4-HBA synthesis?

A2: The synthesis of 4-HBA generally requires higher temperatures than the synthesis of salicylic acid, often at or above 180°C, and can be as high as 250-260°C.[3][5] Pressures of carbon dioxide are typically high, though some processes operate at pressures not exceeding 30 kg/cm ².[3]

Q3: Can solvents be used to improve the reaction?

A3: Yes, using a high-boiling point, inert solvent to create a suspension of potassium phenoxide can significantly improve the reaction by enhancing mass and heat transfer.[12][13] Solvents such as aromatic hydrocarbons (e.g., toluene) or gas oil have been used successfully.[5][14] Some studies have also explored homogeneous reaction conditions using solvents like DMSO, which can alter the product selectivity.[6]

Q4: Is the presence of water detrimental to the reaction?

A4: Yes, the Kolbe-Schmitt reaction is highly sensitive to moisture. Reactants, reagents, and solvents should be thoroughly dried before use, as the presence of water is known to decrease the product yield.[1][2]

Data Presentation: Comparison of Reaction Conditions and Yields

The following table summarizes quantitative data from various studies on the Kolbe-Schmitt synthesis of 4-HBA, highlighting the impact of different reaction parameters on yield.

Phenoxide Temperature (°C) Pressure (atm) Solvent/Additive Reaction Time (h) 4-HBA Yield (%) Reference
Potassium Phenoxide180+Not specifiedNone4~60[3]
Potassium Phenoxide230~10.6Gas Oil184.6[5]
Potassium Phenoxide250-260~7.7None171.1[5]
Sodium Phenoxide150Not specifiedNone27 (in a 93:7 mixture with Salicylic Acid)[6][16]
Sodium Phenoxide22530Toluene (with added phenol)2Not specified (Salicylic Acid yield was 92.68%)[14]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 4-HBA in a Suspension System

This protocol is based on a method described for achieving high yields of p-hydroxybenzoic acid.[5]

Materials:

  • Dry potassium phenoxide powder

  • Potassium 2,4,6-trimethylphenolate (optional additive)

  • Gas oil (boiling point range 250-340°C)

  • Carbon dioxide (high purity)

  • Hydrochloric acid (for work-up)

Equipment:

  • High-pressure autoclave with mechanical stirring

  • Heating mantle and temperature controller

  • Gas inlet for CO2

Procedure:

  • Charge the pressure vessel with 6.69 g of dry potassium phenoxide powder, 8.95 g of potassium 2,4,6-trimethylphenolate, and 25.0 g of gas oil.

  • Seal the autoclave and begin stirring at 1000 rpm.

  • Pressurize the vessel with carbon dioxide to 1078 kPa (~10.6 atm).

  • Heat the reaction mixture to 230°C and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

  • Transfer the reaction mixture to a suitable flask and add hot water to dissolve the potassium salt of 4-HBA.

  • Separate the aqueous phase from the oil phase.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude 4-hydroxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from hot water to obtain purified 4-HBA.

Protocol 2: Isomerization of Potassium Salicylate (B1505791) to Potassium p-Hydroxybenzoate

This protocol describes the synthesis of p-hydroxybenzoic acid from potassium salicylate, which is a common method to achieve high para selectivity.[17]

Materials:

  • Potassium salicylate

  • Concentrated hydrochloric acid

  • Decolorizing charcoal

Equipment:

  • 500-cc round-bottomed flask

  • Oil bath

  • Stirring apparatus

  • 2-liter flask

  • Filtration apparatus

Procedure:

  • Place finely powdered potassium salicylate in a 500-cc round-bottomed flask.

  • Immerse the flask in an oil bath preheated to 240°C.

  • Maintain this temperature for 1.5 hours, stirring the solid occasionally to ensure uniform heating.

  • While still hot, carefully transfer the product to a 2-liter flask containing 1 liter of hot water to dissolve the potassium p-hydroxybenzoate.

  • Acidify the alkaline solution with concentrated hydrochloric acid to precipitate the crude p-hydroxybenzoic acid.

  • Heat the solution nearly to boiling and add 5-6 g of decolorizing charcoal.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate to induce crystallization of the 4-HBA. A second crop can be obtained by concentrating the mother liquor.

  • For further purification, recrystallize the crude product from hot water.

Visualizations

Kolbe_Schmitt_Mechanism cluster_start Reactants cluster_intermediate Intermediate Complex cluster_product Products Potassium_Phenoxide Potassium Phenoxide Complex Potassium Phenoxide-CO2 Complex Potassium_Phenoxide->Complex + CO2 (High T, P) CO2 Carbon Dioxide (CO2) Potassium_4HBA Dipotassium 4-Hydroxybenzoate Complex->Potassium_4HBA Rearrangement Final_4HBA 4-Hydroxybenzoic Acid (4-HBA) Potassium_4HBA->Final_4HBA + Acid (Work-up)

Caption: Reaction mechanism for the Kolbe-Schmitt synthesis of 4-HBA.

Troubleshooting_Workflow Start Low 4-HBA Yield Check_Moisture Check for Moisture in Reactants/Solvents? Start->Check_Moisture Check_Alkali Used Potassium Phenoxide? Check_Moisture->Check_Alkali No Solution_Dry Dry all materials thoroughly Check_Moisture->Solution_Dry Yes Check_Temp Reaction Temperature >180°C? Check_Alkali->Check_Temp Yes Solution_Alkali Switch to Potassium Hydroxide/Phenoxide Check_Alkali->Solution_Alkali No Check_Mixing Is Agitation Efficient? Check_Temp->Check_Mixing Yes Solution_Temp Increase Temperature to favor para-isomer Check_Temp->Solution_Temp No Solution_Mixing Improve stirring or use a suspension system Check_Mixing->Solution_Mixing No

Caption: A troubleshooting workflow for diagnosing low 4-HBA yields.

Selectivity_Factors cluster_ortho Favors Ortho (Salicylic Acid) cluster_para Favors Para (4-HBA) Selectivity Ortho vs. Para Selectivity Sodium Sodium Phenoxide Selectivity->Sodium Low_Temp Lower Temperature (~125-150°C) Selectivity->Low_Temp Potassium Potassium Phenoxide Selectivity->Potassium High_Temp Higher Temperature (>180°C) Selectivity->High_Temp

Caption: Key factors influencing ortho vs. para selectivity in the Kolbe-Schmitt reaction.

References

Technical Support Center: Troubleshooting Peak Tailing in 4-Hydroxybenzoate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxybenzoate.

Troubleshooting Guide

My chromatogram for this compound shows significant peak tailing. How do I troubleshoot this?

Peak tailing, characterized by an asymmetrical peak with a prolonged trailing edge, is a common chromatographic problem that can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[1][2] A systematic approach is crucial to identify and resolve the root cause of this issue. The following troubleshooting guide will help you diagnose whether the problem is related to chemical interactions or physical/system-wide issues.

FAQs: Understanding and Resolving Peak Tailing for this compound

Q1: What are the primary causes of peak tailing for a phenolic compound like this compound?

For phenolic compounds such as this compound, peak tailing is primarily caused by:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions between the hydroxyl group of this compound and residual silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions introduce a secondary, undesirable retention mechanism, leading to a tailed peak.[2]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound (around 4.5) can cause the compound to exist in both ionized and non-ionized forms, resulting in peak distortion.[1][3]

  • Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, leading to poor peak shape.[1][2]

  • Column Degradation: The formation of a void at the column inlet or contamination of the column frit can disrupt the packed bed and cause peak tailing.[1]

  • Extra-Column Effects: Dispersion of the analyte band in the tubing, fittings, or detector cell after leaving the column can contribute to peak tailing.[1][3]

Q2: How do residual silanol groups on the column cause peak tailing with this compound?

Silica, the base material for most reversed-phase HPLC columns, has silanol groups (Si-OH) on its surface. During the manufacturing of C18 columns, not all of these silanol groups are chemically bonded with the C18 chains, leaving some "residual silanols".[1] These residual silanols are acidic and can become ionized (negatively charged) at mobile phase pH values above approximately 4.[1] Since this compound is a weak acid, it can interact with these ionized silanol groups through hydrogen bonding or ion-exchange. This secondary interaction is stronger than the primary hydrophobic interaction with the C18 phase, causing some analyte molecules to be retained longer and resulting in a tailed peak.[1]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound.[3][4] To achieve a sharp, symmetrical peak, it is best to have the analyte in a single, non-ionized form. For an acidic compound like this compound (pKa ≈ 4.5), using a mobile phase with a pH at least 1.5-2 units below its pKa (i.e., pH ≤ 3.0) will ensure that it is fully protonated and in its neutral form.[2][4] This minimizes secondary interactions with silanol groups and improves peak shape.[5][6] Conversely, a mobile phase pH close to the pKa will result in a mixed population of ionized and non-ionized molecules, leading to peak broadening or tailing.[3][7]

Q4: Can the sample solvent cause peak tailing?

Yes, this is known as the "sample solvent effect." If this compound is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can lead to peak distortion, including tailing.[2][8] For instance, dissolving the sample in 100% acetonitrile (B52724) when the mobile phase starts at 10% acetonitrile can cause this issue.[2] The strong sample solvent carries the analyte down the column before it can properly partition onto the stationary phase, leading to band broadening. The best practice is to dissolve the sample in the initial mobile phase whenever possible.[2]

Q5: If all the peaks in my chromatogram are tailing, what is the likely cause?

If all peaks, not just this compound, are tailing, the issue is likely a physical or system-wide problem rather than a specific chemical interaction.[2] Common causes include:

  • Column Void or Contamination: A void at the head of the column or a blocked inlet frit can disrupt the flow path and cause all peaks to tail.[5][9]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing for all components.[3]

  • Improper Fittings: Poorly connected fittings can create dead volume where the sample can diffuse, causing peak distortion.[10]

Q6: How can I prevent column degradation that leads to peak tailing?

To prolong column life and maintain good peak shape, consider the following preventative measures:

  • Use a Guard Column: A guard column is a short, disposable column placed before the analytical column to adsorb strongly retained sample components and particulates, protecting the main column.[5]

  • Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit.[10]

  • Proper Mobile Phase pH: Avoid using mobile phases with a pH outside the stable range for your silica-based column (typically pH 2-8) to prevent dissolution of the silica.[4]

  • Gradual Changes in Flow Rate: Avoid sudden pressure shocks to the column by gradually increasing the flow rate at the beginning of a run.[5]

Data Presentation

The following table summarizes the expected impact of mobile phase pH and column type on the peak asymmetry of this compound. The USP Tailing Factor (Tf) is used to quantify peak symmetry, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.[1][7]

Mobile Phase pHColumn TypeExpected USP Tailing Factor (Tf)Observations
5.0Standard C18 (Type A Silica)1.8 - 2.5Significant tailing due to ionized silanols and partial ionization of this compound.
3.0Standard C18 (Type A Silica)1.3 - 1.6Improved peak shape, but some tailing may persist due to residual silanol interactions.
3.0End-capped C18 (Type B Silica)1.0 - 1.2Symmetrical or near-symmetrical peak shape due to suppression of silanol ionization and shielding of residual silanols.
2.5End-capped C18 (Type B Silica)≤ 1.1Optimal peak shape with minimal tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Control

Objective: To prepare a mobile phase with a controlled low pH to minimize secondary silanol interactions and ensure this compound is in a single ionic form.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol (B129727)

  • High-purity formic acid or phosphoric acid

  • Filtered solvent bottles

  • Graduated cylinders

Procedure:

  • Prepare Aqueous Component (Solvent A):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid (for a 0.1% solution, resulting in a pH of approximately 2.7) or an appropriate amount of phosphoric acid to achieve the desired pH (e.g., pH 2.5-3.0).

    • Cap the bottle and mix thoroughly.

    • Degas the solution using sonication or vacuum filtration for 15-20 minutes.[11]

  • Prepare Organic Component (Solvent B):

    • Measure 1 L of HPLC-grade acetonitrile or methanol into a separate 1 L solvent bottle.

    • Degas the organic solvent.

  • System Setup:

    • Place the prepared solvents in the appropriate mobile phase reservoirs of your HPLC system.

    • Thoroughly purge the system with the new mobile phase before starting your analysis.

Protocol 2: Column Washing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Reverse the Column: Reverse the column direction in the HPLC system. This allows for more effective flushing of contaminants from the inlet frit.[5][11]

  • Flushing Sequence: Flush the column with at least 10-20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column):

    • 100% HPLC-grade water (to remove buffer salts)

    • 100% Isopropanol

    • 100% Hexane (if compatible with your system and column, for non-polar contaminants)

    • 100% Isopropanol

    • 100% Methanol or Acetonitrile

    • Mobile phase (without buffer salts)[11]

  • Re-equilibration:

    • Reconnect the column in the correct flow direction.

    • Equilibrate the column with your mobile phase until a stable baseline is achieved.

Protocol 3: Diagnosing Column Overload

Objective: To determine if peak tailing is caused by injecting too high a concentration of this compound.

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample. For example, prepare 1:10 and 1:100 dilutions in the mobile phase.[2]

  • Inject and Analyze: Inject the original sample and each dilution under the same chromatographic conditions.

  • Evaluate Peak Shape: Compare the peak shapes of the original and diluted samples. If the tailing factor decreases significantly with dilution, column overload is a likely cause of the peak tailing.[2][5]

Visualization

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed for this compound q1 Does tailing affect all peaks or only the analyte peak? start->q1 all_peaks All Peaks Tail q1->all_peaks All Peaks analyte_only Analyte Peak Only q1->analyte_only Analyte Only physical_issue Indicates a Physical or System-Wide Issue all_peaks->physical_issue chemical_issue Indicates a Chemical Interaction Issue analyte_only->chemical_issue check_fittings 1. Check tubing and fittings for dead volume. 2. Ensure proper connections. physical_issue->check_fittings q_overload Is it Column Overload? chemical_issue->q_overload check_column_void Check for column void or frit blockage. check_fittings->check_column_void solved Problem Solved check_column_void->solved test_overload Inject a 10x diluted sample. Does peak shape improve? q_overload->test_overload q_solvent Is it a Sample Solvent Effect? test_overload->q_solvent No test_overload->solved Yes test_solvent Dissolve sample in mobile phase. Does peak shape improve? q_solvent->test_solvent q_secondary Is it a Secondary Interaction? test_solvent->q_secondary No test_solvent->solved Yes test_secondary 1. Lower mobile phase pH (e.g., to 2.5-3.0). 2. Use a modern, end-capped column. q_secondary->test_secondary test_secondary->solved Yes

Caption: Troubleshooting workflow for diagnosing the cause of peak tailing.

References

Technical Support Center: Quantification of 4-Hydroxybenzoate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of 4-Hydroxybenzoate (4-HB) and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound (4-HB), due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of biological samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[3][4]

Q2: What are the primary sources of matrix effects in biological samples for 4-HB analysis?

A2: The primary sources of matrix effects in biological matrices such as plasma, serum, and urine include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[5]

  • Salts and Endogenous Ions: High concentrations of salts (e.g., phosphates, chlorides) can compete with the analyte for ionization.[3]

  • Proteins: Although largely removed during sample preparation, residual proteins or peptides can still interfere.

  • Other Endogenous Molecules: Compounds like urea, creatinine, and amino acids can co-elute and cause interference.[3]

  • Exogenous Substances: Anticoagulants, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[4]

Q3: How can I determine if my 4-HB assay is affected by matrix effects?

A3: Two primary experimental methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a 4-HB standard solution into the MS detector, post-analytical column. A blank matrix extract is then injected onto the LC system. Any dip or rise in the constant baseline signal of 4-HB indicates regions of ion suppression or enhancement, respectively.[4][6]

  • Post-Extraction Spike Analysis: This is a quantitative assessment. The response of 4-HB in a neat solution is compared to its response when spiked into a blank matrix extract that has undergone the complete sample preparation process. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[4]

Q4: Are there regulatory guidelines concerning the evaluation of matrix effects?

A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects as a part of bioanalytical method validation.[1] It is essential to demonstrate that the matrix does not interfere with the accuracy and precision of the quantification.

Troubleshooting Guide

Q1: My 4-HB peak area is significantly lower in plasma samples compared to the standard in a neat solvent. What is the likely cause and what should I do?

A1: This is a classic sign of ion suppression . The high concentration of endogenous components in plasma, particularly phospholipids, is likely competing with 4-HB for ionization in the MS source.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to implement a more rigorous sample cleanup method.[7] Consider switching from a simple protein precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering matrix components.

  • Optimize Chromatography: Modify your LC method to achieve better separation between 4-HB and the co-eluting interferences. This can involve changing the column chemistry, mobile phase composition, or gradient profile.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 4-Hydroxybenzoic acid-¹³C₆, is the gold standard for compensating for matrix effects.[8][9] Since it co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of the analyte to the IS remains constant, leading to more accurate quantification.[9]

Q2: I'm observing significant variability in my results between different lots of plasma. How can I address this?

A2: This issue, known as the relative matrix effect , indicates that the degree of ion suppression or enhancement varies between different sources of your biological matrix.

Troubleshooting Steps:

  • Evaluate Multiple Matrix Lots: During method validation, it is crucial to assess the matrix effect across at least six different lots of the biological matrix.

  • Enhance Sample Cleanup: A more robust sample preparation method (LLE or SPE) can minimize the lot-to-lot variability by more consistently removing the interfering components.

  • Employ a SIL-IS: A stable isotope-labeled internal standard is highly effective at correcting for variability between matrix lots, as it will be similarly affected by the matrix in each lot.[9]

Q3: My internal standard signal is also inconsistent. What are my options?

A3: If your internal standard is also showing erratic behavior, it may not be adequately compensating for the matrix effects.

Troubleshooting Steps:

  • Switch to a SIL-IS: If you are not already using one, a stable isotope-labeled internal standard is the best choice as its physicochemical properties are nearly identical to the analyte.[8][9]

  • Ensure Co-elution: The internal standard must co-elute with the analyte to experience the same matrix effect. Adjust chromatographic conditions if there is a significant retention time difference.[9]

  • Investigate IS Stability: Ensure your internal standard is stable throughout the sample preparation and analysis process.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for 4-HB Analysis

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)ThroughputCost per SampleKey Advantage
Protein Precipitation (PPT) 80-10030-60HighLowSimple and fast
Liquid-Liquid Extraction (LLE) 60-9010-30MediumMediumCleaner extracts than PPT
Solid-Phase Extraction (SPE) 70-95<15Low-MediumHighMost effective at removing interferences

Note: Values are approximate and can vary based on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Background: This protocol is designed to extract 4-HB from a plasma matrix. Given that 4-HB has a pKa of approximately 4.5, adjusting the pH of the sample will ensure it is in a neutral, more extractable form.[7][10]

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution (e.g., 4-Hydroxybenzoic acid-¹³C₆).[8]

    • Acidify the sample by adding 20 µL of 1M HCl to bring the pH to approximately 2.5 (at least two pH units below the pKa of the carboxylic acid group). This protonates the 4-HB, making it less water-soluble.

  • Extraction:

    • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the 4-HB standard and internal standard into the reconstitution solvent.

    • Set B (Post-Spike): Process a blank plasma sample through the entire extraction procedure. Spike the 4-HB standard and internal standard into the final, dried extract before reconstitution.

    • Set C (Pre-Spike): Spike the 4-HB standard and internal standard into the blank plasma before starting the extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Matrix_Effect_Troubleshooting start Problem: Inaccurate or Irreproducible 4-HB Results check_me Assess for Matrix Effects (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No optimize_sp Optimize Sample Preparation (PPT -> LLE/SPE) me_present->optimize_sp Primary Strategy optimize_lc Optimize Chromatography (Improve Separation) me_present->optimize_lc Secondary Strategy use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Compensation Strategy revalidate Re-evaluate Matrix Effect optimize_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate end Accurate & Reproducible Quantification revalidate->end Successful other_issues Investigate Other Issues (e.g., Instrument Performance, Standard Stability) no_me->other_issues

Caption: Troubleshooting workflow for matrix effects in 4-HB analysis.

Ion_Suppression_Mechanism cluster_source ESI Source droplet Initial ESI Droplet (Analyte + Matrix Components) evaporation Solvent Evaporation droplet->evaporation competition Competition for Charge and Surface Access evaporation->competition analyte_ions Gaseous Analyte Ions (Reduced Number) competition->analyte_ions Suppressed Signal matrix_ions Gaseous Matrix Ions competition->matrix_ions ms_inlet Mass Spectrometer Inlet analyte_ions->ms_inlet matrix_ions->ms_inlet

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

Sample_Prep_Selection start Start: Need to Quantify 4-HB in Biological Matrix sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No spe Solid-Phase Extraction (SPE) sensitivity->spe Yes ppt Protein Precipitation (PPT) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No end Selected Sample Preparation Method ppt->end lle->end spe->end

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Enhancing 4-Hydroxybenzoate 3-Monooxygenase (PHBH) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-hydroxybenzoate 3-monooxygenase (PHBH). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success with PHBH.

Frequently Asked Questions (FAQs)

Q1: What is the reaction catalyzed by this compound 3-monooxygenase (PHBH)?

A1: this compound 3-monooxygenase (EC 1.14.13.2), also known as para-hydroxybenzoate hydroxylase, is a flavoprotein that catalyzes the regioselective hydroxylation of this compound (p-OHB) to 3,4-dihydroxybenzoate.[1][2] This reaction utilizes molecular oxygen and NADPH as a cofactor.[1][2]

Q2: What are the essential components for a PHBH activity assay?

A2: A typical PHBH activity assay requires the purified enzyme, the substrate (this compound), the cofactor NADPH, and molecular oxygen (usually from atmospheric air in a buffered solution).[3] The reaction buffer should be optimized for pH, typically around 8.0.[4]

Q3: How does the catalytic cycle of PHBH proceed?

A3: The catalytic cycle involves several key steps:

  • Binding of the substrate (this compound) and the cofactor (NADPH) to the enzyme.[2]

  • Reduction of the FAD cofactor by NADPH to FADH₂.[2]

  • Release of NADP⁺.[2]

  • Binding of molecular oxygen to the reduced flavin, forming a C4a-hydroperoxyflavin intermediate.[2]

  • Hydroxylation of the substrate to form 3,4-dihydroxybenzoate.[2]

  • Release of the product and water, regenerating the oxidized FAD cofactor.[2] The enzyme undergoes conformational changes between "open," "in," and "out" states to facilitate these steps and control solvent access to the active site.[2][3][5][6]

Q4: Can PHBH act on substrates other than this compound?

A4: Yes, while PHBH has a narrow substrate specificity, it can act on other compounds. Some reported alternative substrates include 2,4-dihydroxybenzoate, 4-mercaptobenzoate, and some halogenated aromatic compounds.[2][4][7] Site-directed mutagenesis can also be employed to alter and expand the substrate specificity of the enzyme.[8]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify the pH of the buffer (optimum is typically around 8.0).[4] Ensure the temperature is optimal (around 45°C for some variants).[4] Check that all necessary components (enzyme, substrate, NADPH) are present at appropriate concentrations.
Inactive Enzyme Ensure proper protein folding and purification. Check for the presence of the FAD cofactor, which can sometimes be weakly bound.[4] Improper storage can lead to loss of activity; store the enzyme under recommended conditions.
Cofactor Depletion Ensure a sufficient concentration of NADPH. Consider implementing a cofactor regeneration system if the reaction is running for an extended period.[9]
Presence of Inhibitors Chloride ions can be inhibitory and are competitive with respect to NADH.[4] Check for other potential inhibitors in your reaction mixture. Multisubstrate inhibitors can also potently inhibit the enzyme.[10]

Issue 2: Substrate Inhibition

Possible Cause Troubleshooting Step
High Substrate Concentration High concentrations of this compound can lead to substrate inhibition. Perform a substrate titration experiment to determine the optimal substrate concentration and identify the concentration at which inhibition occurs.
Multisubstrate Inhibition If using substrate analogs or in the presence of other molecules that can bind to the active site, be aware of potential multisubstrate inhibition.[10] This can be investigated through kinetic studies.

Issue 3: Poor Enzyme Stability

Possible Cause Troubleshooting Step
Thermal Instability Optimize the reaction temperature. For prolonged experiments, consider using a more thermostable variant of the enzyme or employing enzyme immobilization techniques.[11]
Proteolytic Degradation If working with crude extracts, add protease inhibitors. Ensure rapid purification and proper storage of the purified enzyme.
Chemical Denaturation Avoid harsh chemical conditions. The use of soluble additives or chemical modification can sometimes enhance stability.[11] Protein engineering through site-directed mutagenesis can also be used to improve enzyme stability.[11][12]

Quantitative Data Summary

Table 1: Effects of Site-Directed Mutagenesis on PHBH Activity

This table summarizes the impact of specific amino acid substitutions on the catalytic activity of PHBH variants.

Enzyme Variant Mutation Substrate Effect on Activity Reference
Caulobacter vibrioides PHBHY201F4-aminobenzoic acidEnhanced 3-hydroxylation activity[8]
Caulobacter vibrioides PHBHT294S4-aminobenzoic acidEnhanced 3-hydroxylation activity[8]
Caulobacter vibrioides PHBHM106A4-aminobenzoic acidEnhanced 3-hydroxylation activity[8]
Pseudomonas aeruginosa PHBHR220QThis compoundAllows study of substrate-free conformation[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for PHBH Activity

This protocol is a standard method for determining PHBH activity by monitoring the consumption of NADPH.[3]

Materials:

  • Purified PHBH enzyme

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 8.0)

  • This compound solution

  • NADPH solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the this compound substrate at the desired concentration.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 25°C or 37°C).

  • Add the NADPH solution to the cuvette and mix.

  • Initiate the reaction by adding a small volume of the purified PHBH enzyme solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations

PHBH_Catalytic_Cycle E_FAD E-FAD E_FAD_pOHB E-FAD-pOHB E_FAD->E_FAD_pOHB + p-OHB E_FAD_pOHB_NADPH E-FAD-pOHB -NADPH E_FAD_pOHB->E_FAD_pOHB_NADPH + NADPH E_FADH2_pOHB_NADP E-FADH2-pOHB -NADP+ E_FAD_pOHB_NADPH->E_FADH2_pOHB_NADP Hydride Transfer E_FADH2_pOHB E-FADH2-pOHB E_FADH2_pOHB_NADP->E_FADH2_pOHB - NADP+ E_FAD_OOH_pOHB E-FAD-OOH -pOHB E_FADH2_pOHB->E_FAD_OOH_pOHB + O2 E_FAD_Product E-FAD-Product E_FAD_OOH_pOHB->E_FAD_Product Hydroxylation E_FAD_Product->E_FAD - Product - H2O

Caption: Catalytic cycle of this compound 3-monooxygenase.

Troubleshooting_Workflow start Low/No Enzyme Activity check_conditions Verify Assay Conditions (pH, Temp, Components) start->check_conditions check_enzyme Assess Enzyme Integrity (Purity, FAD, Storage) check_conditions->check_enzyme Conditions OK outcome_fail Issue Persists check_conditions->outcome_fail Conditions Incorrect check_cofactor Check NADPH Concentration (Consider Regeneration) check_enzyme->check_cofactor Enzyme OK check_enzyme->outcome_fail Enzyme Inactive check_inhibitors Identify Potential Inhibitors (e.g., Cl-) check_cofactor->check_inhibitors Cofactor OK check_cofactor->outcome_fail Cofactor Depleted outcome_ok Activity Restored check_inhibitors->outcome_ok Inhibitor Removed check_inhibitors->outcome_fail Inhibitor Present

Caption: Troubleshooting workflow for low PHBH activity.

References

Technical Support Center: Stability of 4-Hydroxybenzoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Hydroxybenzoate (4-HBA) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and stability studies.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound solutions.

Question: My this compound solution is showing signs of degradation. What are the most likely causes?

Answer: Degradation of this compound in solution is primarily influenced by pH, temperature, and light exposure. High pH (alkaline conditions), elevated temperatures, and exposure to UV light can accelerate degradation. The primary degradation product is often a result of hydrolysis of its ester derivatives (parabens) back to 4-HBA, which can then undergo further reactions.[1][2]

Question: I am observing precipitation in my this compound formulation. What could be the reason?

Answer: Precipitation can occur due to the low aqueous solubility of 4-Hydroxybenzoic acid, especially in acidic to neutral pH. 4-HBA is a weak acid with a pKa of approximately 4.54.[3] Below this pH, it exists predominantly in its less soluble free acid form. Ensure your formulation's pH is appropriate for the desired concentration of 4-HBA. Also, consider the presence of other excipients that might affect its solubility.

Question: How can I prevent the degradation of this compound in my formulation?

Answer: To enhance the stability of this compound solutions:

  • pH Control: Maintain the pH of the solution within a stable range, typically between 4 and 8 for its ester derivatives (parabens).

  • Temperature Control: Store solutions at controlled room temperature or refrigerated, avoiding exposure to high temperatures.

  • Light Protection: Protect the solution from light by using amber-colored containers or storing it in the dark.[4]

  • Inert Atmosphere: For oxygen-sensitive formulations, purging the solution and headspace with an inert gas like nitrogen can prevent oxidative degradation.

Question: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

Answer: Yes, incompatibilities have been reported, particularly with the ester derivatives of 4-HBA (parabens). Non-ionic surfactants like Polysorbate 80 can form micelles that may entrap paraben molecules, potentially reducing their effective concentration and antimicrobial activity.[5] Interactions with polyethylene (B3416737) glycols (PEGs) and some cellulosic polymers have also been noted.[6] It is crucial to conduct compatibility studies with your specific formulation excipients.

Question: What are the primary degradation products of this compound I should be looking for?

Answer: Under forced degradation conditions, the primary degradation pathways for 4-HBA esters (parabens) involve hydrolysis to 4-hydroxybenzoic acid. Under more strenuous conditions such as high-intensity UV radiation or in the presence of strong oxidizing agents, further degradation to products like 3,4-dihydroxybenzoic acid and hydroquinone (B1673460) can occur.[7] In some microbial degradation pathways, 4-HBA can be converted to phenol.

Data on Stability of this compound Derivatives

The following tables summarize the stability of methylparaben, a common ester of 4-Hydroxybenzoic acid, under various conditions.

Table 1: Effect of pH on the Stability of Methylparaben in Aqueous Solution

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
325> 10 years-
525> 10 years-
725~ 3.5 years-
925~ 11 days-

Data is qualitative for lower pH values, indicating high stability.

Table 2: Effect of Temperature on the Stability of Methylparaben in Aqueous Solution at pH 7.4

Temperature (°C)Half-life (t½)Degradation Rate Constant (k)
25~ 1.2 years-
40~ 90 days-
60~ 10 days-
80~ 1 day-

Note: These values are approximate and can be influenced by buffer type and ionic strength.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study of a this compound solution to identify potential degradation products and assess the stability-indicating properties of an analytical method, based on ICH guidelines.[2][7][8][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, or a water/acetonitrile mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including a non-degraded control, by a suitable stability-indicating analytical method, such as HPLC.

4. Data Evaluation:

  • Determine the percentage of degradation of this compound in each condition.
  • Identify and quantify any degradation products formed.
  • Assess the peak purity of the this compound peak to confirm the specificity of the analytical method.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[1][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Visualizations

degradation_pathway cluster_parabens Parabens (Esters) cluster_degradation Degradation Products Methylparaben Methylparaben 4-HBA 4-Hydroxybenzoic Acid Methylparaben->4-HBA Hydrolysis (Acid/Base) Ethylparaben Ethylparaben Ethylparaben->4-HBA Hydrolysis (Acid/Base) Propylparaben Propylparaben Propylparaben->4-HBA Hydrolysis (Acid/Base) 3,4-DHBA 3,4-Dihydroxybenzoic Acid 4-HBA->3,4-DHBA Oxidation/Photolysis Hydroquinone Hydroquinone 4-HBA->Hydroquinone Oxidative Decarboxylation Phenol Phenol 4-HBA->Phenol Microbial Degradation

Caption: Degradation pathway of this compound and its esters.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 4-HBA Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Identify Degradants & Determine Degradation Rate hplc->eval

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-Hydroxybenzoate from various reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to guide your purification strategy.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery of this compound After Recrystallization

Question: My yield of this compound is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?

Answer: Low recovery during recrystallization is a common issue that can stem from several factors. Here is a breakdown of potential causes and solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the this compound. Add the solvent in small portions to the heated mixture until the solid just dissolves. If you have already used too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper or in the funnel.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtration. Work quickly to minimize cooling during the transfer. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.

  • Inappropriate Solvent Choice: The chosen solvent may have a relatively high solubility for this compound even at low temperatures.

    • Solution: Consult solubility data to select an optimal solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Water, ethanol, and acetone (B3395972) are common solvents for this compound.[1][2]

  • Incomplete Crystallization: The cooling time may be insufficient for complete crystal formation.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

Issue 2: Oily Product Obtained Instead of Crystals

Question: Upon cooling my solution, the this compound is separating as an oil rather than forming solid crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.

  • Solution:

    • Lower the Cooling Temperature: Try cooling the solution more slowly to allow for proper crystal lattice formation. Seeding the solution with a pure crystal of this compound can also induce crystallization.

    • Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.

Issue 3: Purified this compound is Still Colored

Question: My recrystallized this compound still has a colored tint. How can I remove these colored impurities?

Answer: Colored impurities are common and can often be removed with an additional purification step.

  • Solution:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly (a spatula tip is often sufficient), as it can also adsorb some of your product, leading to a lower yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal.

    • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and remove persistent colored impurities.

Issue 4: Difficulty Separating this compound from Structurally Similar Impurities

Question: My reaction mixture contains impurities that are structurally very similar to this compound, and recrystallization is not effective. What other purification methods can I use?

Answer: When dealing with challenging separations, a combination of techniques is often most effective.

  • Solution:

    • Acid-Base Extraction: This is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities. Dissolve the mixture in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will be deprotonated to form the water-soluble this compound salt and move to the aqueous layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure this compound.

    • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. For this compound, a silica (B1680970) gel column is commonly used. The polarity of the mobile phase can be adjusted to achieve optimal separation from impurities.[3] Thin-layer chromatography (TLC) can be used to determine the appropriate solvent system before running the column.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurities will depend on the synthetic route. For the common Kolbe-Schmitt synthesis, which uses potassium phenoxide and carbon dioxide, potential impurities include unreacted phenol, salicylic (B10762653) acid (2-hydroxybenzoic acid), and other isomeric hydroxybenzoic acids.[6][7] If the synthesis involves the hydrolysis of a 4-hydroxybenzoic acid ester (like methylparaben), unreacted ester and the corresponding alcohol (e.g., methanol) would be the primary impurities.

Q2: What is the best solvent for recrystallizing this compound?

A2: The choice of solvent is critical for successful recrystallization. 4-Hydroxybenzoic acid is a white crystalline solid that is slightly soluble in water and chloroform (B151607) but more soluble in polar organic solvents like alcohols and acetone.[1][2] Water is a common and effective solvent for recrystallization. Ethanol and acetone can also be used, or mixtures of these solvents with water. The ideal solvent will dissolve the this compound readily at its boiling point but sparingly at room temperature.

Q3: How can I monitor the purity of my this compound during purification?

A3: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity of a sample and to monitor the progress of a purification process like column chromatography.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can be used to detect and quantify even trace amounts of impurities.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point. The reported melting point of 4-Hydroxybenzoic acid is around 214-217 °C.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of impurities.

Q4: My this compound is not precipitating out of the aqueous solution after acidification in an acid-base extraction. What should I do?

A4: This can happen if the solution is not sufficiently acidic or if the concentration of this compound is too low.

  • Check the pH: Use pH paper or a pH meter to ensure the solution is sufficiently acidic (pH 2-3) to fully protonate the this compound. Add more acid if necessary.

  • Concentrate the Solution: If the concentration of your product is low, you may need to reduce the volume of the aqueous solution by evaporation before the this compound will precipitate.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSlightly soluble[1][2]
ChloroformSlightly soluble[1][2]
Alcohols (e.g., Ethanol)Soluble[1][2]
AcetoneSoluble[1][2]
Diethyl EtherSoluble[2]
Carbon DisulfideInsoluble[2]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water). Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper. Pour the hot solution through the filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Acid-Base Extraction

Materials:

  • Crude this compound mixture

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude mixture containing this compound in a suitable organic solvent in a separatory funnel.

  • Extraction: Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add dilute hydrochloric acid while stirring until the solution is acidic (pH ~2-3), which will cause the this compound to precipitate.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold deionized water and dry them thoroughly.

Protocol 3: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (a solvent system determined by TLC, e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain until it is just above the silica level. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the this compound.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization AcidBaseExtraction Acid-Base Extraction Crude this compound->AcidBaseExtraction ColumnChromatography Column Chromatography Crude this compound->ColumnChromatography TLC TLC Recrystallization->TLC AcidBaseExtraction->TLC ColumnChromatography->TLC HPLC HPLC TLC->HPLC MeltingPoint Melting Point HPLC->MeltingPoint Pure this compound Pure this compound MeltingPoint->Pure this compound

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Problem Purification Issue (e.g., Low Yield, Impure Product) Cause1 Improper Technique (e.g., excess solvent) Problem->Cause1 Cause2 Challenging Impurity Profile Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Solution1 Optimize Protocol (e.g., adjust solvent volume, cooling rate) Cause1->Solution1 Solution2 Employ Alternative Purification Method Cause2->Solution2 Solution3 Modify Reaction/Workup Conditions Cause3->Solution3 Verification Analyze Purity and Yield (TLC, HPLC, MP) Solution1->Verification Solution2->Verification Solution3->Verification

Caption: Logical troubleshooting workflow for purification issues.

References

Technical Support Center: 4-Hydroxybenzoate Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with enzymatic assays for 4-Hydroxybenzoate (4-HBA). The most common assay for 4-HBA involves the enzyme this compound hydroxylase (PHBH), an NADPH-dependent monooxygenase that catalyzes the conversion of 4-HBA to 3,4-dihydroxybenzoate. The activity of this enzyme is typically monitored by the consumption of NADPH, which can be measured by a decrease in absorbance at 340 nm.

Frequently Asked Questions (FAQs)

Q1: My assay is showing high background noise or no signal at all. What are the common causes?

A1: High background noise or a lack of signal can stem from several factors. Ensure that all reagents, especially the assay buffer, are equilibrated to the specified assay temperature, as cold buffers can lead to low enzyme activity.[1] Double-check that no reagents were omitted during the assay setup and that the plate reader is set to the correct wavelength for NADPH (340 nm). Using an incorrect type of microplate (e.g., UV-transparent plates for absorbance assays) can also be a source of error.[1] Finally, ensure that all reagents are properly stored and have not expired.

Q2: The results of my assay are not reproducible. What could be the issue?

A2: Poor reproducibility is often linked to inconsistencies in assay conditions. Careful and consistent pipetting is crucial to minimize variability between wells.[1] Ensure that all components are thoroughly mixed before use to create a homogenous solution. Air bubbles in the wells can interfere with absorbance readings and should be avoided.[1] It is also important to strictly control variables such as pH, buffer type, ionic strength, and temperature, as even small fluctuations can impact enzyme activity and the stability of assay components.[2]

Q3: I am observing a decrease in absorbance at 340 nm in my control wells without the enzyme. What could be causing this?

A3: A decrease in absorbance at 340 nm in the absence of the enzyme suggests that a compound in your assay is directly reacting with NADPH or is a redox-cycling compound. Some compounds can undergo redox cycling in the presence of reducing agents like DTT, which are sometimes included in assay buffers to maintain enzyme stability. This cycling can lead to the oxidation of NADPH, mimicking a positive result.[3]

Q4: How can I differentiate between a true inhibitor and a compound that interferes with the assay?

A4: Assay interference can be caused by several factors, including compound fluorescence, aggregation, or direct interaction with the reporter enzyme.[3][4] To distinguish true inhibitors from interfering compounds, a series of control experiments are necessary. These include testing the compound's intrinsic fluorescence or absorbance at the assay wavelength, and performing the assay in the absence of the enzyme or substrate to identify any direct interactions with assay components. An orthogonal assay, which uses a different detection method, can also help validate true hits.

Q5: What is the optimal pH for a this compound hydroxylase assay?

A5: The optimal pH for an enzyme is the pH at which it exhibits maximum activity.[2] While the specific optimal pH can vary slightly depending on the source of the this compound hydroxylase and other assay conditions, it is crucial to maintain a stable pH throughout the experiment. Changes in pH can alter the ionization state of amino acids in the enzyme's active site, affecting substrate binding and catalytic activity.[2]

Troubleshooting Guides

Issue 1: Suspected Compound Interference

If you suspect that a test compound is interfering with your 4-HBA assay, follow this troubleshooting workflow:

G Troubleshooting Compound Interference cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Analysis and Conclusion start Unexpected Result (e.g., high hit rate, poor dose-response) control1 Measure Compound's Intrinsic Absorbance/Fluorescence start->control1 control2 Run Assay without Enzyme start->control2 control3 Run Assay without 4-HBA start->control3 control4 Run Assay with and without Detergent (e.g., Triton X-100) start->control4 conclusion1 Compound Absorbs/Fluoresces at Assay Wavelength control1->conclusion1 conclusion4 Compound is a True Inhibitor control1->conclusion4 If all controls are negative conclusion2 Compound Reacts with NADPH control2->conclusion2 control2->conclusion4 If all controls are negative control3->conclusion4 If all controls are negative conclusion3 Compound is an Aggregator control4->conclusion3 control4->conclusion4 If all controls are negative

Caption: Workflow for identifying the source of compound interference.

Issue 2: Inconsistent or Non-Linear Standard Curves

A non-linear or inconsistent standard curve can be due to several factors. Use this guide to troubleshoot:

  • Reagent Preparation : Ensure that all stock solutions are at the correct concentration and have been prepared accurately. When making serial dilutions, use calibrated pipettes and ensure thorough mixing at each step.[1]

  • Reagent Stability : Check that all reagents, including the enzyme and NADPH, have been stored correctly and are within their expiration dates. Enzymes should be kept on ice during the experiment.[1]

  • Incubation Times and Temperatures : Verify that the incubation times and temperatures are consistent across all experiments and adhere to the protocol.[2]

  • Data Analysis : Double-check all calculations and ensure that the correct formula is being used to determine enzyme activity.[1]

Data on Potential Interferences

Class of Interfering CompoundMechanism of InterferencePotential Impact on 4-HBA Assay
Redox-Cycling Compounds Generate reactive oxygen species (ROS) that can oxidize NADPH.[3]False positive (apparent enzyme activity).
Colored Compounds Absorb light at the same wavelength as NADPH (340 nm).Can lead to either an underestimation or overestimation of enzyme activity depending on the compound's absorbance.
Fluorescent Compounds Emit light that can interfere with fluorescence-based readouts if an alternative to absorbance is used.Inaccurate results in fluorescent assays.
Compound Aggregators Form aggregates that can sequester the enzyme, leading to non-specific inhibition.[3]False positive (inhibition).
Thiol-Reactive Compounds Can covalently modify cysteine residues on the enzyme, leading to inactivation.[5]Irreversible inhibition.
Metal Chelators May interfere with enzymes that require metal cofactors.Inhibition of metalloenzymes.

Experimental Protocols

Protocol for a Standard this compound Hydroxylase Assay

This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.

  • Prepare Assay Buffer : A common buffer is 50 mM Tris-HCl, pH 7.8, containing bovine serum albumin (1.0 mg/mL), catalase (0.1 mg/mL), and dithiothreitol (B142953) (0.1 mM).[6]

  • Prepare Reagent Solutions :

    • 4-HBA stock solution.

    • NADPH stock solution.

    • This compound hydroxylase solution.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer to each well.

    • Add the desired concentration of the test compound or vehicle control.

    • Add the 4-HBA substrate.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis : Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. Compare the velocities of the reactions with and without the test compound to determine the percent inhibition.

Protocol for Counter-Screening for Compound Interference

To identify interfering compounds, perform the following control experiments:

  • Test for Intrinsic Absorbance : Add the test compound to the assay buffer in a well and measure the absorbance at 340 nm.

  • Test for Reactivity with NADPH : Add the test compound and NADPH to the assay buffer (without the enzyme or 4-HBA) and monitor the absorbance at 340 nm over time.

  • Test for Aggregation : Perform the assay in the presence and absence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). Aggregation-based inhibition is often reversed in the presence of a detergent.

Signaling Pathways and Workflows

Enzymatic Reaction of this compound Hydroxylase

The following diagram illustrates the catalytic cycle of this compound hydroxylase.

G Catalytic Cycle of this compound Hydroxylase E_FAD E-FAD E_FAD_4HBA E-FAD-4HBA E_FAD->E_FAD_4HBA + 4-HBA E_FADH2_4HBA E-FADH2-4HBA E_FAD_4HBA->E_FADH2_4HBA + NADPH - NADP+ E_FAD_OOH_4HBA E-FAD-OOH-4HBA E_FADH2_4HBA->E_FAD_OOH_4HBA + O2 E_FAD_OH_34DHBA E-FAD-OH + 3,4-DHBA E_FAD_OOH_4HBA->E_FAD_OH_34DHBA Hydroxylation E_FAD_OH_34DHBA->E_FAD - H2O

Caption: The reaction mechanism of this compound hydroxylase.

References

Technical Support Center: Optimizing Precursor Supply for 4-HBA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing precursor supply for 4-hydroxybenzoic acid (4-HBA) biosynthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at increasing precursor supply for 4-HBA production.

Question: Low 4-HBA titer despite overexpression of chorismate pyruvate-lyase (ubiC).

Possible Cause 1: Insufficient Chorismate Supply. The overexpression of ubiC creates a high demand for its substrate, chorismate. If the upstream shikimate pathway cannot provide sufficient chorismate, the UbiC enzyme will be substrate-limited, leading to low 4-HBA production.

Solution:

  • Enhance the Shikimate Pathway: Overexpress key enzymes of the shikimate pathway to increase the carbon flux towards chorismate. This includes:

    • Feedback-resistant 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase (e.g., aroGfbr or aroFfbr).[1]

    • Shikimate kinase (e.g., aroK, aroL).[1][2]

    • Chorismate synthase (aroC).

  • Block Competing Pathways: Delete genes that divert chorismate to other products, such as aromatic amino acids. Key gene knockout targets include:

    • trpE (anthranilate synthase I) to block the tryptophan biosynthesis pathway.[1]

    • csm (chorismate mutase) to block the phenylalanine and tyrosine biosynthesis pathways.[1]

Possible Cause 2: Product Inhibition of UbiC. The chorismate pyruvate-lyase from E. coli can be sensitive to product inhibition by 4-HBA. As 4-HBA accumulates, it can inhibit the enzyme, slowing down its own production.

Solution:

  • Use a 4-HBA-resistant UbiC: Screen for and express a chorismate pyruvate-lyase that is less sensitive to 4-HBA inhibition. For instance, UbiC from Providencia rustigianii has been shown to be highly resistant to 4-HBA.[3]

Question: Overexpression of shikimate pathway genes leads to slow cell growth or cell death.

Possible Cause 1: Metabolic Burden. High-level expression of multiple genes from high-copy number plasmids can impose a significant metabolic burden on the host cells.[4][5] This diverts cellular resources (e.g., ATP, amino acids, ribosomes) away from essential processes like growth and replication, leading to reduced fitness.[6][7]

Solution:

  • Chromosomal Integration: Integrate the expression cassettes of the pathway genes into the host chromosome. This results in lower but more stable gene expression, reducing the metabolic load.[8][9]

  • Use Lower Copy Number Plasmids: If using plasmids, switch to vectors with lower copy numbers to reduce the protein expression levels and the associated metabolic drain.

  • Optimize Promoter Strength: Use promoters of varying strengths to balance enzyme expression levels and avoid excessive protein production.

Possible Cause 2: Accumulation of Toxic Intermediates. Imbalanced overexpression of pathway enzymes can lead to the accumulation of certain metabolic intermediates to toxic levels. For example, accumulation of 3-dehydroshikimate (DHS) can be detrimental to cell health.[1]

Solution:

  • Balanced Enzyme Expression: Fine-tune the expression levels of each enzyme in the pathway to ensure a smooth metabolic flow and prevent the buildup of any single intermediate. This can be achieved by using a library of promoters with different strengths or by adjusting ribosome binding site sequences.

  • Introduce Enzymes to Relieve Bottlenecks: If a specific intermediate is accumulating, overexpressing the enzyme that consumes it can alleviate the toxicity. For example, introducing a shikimate-resistant AroK from Methanocaldococcus jannaschii can help reduce the accumulation of shikimate and DHS.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for 4-HBA biosynthesis in microorganisms? A1: The primary precursor for 4-HBA biosynthesis is chorismate , which is an intermediate of the shikimate pathway.[10][11] The shikimate pathway starts from the central carbon metabolism intermediates phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[11] In some engineered pathways, L-tyrosine can also be used as a direct precursor.

Q2: How can I overcome feedback inhibition in the shikimate pathway? A2: The first enzyme of the shikimate pathway, DAHP synthase, is often subject to feedback inhibition by aromatic amino acids.[10] To overcome this, you can:

  • Use a feedback-resistant (fbr) mutant of the DAHP synthase (e.g., aroGfbr from E. coli).[1]

  • Express a DAHP synthase from an organism that does not have this feedback regulation.

Q3: What are the advantages of using Corynebacterium glutamicum over E. coli for 4-HBA production? A3: Corynebacterium glutamicum has been shown to have a higher tolerance to 4-HBA toxicity compared to E. coli.[3] This is a significant advantage as high concentrations of 4-HBA can be inhibitory to cell growth and production in E. coli.

Q4: Is it better to use a plasmid-based expression system or chromosomal integration for my engineered pathway? A4: The choice depends on your experimental goals.

  • Plasmid-based systems are useful for rapid prototyping and screening of different genes and constructs due to their ease of manipulation. However, they can impose a high metabolic burden and may be unstable.[7]

  • Chromosomal integration is preferred for stable, long-term production as it reduces metabolic burden and eliminates the need for antibiotic selection, which is crucial for industrial applications.[8][9][12]

Data Presentation

Table 1: Comparison of 4-HBA Production in Engineered Corynebacterium glutamicum Strains

StrainKey Genetic Modifications4-HBA Titer (g/L)Molar Yield (%)Reference
Engineered C. glutamicumOverexpression of ubiCpr, aroFfbr, aroGfbr; Deletion of trpE, csm, pobA19.09.65[1]
Engineered C. glutamicumStepwise overexpression of seven shikimate pathway genes; Deletion of hdpA, pyk36.641[3]

Table 2: Effect of Different ubiC Genes on 4-HBA Production in C. glutamicum

Source of ubiC4-HBA Concentration (mM)Reference
Escherichia coli~0.8[3]
Providencia rustigianii2.40 ± 0.13[3]

Experimental Protocols

Protocol 1: CRISPR/Cas9 Mediated Gene Knockout in E. coli

This protocol provides a general workflow for deleting a target gene in E. coli using the CRISPR/Cas9 system, which is a common technique for blocking competing metabolic pathways.[13][14]

1. Design and Construction of the Guide RNA (gRNA) Plasmid: a. Identify a 20-bp target sequence in your gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG). b. Synthesize two complementary oligonucleotides encoding the target sequence. c. Anneal the oligonucleotides to create a double-stranded DNA fragment. d. Clone this fragment into a gRNA expression vector (e.g., pCRISPR-SacB-gDNA). e. Verify the sequence of the inserted gRNA.

2. Preparation of Donor DNA: a. Design a double-stranded donor DNA oligonucleotide (typically 80-100 bp) with homology arms flanking the desired deletion site. The donor DNA should introduce an in-frame stop codon and disrupt the PAM sequence to prevent re-cleavage by Cas9.[13]

3. Transformation and Gene Editing: a. Co-transform the gRNA plasmid and the donor DNA into E. coli cells expressing Cas9 and the λ-Red recombination system (e.g., from a helper plasmid like pCasRed). b. Plate the transformed cells on selective agar (B569324) plates and incubate overnight.

4. Verification of Gene Knockout: a. Pick individual colonies and perform colony PCR using primers that flank the target region. b. A successful deletion will result in a smaller PCR product compared to the wild-type. c. Confirm the deletion by Sanger sequencing of the PCR product.

5. Curing of Plasmids: a. Cure the helper and gRNA plasmids from the edited strain. This can be achieved by growing the cells without selection or using specific curing systems (e.g., SacB-based counter-selection).[13]

Mandatory Visualizations

pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP Chorismate Chorismate DAHP->Chorismate Shikimate Pathway (aroB, aroD, aroE, aroK, aroL, aroA, aroC) HBA 4-HBA Chorismate->HBA ubiC (Chorismate pyruvate-lyase) AAA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAA trpE, csm (Competing Pathway) workflow cluster_troubleshooting Troubleshooting Workflow Start Low 4-HBA Titer CheckChorismate Is chorismate supply sufficient? Start->CheckChorismate CheckInhibition Is UbiC product-inhibited? CheckChorismate->CheckInhibition Yes EnhanceShikimate Enhance shikimate pathway (overexpress aroGfbr, aroK, etc.) CheckChorismate->EnhanceShikimate No ResistantUbiC Use 4-HBA-resistant UbiC CheckInhibition->ResistantUbiC Yes End Improved 4-HBA Titer CheckInhibition->End No EnhanceShikimate->CheckInhibition BlockCompetition Block competing pathways (delete trpE, csm) BlockCompetition->CheckInhibition ResistantUbiC->End logical_relationship MetabolicEngineering Metabolic Engineering Strategy IncreasePrecursor Increase Precursor Supply MetabolicEngineering->IncreasePrecursor ReduceByproduct Reduce Byproduct Formation MetabolicEngineering->ReduceByproduct ManageBurden Manage Metabolic Burden MetabolicEngineering->ManageBurden OvercomeFeedback Overcome Feedback Inhibition (e.g., aroGfbr) IncreasePrecursor->OvercomeFeedback EnhancePathway Enhance Pathway Flux (e.g., overexpress aroK/L) IncreasePrecursor->EnhancePathway DeleteCompeting Delete Competing Pathways (e.g., ΔtrpE, Δcsm) ReduceByproduct->DeleteCompeting ChromosomalIntegration Chromosomal Integration ManageBurden->ChromosomalIntegration PlasmidOptimization Plasmid/Promoter Optimization ManageBurden->PlasmidOptimization

References

Technical Support Center: Scaling Up 4-Hydroxybenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of 4-Hydroxybenzoate (4-HB) production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of 4-HB production, presented in a question-and-answer format.

Issue 1: Low 4-HB Titer Despite High Cell Density

  • Question: My fermentation shows good cell growth (high optical density), but the final 4-HB titer is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: This is a common issue that can arise from several factors related to metabolic flux, enzyme activity, and product inhibition.

    • Possible Cause 1: Precursor Limitation. The biosynthesis of 4-HB from glucose relies on the shikimate pathway, which requires precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[1] High cell density can deplete these precursors, diverting them to biomass formation rather than 4-HB production.

      • Solution:

        • Metabolic Engineering: Overexpress key enzymes in the shikimate pathway, such as a feedback-resistant 3-deoxy-D-arabino-heptulonate-7-phosphate (DAHP) synthase (e.g., a mutated aroG gene), to increase the carbon flux towards chorismate, the precursor of 4-HB.[1]

        • Process Optimization: Implement a fed-batch strategy with a controlled feeding of the carbon source (e.g., glucose or glycerol) to maintain an optimal carbon-to-nitrogen ratio that favors product formation over excessive biomass growth.

    • Possible Cause 2: Low Activity of Chorismate Pyruvate-Lyase (UbiC). The UbiC enzyme, which converts chorismate to 4-HB, may have low specific activity or be poorly expressed.

      • Solution:

        • Codon Optimization: Optimize the codon usage of the ubiC gene for the specific expression host (e.g., E. coli, C. glutamicum) to enhance translational efficiency.

        • Promoter Engineering: Use a strong, inducible promoter to control the expression of ubiC and optimize the inducer concentration and induction time.

        • Enzyme Screening: Screen for UbiC enzymes from different microbial sources, as some may exhibit higher activity and stability. For instance, UbiC from Providencia rustigianii has shown high resistance to 4-HB.[2]

    • Possible Cause 3: Product Inhibition. The final product, 4-HB, can inhibit the activity of the UbiC enzyme, creating a negative feedback loop that limits further production.[3][4][5]

      • Solution:

        • In Situ Product Removal: Implement a continuous fermentation setup with in situ product removal. This can be achieved by using an ion-exchange resin to continuously remove 4-HB from the fermentation broth, thereby alleviating product inhibition and toxicity.

        • Enzyme Engineering: Use protein engineering techniques to develop a UbiC variant that is less sensitive to product inhibition.

Issue 2: Accumulation of Intermediate Metabolites and Byproducts

  • Question: HPLC analysis of my fermentation broth shows a high concentration of shikimate pathway intermediates (e.g., shikimate, chorismate) or other byproducts (e.g., acetate), with a correspondingly low 4-HB titer. What could be the issue?

  • Answer: The accumulation of intermediates and byproducts points to metabolic imbalances or bottlenecks in your engineered pathway.

    • Possible Cause 1: Metabolic Bottleneck at the UbiC Step. If chorismate is accumulating, it indicates that the conversion of chorismate to 4-HB is the rate-limiting step.

      • Solution:

        • Increase UbiC Expression: Enhance the expression of the ubiC gene using a stronger promoter or by increasing the plasmid copy number.

        • Improve UbiC Activity: As mentioned previously, screen for a more active UbiC enzyme or use a codon-optimized gene.

    • Possible Cause 2: Overflow Metabolism. High glucose uptake rates can lead to the production of inhibitory byproducts like acetate (B1210297), which can negatively impact cell growth and productivity.

      • Solution:

        • Optimize Feeding Strategy: In a fed-batch culture, carefully control the glucose feed rate to avoid excess glucose accumulation.

        • Use Alternative Carbon Sources: Consider using glycerol (B35011) as a carbon source, which often results in lower acetate formation compared to glucose.[6]

        • Strain Engineering: Engineer the host strain to reduce acetate production, for example, by deleting genes involved in acetate synthesis.

    • Possible Cause 3: Competing Pathways. The precursors for 4-HB synthesis can be diverted into competing metabolic pathways, such as the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan).

      • Solution:

        • Gene Knockouts: Delete genes that encode enzymes for competing pathways. For instance, knocking out genes involved in the degradation of 4-HB (pobA) or competing for its precursors can redirect carbon flux towards your desired product.[1]

Issue 3: Genetic Instability of the Production Strain

  • Question: I am observing a gradual decrease in 4-HB production over successive generations or during a continuous fermentation run. How can I address this genetic instability?

  • Answer: Genetic instability, often due to plasmid loss or mutations, is a common challenge in long-term fermentations.

    • Possible Cause 1: Plasmid Instability. Plasmids, especially high-copy-number plasmids, can impose a metabolic burden on the host cells, leading to their loss in the absence of selective pressure.

      • Solution:

        • Genomic Integration: Integrate the 4-HB biosynthesis genes into the host chromosome to create a more stable production strain.

        • Antibiotic-Free Plasmid Selection: Use a plasmid addiction system or an auxotrophic marker to maintain the plasmid without the need for antibiotics, which are often not feasible at an industrial scale.

        • Optimize Plasmid Backbone: Use a low-copy-number plasmid or a more stable plasmid backbone.

    • Possible Cause 2: Metabolic Burden. The high-level expression of heterologous genes and the production of a non-native compound can impose a significant metabolic burden on the host, creating a selective pressure for non-producing mutants.

      • Solution:

        • Dynamic Regulation: Employ dynamic control strategies where the expression of the production pathway is induced only after a sufficient amount of biomass has been generated. This separates the growth phase from the production phase, reducing the metabolic load during growth.

        • Balanced Gene Expression: Fine-tune the expression levels of the pathway genes to avoid the accumulation of toxic intermediates and to balance the metabolic flux.

Frequently Asked Questions (FAQs)

Q1: Which host organism is best for 4-HB production?

A1: The choice of host organism depends on several factors, including its tolerance to 4-HB, its metabolic characteristics, and the availability of genetic tools.

  • Escherichia coli is a widely used host due to its fast growth, well-characterized genetics, and the availability of numerous genetic tools. However, it can be sensitive to 4-HB toxicity.[1]

  • Corynebacterium glutamicum has shown a higher tolerance to 4-HB compared to E. coli and has been successfully engineered to produce high titers of 4-HB.[1][2]

  • Pseudomonas putida is known for its solvent tolerance and robust metabolism, making it another promising host for the production of aromatic compounds like 4-HB.[6]

Q2: How does product toxicity affect the scale-up process?

A2: 4-HB can be toxic to microbial cells, inhibiting growth and reducing productivity. This becomes a major challenge during scale-up as high product concentrations are desired.

  • Impact: Product toxicity can lead to reduced cell viability, lower final titers, and the selection of non-producing mutants.

  • Mitigation Strategies:

    • Select a host organism with high intrinsic tolerance to 4-HB.

    • Implement in situ product removal to keep the concentration of 4-HB in the fermenter below the toxic threshold.

    • Engineer the host for increased tolerance, for example, by overexpressing efflux pumps that can export 4-HB out of the cell.

Q3: What are the key challenges in the downstream processing and purification of 4-HB?

A3: The main challenges in downstream processing include:

  • Separation from Biomass: Efficiently separating the microbial cells from the fermentation broth.

  • Product Isolation: Recovering 4-HB from a complex aqueous matrix containing residual media components, byproducts, and other impurities.

  • Purification: Achieving high purity of the final 4-HB product, which may require multiple purification steps such as crystallization, filtration, and chromatography.

  • Impurity Profile: The types and quantities of impurities may change when moving from lab-scale to industrial-scale production.

Q4: How important is codon optimization for heterologous gene expression in the 4-HB pathway?

A4: Codon optimization is crucial when expressing genes from one organism in another (heterologous expression).

  • Reasoning: Different organisms have different preferences for which synonymous codons they use to encode a particular amino acid. If the codons in the heterologous gene are rare in the expression host, it can lead to slow translation, protein misfolding, and low protein expression levels.

  • Recommendation: It is highly recommended to optimize the codon usage of all heterologous genes in the 4-HB biosynthetic pathway to match the codon preference of the chosen production host.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 4-HB and related polyhydroxyalkanoate (P4HB) production to provide a reference for expected yields and titers.

Table 1: this compound (4-HB) Production in Different Engineered Microorganisms

Host OrganismCarbon SourceFermentation ModeTiter (g/L)Yield (% g/g or C-mol/C-mol)Reference
Corynebacterium glutamicumGlucoseFed-batch (growth-arrested)36.641% (mol/mol)[2]
Escherichia coliGlucoseFed-batch12.013% (mol/mol)[2]
Pseudomonas putidaGlycerolFed-batch1.88.5% (C-mol/C-mol)[2]
Pseudomonas taiwanensisGlycerolBatch-29.6% (C-mol/C-mol)[6]
Pseudomonas taiwanensisGlucoseBatch-19.0% (C-mol/C-mol)[6]

Table 2: Impact of Fermentation Parameters on 4-HB Production in E. coli

ParameterCondition4-HB Titer (mM)Reference
pH8.0~85[7]
pH9.098 ± 3[7]
Temperature30°C-[7]
Dissolved OxygenAerobic-[1]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol describes a general method for the quantification of 4-HB in a fermentation broth.

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid). A typical starting condition could be 70% aqueous phase and 30% organic phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm or 280 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of 4-HB standards of known concentrations in the mobile phase.

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of 4-HB in the samples by comparing their peak areas to the standard curve.

Protocol 2: Chorismate Pyruvate-Lyase (UbiC) Enzyme Activity Assay

This protocol is a continuous spectrophotometric assay to measure the activity of UbiC by monitoring the formation of 4-HB.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: Chorismate solution in assay buffer.

    • Enzyme: Purified UbiC enzyme or cell-free extract containing UbiC.

  • Procedure:

    • Set a spectrophotometer to 275 nm and 37°C.

    • In a quartz cuvette, mix the assay buffer and the chorismate solution.

    • Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding the UbiC enzyme solution and mix quickly.

    • Record the increase in absorbance at 275 nm over time. The formation of 4-HB leads to an increase in absorbance at this wavelength.

  • Calculation of Activity:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of 4-HB at 275 nm, b is the path length of the cuvette, and c is the change in concentration of 4-HB.

Protocol 3: Determination of 4-HB Toxicity (IC50)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 4-HB on the growth of the host organism.

  • Materials:

    • 96-well microplates.

    • Growth medium for the host organism.

    • A stock solution of 4-HB of known concentration.

    • A microplate reader capable of measuring optical density (OD) at 600 nm.

  • Procedure:

    • Prepare a serial dilution of 4-HB in the growth medium in the wells of a 96-well plate. Include a control well with no 4-HB.

    • Inoculate each well with a fresh culture of the host organism to a starting OD600 of ~0.05.

    • Incubate the microplate at the optimal growth temperature for the host organism with shaking.

    • Monitor the cell growth by measuring the OD600 at regular intervals (e.g., every hour) for 24-48 hours.

  • Data Analysis:

    • For each concentration of 4-HB, determine the maximum specific growth rate or the final OD600 after a fixed incubation time.

    • Normalize the growth data to the control (0% inhibition).

    • Plot the percentage of growth inhibition against the logarithm of the 4-HB concentration.

    • Fit the data to a dose-response curve and determine the IC50 value, which is the concentration of 4-HB that causes 50% inhibition of growth.[8]

Visualizations

Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway Glucose->PPP PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP DAHP_synthase DAHP Synthase (aroG) PEP->DAHP_synthase Biomass Biomass PEP->Biomass E4P Erythrose-4-Phosphate (E4P) PPP->E4P E4P->DAHP_synthase E4P->Biomass Shikimate_Pathway Shikimate Pathway DAHP_synthase->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate UbiC Chorismate Pyruvate-Lyase (ubiC) Chorismate->UbiC AAs Aromatic Amino Acids Chorismate->AAs HB4 This compound (4-HB) UbiC->HB4 Feedback_Inhibition Feedback Inhibition HB4->Feedback_Inhibition AAs->Biomass Feedback_Inhibition->DAHP_synthase

Caption: Biosynthetic pathway of this compound from glucose.

Troubleshooting_Workflow Start Start: Low 4-HB Yield Check_Growth Check Cell Growth (OD600) Start->Check_Growth Low_Growth Low Cell Growth Check_Growth->Low_Growth Poor Good_Growth Good Cell Growth Check_Growth->Good_Growth Good Troubleshoot_Growth Troubleshoot Growth Conditions: - Media Composition - Temperature, pH, Aeration - 4-HB Toxicity (IC50) Low_Growth->Troubleshoot_Growth Analyze_Metabolites Analyze Metabolites by HPLC Good_Growth->Analyze_Metabolites End End: Improved Yield Troubleshoot_Growth->End Precursor_Accumulation Precursor Accumulation (e.g., Chorismate) Analyze_Metabolites->Precursor_Accumulation Yes Byproduct_Accumulation Byproduct Accumulation (e.g., Acetate) Analyze_Metabolites->Byproduct_Accumulation Yes Low_Product_Low_Intermediates Low 4-HB & Low Intermediates Analyze_Metabolites->Low_Product_Low_Intermediates No Optimize_UbiC Optimize UbiC Expression/Activity: - Stronger Promoter - Codon Optimization - Enzyme Screening Precursor_Accumulation->Optimize_UbiC Optimize_Fermentation Optimize Fermentation Process: - Fed-batch Strategy - Alternative Carbon Source Byproduct_Accumulation->Optimize_Fermentation Check_Pathway_Expression Check Pathway Gene Expression: - Plasmid Stability - mRNA levels (qRT-PCR) - Protein levels (SDS-PAGE) Low_Product_Low_Intermediates->Check_Pathway_Expression Optimize_UbiC->End Optimize_Fermentation->End Check_Pathway_Expression->End

Caption: Troubleshooting workflow for low this compound yield.

References

method validation issues in 4-Hydroxybenzoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the method validation and analysis of 4-hydroxybenzoate and its derivatives (parabens).

Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of this compound.

Question: My chromatogram shows significant peak tailing for this compound. How can I troubleshoot this issue?

Peak tailing is a common issue in HPLC that can affect the accuracy of peak integration and reduce resolution.[1] For phenolic compounds like this compound, this is often due to interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed q1 Is tailing on all peaks or just the analyte? start->q1 all_peaks Tailing on All Peaks q1->all_peaks All Peaks analyte_only Analyte Peak Only q1->analyte_only Analyte Only check_system Check for extra-column dead volume (fittings, tubing). Ensure proper column connection. all_peaks->check_system q2 Is it Column Overload? analyte_only->q2 overload_test Inject a 10-fold diluted sample. q2->overload_test overload_result Does peak shape improve significantly? overload_test->overload_result overload_yes Yes: Mass Overload Confirmed. - Dilute sample for analysis. - Use a column with higher loading capacity. overload_result->overload_yes Yes overload_no No overload_result->overload_no No q3 Is it a Sample Solvent Effect? overload_no->q3 solvent_test Dissolve the sample in the initial mobile phase. q3->solvent_test solvent_result Does peak shape improve? solvent_test->solvent_result solvent_yes Yes: Solvent Mismatch. - Use mobile phase as the sample solvent. solvent_result->solvent_yes Yes solvent_no No solvent_result->solvent_no No q4 Is it a Secondary Interaction? solvent_no->q4 interaction_test Lower mobile phase pH to < 3 to suppress silanol (B1196071) interactions. Use a modern, high-purity, end-capped column. q4->interaction_test interaction_result Does peak shape improve? interaction_test->interaction_result interaction_yes Yes: Secondary Silanol Interactions. - Maintain low pH mobile phase. - Use an appropriate column. interaction_result->interaction_yes Yes interaction_no No: Consider other issues (e.g., column degradation). Replace column. interaction_result->interaction_no No

Troubleshooting workflow for peak tailing.

Question: I am observing inconsistent retention times for this compound. What are the possible causes and solutions?

Fluctuating retention times can compromise peak identification and quantification. The issue often lies with the HPLC system's stability or the mobile phase composition.

Common Causes and Solutions for Variable Retention Times:

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time, especially after changing solvents.[2][3]
Mobile Phase Composition Changes Prepare fresh mobile phase daily.[2] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[3] Degas the mobile phase to prevent bubble formation.[4]
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.[2]
Pump and Flow Rate Issues Check for leaks in the pump and fittings.[4] Purge the pump to remove any trapped air bubbles.[4]
Column Contamination or Degradation Use a guard column to protect the analytical column from contaminants.[3] If the column is old or has been used with harsh conditions, it may need to be replaced.

Question: My baseline is noisy or drifting. What should I do?

A stable baseline is critical for accurate quantification, especially for low-level analytes.

Troubleshooting Baseline Issues:

G start Baseline Noise or Drift q1 Is the noise regular or random? start->q1 regular Regular (Cyclic) q1->regular Regular random Random or Drifting q1->random Random check_pump Indicates pump issues. - Check for leaks. - Purge pump to remove air. - Check check-valves. regular->check_pump q2 Is the baseline drifting? random->q2 drift_yes Drifting Baseline q2->drift_yes Drifting drift_no Random Noise q2->drift_no Random check_equilibration Column not equilibrated. - Increase equilibration time. - Mobile phase composition changing. drift_yes->check_equilibration check_contamination Contamination in mobile phase or detector cell. - Use fresh, high-purity solvents. - Flush the detector cell. drift_no->check_contamination

Troubleshooting workflow for baseline issues.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the method validation for this compound analysis, based on ICH guidelines.[5][6][7][8][9]

Question: What are the key parameters to consider for HPLC method validation for this compound?

According to ICH Q2(R2) guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or matrix components.[6]

  • Linearity: A direct correlation between the concentration of this compound and the analytical signal.[6]

  • Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[8]

  • Accuracy: The closeness of the results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[6]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Question: What are typical acceptance criteria for these validation parameters?

While acceptance criteria should be defined based on the method's intended purpose, the following are generally accepted in the pharmaceutical industry:

Summary of Typical HPLC Method Validation Parameters and Acceptance Criteria:

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.999[10][11]
Accuracy (% Recovery) 98.0% to 102.0%[11]
Precision (% RSD) Repeatability (Intra-day): ≤ 2%[6] Intermediate Precision (Inter-day): ≤ 2%[12][13]
Robustness % RSD of results should be within acceptable limits after minor changes to method parameters.
System Suitability Tailing Factor: ≤ 2.0 Theoretical Plates: > 2000 % RSD of replicate injections: ≤ 2.0

Question: How do I perform a robustness study?

A robustness study involves making small, deliberate changes to the method's parameters to assess its reliability. Examples of parameters to vary include:

  • Mobile phase composition (e.g., ±2% organic solvent)

  • Mobile phase pH (e.g., ±0.2 units)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±0.1 mL/min)

  • Wavelength of detection (e.g., ±2 nm)

The effect of these changes on the analytical results (e.g., retention time, peak area, tailing factor) is then evaluated.[5]

Experimental Protocols

This section provides a detailed methodology for a typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size[14]
Mobile Phase Methanol:Water (e.g., 60:40 v/v)[12][14] or Acetonitrile:Water
pH Adjustment The pH of the aqueous portion can be adjusted (e.g., to pH 4.8 with 0.1N HCl) to improve peak shape.[12]
Flow Rate 1.0 mL/min[12][14]
Injection Volume 20 µL[12][14]
Detector UV at 254 nm[12][14]
Column Temperature 25°C[14]

2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase or a suitable solvent like methanol.[14]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.01–0.12 mg/mL).[12]

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, it may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm filter before injection.

3. System Suitability Testing

Before starting the validation or sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution five or six times and evaluating the following parameters:

  • Tailing Factor: Should ideally be close to 1.0.

  • Theoretical Plates: A measure of column efficiency.

  • % RSD of Peak Area and Retention Time: Should be within the predefined limits (e.g., ≤ 2.0%).

Workflow for a Typical HPLC Analysis:

G prep 1. Preparation - Prepare Mobile Phase - Prepare Standards & Samples startup 2. System Startup - Equilibrate Column - Set Flow Rate & Temperature prep->startup sst 3. System Suitability Test (SST) - Inject Standard 5-6 times - Check Tailing, Plates, %RSD startup->sst sst_pass SST Pass? sst->sst_pass analysis 4. Sequence Run - Inject Blank - Inject Calibration Standards - Inject Samples sst_pass->analysis Yes troubleshoot Troubleshoot System sst_pass->troubleshoot No processing 5. Data Processing - Integrate Peaks - Generate Calibration Curve - Quantify Samples analysis->processing report 6. Reporting - Summarize Results - Check against Specifications processing->report

General workflow for HPLC analysis.

References

minimizing degradation of 4-Hydroxybenzoate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 4-Hydroxybenzoate (4-HB) and its esters (parabens) during extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: The solvent may not be effectively extracting the 4-HB from the sample matrix. The pH of the sample may not be optimal for extraction.- Ensure the sample is acidified to a pH of ≤ 3 before extraction.[1] - Use a suitable organic solvent such as diethyl ether or an ethanol (B145695)/water mixture.[1][2] - For solid samples, ensure thorough grinding with a drying agent like anhydrous sodium sulfate (B86663) to increase surface area.[2] - Perform multiple extractions with fresh solvent to ensure complete recovery.
Degradation During Extraction: 4-HB can degrade, especially under alkaline conditions or at elevated temperatures.- Maintain a low temperature during the extraction process where possible. - Avoid using strong bases; aqueous solutions at pH 8 or above are subject to rapid hydrolysis.[3]
Presence of Phenol in the Final Extract Degradation of this compound: The primary degradation product of 4-HB is phenol, formed via decarboxylation.[4][5] This can be exacerbated by microbial contamination or harsh experimental conditions.- Ensure all glassware and reagents are sterile to prevent microbial degradation. - Minimize heating steps during extraction. - Use freshly prepared solutions and samples.
Inconsistent or Irreproducible Results Variable Extraction Efficiency: Minor variations in pH, temperature, or extraction time can lead to inconsistent results.- Strictly control the pH of the aqueous phase during extraction. - Maintain a consistent temperature for all extractions. - Standardize the shaking or mixing time and intensity. - Use an internal standard to correct for variations in extraction efficiency and injection volume.[6]
Sample Matrix Effects: Complex sample matrices can interfere with the extraction process.- Consider a sample cleanup step, such as precipitation of interfering substances (e.g., fatty acids with calcium chloride in an alkaline medium).[1]
Formation of Emulsions During Liquid-Liquid Extraction Sample Composition: High concentrations of lipids or proteins in the sample can lead to the formation of stable emulsions.- Shake the separating funnel gently with a rotary motion instead of vigorous shaking.[2] - If an emulsion forms, try to break it by stirring the solvent layer with a glass rod.[2] - Centrifugation can also be an effective method to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound and its esters (parabens)?

A1: The primary degradation pathway for parabens is the hydrolysis of the ester bond to form 4-Hydroxybenzoic acid and the corresponding alcohol.[4][5] 4-Hydroxybenzoic acid can then undergo decarboxylation to form phenol, especially under aerobic conditions and potentially facilitated by microbial enzymes.[4][5]

Q2: What is the optimal pH for extracting and storing this compound?

A2: For extraction from an aqueous phase into an organic solvent, the solution should be acidified to a pH of 3 or lower to ensure 4-HB is in its protonated, less polar form.[1] For storage, aqueous solutions of 4-HB and its esters are most stable at a pH between 3 and 6.[3]

Q3: How does temperature affect the stability of this compound?

A3: While aqueous solutions of methyl this compound at pH 3-6 can be sterilized by autoclaving at 120°C for 20 minutes without decomposition, elevated temperatures during extraction, especially in non-optimal pH conditions, can accelerate degradation.[3] It is generally advisable to perform extractions at room temperature or below, unless a heating step is necessary for other reasons, such as melting a lipid phase.[1]

Q4: Which solvents are recommended for the extraction of this compound?

A4: Diethyl ether and chloroform (B151607) are commonly used for the extraction of 4-HB from acidified aqueous solutions.[1][2] Mixtures of ethanol and water are also employed, particularly for suspending the initial sample.[1] The choice of solvent can depend on the sample matrix and the subsequent analytical method.

Q5: Can this compound be degraded by microorganisms?

A5: Yes, some bacteria are capable of degrading this compound and its esters.[4] For instance, Enterobacter cloacae can hydrolyze parabens to 4-HB and then convert it to phenol.[4] Therefore, it is important to use sterile conditions if microbial contamination is a concern.

Quantitative Data Summary

The stability and solubility of this compound and its esters are critical for successful extraction and analysis. The following tables summarize key quantitative data.

Table 1: Stability of Methyl this compound in Aqueous Solutions at Room Temperature

pH RangeStabilityDecomposition Rate
3 - 6Stable< 10% decomposition for up to about 4 years
≥ 8Unstable≥ 10% decomposition after about 60 days
Data sourced from[3]

Table 2: Solubility of Methyl this compound

SolventSolubilityTemperature
Water1 g in 400 mL25°C
Water1 g in 50 mL80°C
EthanolFreely soluble-
EtherFreely soluble-
AcetoneFreely soluble-
Data sourced from[3]

Experimental Protocols

Protocol 1: Extraction of this compound and its Esters from a Cosmetic Cream

This protocol is a general guideline for the extraction of parabens from a cream-based cosmetic product for subsequent HPLC analysis.

1. Reagents and Materials:

  • Sample of cosmetic cream

  • 4 M Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

  • 4 M Potassium hydroxide (B78521) (KOH)

  • Calcium chloride dihydrate (CaCl₂)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • pH indicator paper

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Separating funnel (250 mL)

  • Filter paper

  • Vortex mixer

  • Water bath

2. Sample Preparation and Extraction:

  • Accurately weigh approximately 1 g of the cosmetic sample into a 125 mL Erlenmeyer flask.

  • Add 4 drops of 4 M HCl and 40 mL of acetone.

  • Heat the mixture in a water bath to about 60°C for 10 minutes to ensure complete extraction.

  • Cool the mixture to room temperature and mix for one minute using a vortex mixer.

  • Adjust the pH of the solution to ≤ 3 using 4 M HCl, verifying with pH indicator paper.

  • Vortex for another minute.

  • Filter the solution through filter paper into a clean 125 mL Erlenmeyer flask.

3. Sample Clean-up (Precipitation of Fatty Acids):

  • Pipette 20 mL of the filtrate into a 250 mL Erlenmeyer flask and add 60 mL of deionized water.

  • Adjust the pH of the solution to approximately 10 using 4 M KOH.

  • Add 1 g of calcium chloride dihydrate and shake to precipitate the fatty acids as their calcium salts.

  • Filter the solution into a 250 mL separating funnel.

4. Liquid-Liquid Extraction:

  • Add 75 mL of diethyl ether to the separating funnel containing the filtrate.

  • Shake the funnel for 5 minutes.

  • Allow the phases to separate.

  • Collect the upper diethyl ether layer, which contains the 4-HB and its esters.

  • Pass the ether extract through anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for analysis (e.g., by HPLC after solvent evaporation and reconstitution in a suitable mobile phase).

This protocol is adapted from the methodology described in[1].

Visualizations

The following diagrams illustrate the key workflows and pathways related to this compound extraction and degradation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis sample 1. Weigh Sample acidify 2. Acidify and Add Solvent sample->acidify heat_extract 3. Heat and Extract acidify->heat_extract cool_filter 4. Cool and Filter heat_extract->cool_filter adjust_ph 5. Adjust pH to 10 cool_filter->adjust_ph precipitate 6. Precipitate Fatty Acids adjust_ph->precipitate filter_funnel 7. Filter into Separating Funnel precipitate->filter_funnel add_ether 8. Add Diethyl Ether filter_funnel->add_ether shake 9. Shake and Separate Phases add_ether->shake collect_ether 10. Collect Ether Layer shake->collect_ether dry_reconstitute 11. Dry and Reconstitute collect_ether->dry_reconstitute hplc 12. HPLC Analysis dry_reconstitute->hplc

Caption: Experimental workflow for this compound extraction.

degradation_pathway cluster_products Degradation Products paraben Paraben (Ester of 4-HB) hb4 4-Hydroxybenzoic Acid paraben->hb4 Hydrolysis (+H₂O) (pH ≥ 8 or microbial action) phenol Phenol hb4->phenol Decarboxylation (-CO₂) (Aerobic conditions or microbial action)

Caption: Degradation pathway of parabens and this compound.

References

Technical Support Center: Robust Microbial Host Selection for 4-HBA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting and engineering robust microbial hosts for the production of 4-hydroxybenzoic acid (4-HBA).

Frequently Asked Questions (FAQs)

Q1: Which microbial hosts are commonly used for 4-HBA production?

A1: Several microbial hosts have been metabolically engineered for 4-HBA production, with the most common being Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida.[1][2] Saccharomyces cerevisiae has also been explored, though typically with lower reported titers and yields compared to bacterial hosts.

Q2: What are the key advantages of using Corynebacterium glutamicum for 4-HBA production?

A2: C. glutamicum is a particularly robust host for 4-HBA production due to its high tolerance to 4-HBA toxicity.[1] It has been shown to tolerate 4-HBA concentrations up to 300 mM, which is significantly higher than E. coli and P. putida.[1] This intrinsic tolerance is a major advantage for achieving high product titers.

Q3: What is the primary metabolic pathway for microbial 4-HBA production?

A3: The primary route for microbial 4-HBA production is through the shikimate pathway. The final step involves the conversion of chorismate, a key intermediate in the shikimate pathway, to 4-HBA and pyruvate. This reaction is catalyzed by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene.[3][4][5]

Q4: What are the typical yields and titers of 4-HBA in different microbial hosts?

A4: Production levels of 4-HBA vary significantly depending on the host organism, genetic modifications, and fermentation conditions. Engineered C. glutamicum has achieved titers as high as 36.6 g/L.[1] Recombinant E. coli has been reported to produce up to 12 g/L of 4-HBA.[1] P. putida has also been engineered to produce 4-HBA, with reported titers around 1.8 g/L from glycerol.[1]

Troubleshooting Guides

Issue 1: Low 4-HBA Titer or Yield
Possible Cause Troubleshooting Strategy
Insufficient precursor supply (chorismate) - Overexpress key genes in the shikimate pathway, such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG or aroF) and shikimate kinase (aroK).[1] - Engineer central carbon metabolism to increase the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).
Low activity of chorismate pyruvate-lyase (UbiC) - Screen for UbiC enzymes from different organisms to find one with higher activity and less product inhibition. UbiC from Providencia rustigianii has been shown to be highly resistant to 4-HBA.[1] - Optimize the expression of the ubiC gene using strong, inducible promoters. - Perform directed evolution or protein engineering to improve the kinetic properties of UbiC.[6][7][8][9]
Product toxicity - Select a host with high intrinsic tolerance to 4-HBA, such as C. glutamicum.[1] - Implement in situ product removal strategies during fermentation to keep the extracellular 4-HBA concentration below inhibitory levels. - Evolve the production strain for improved tolerance to 4-HBA.
Byproduct formation - Identify and delete genes responsible for the formation of major byproducts that compete for precursors or drain carbon from the central metabolic pathways. For example, in C. glutamicum, deleting genes like pyk (pyruvate kinase) can reduce pyruvate-derived byproducts.[1]
Sub-optimal fermentation conditions - Optimize fermentation parameters such as pH, temperature, aeration, and nutrient feeding strategy.[10] - Implement a fed-batch fermentation strategy to control cell growth and substrate availability, which can lead to higher final product titers.[11][12][13][14]
Issue 2: Plasmid Instability Leading to Loss of 4-HBA Production
Possible Cause Troubleshooting Strategy
Metabolic burden from high plasmid copy number and protein expression - Use lower copy number plasmids. - Integrate the expression cassettes for the 4-HBA pathway genes into the host chromosome. - Use tunable promoter systems to control the level of gene expression and reduce the metabolic load on the cells.
Segregational instability (loss of plasmid during cell division) - Maintain antibiotic selection pressure throughout the fermentation process. However, this can be costly for large-scale production.[15] - Incorporate plasmid stabilization elements, such as partitioning systems (e.g., par) or toxin-antitoxin systems, into the plasmid backbone.[16]
Structural instability (mutations or rearrangements in the plasmid) - Use host strains deficient in recombination, such as recA mutants. - Avoid long repeated DNA sequences in the plasmid design.[17]

Data Presentation

Table 1: Comparison of 4-HBA Production in Different Microbial Hosts

Microbial HostGenotype HighlightsSubstrateTiter (g/L)Yield (mol/mol)Reference
Corynebacterium glutamicumOverexpression of shikimate pathway genes, heterologous expression of a 4-HBA-resistant UbiC, deletion of byproduct pathways (hdpA, pyk)Glucose36.60.41[1]
Escherichia coliOverexpression of a feedback-insensitive DAHP synthase and other common pathway enzymes, overexpression of ubiCGlucose120.13[1]
Pseudomonas putidaOverexpression of ubiC and a feedback-resistant DAHP synthase, deletion of genes for product degradation (pobA) and competing pathways (pheA, trpE)Glycerol1.80.085 (C-mol/C-mol)[1]

Experimental Protocols

Protocol 1: Quantification of 4-HBA in Culture Supernatant by HPLC

This protocol provides a general method for the quantification of 4-HBA. Specific parameters may need to be optimized for your particular HPLC system and column.

  • Sample Preparation:

    • Collect a sample of the microbial culture.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[18]

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Nucleosil, Amaze TR).[18][19]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid).[18][20][21] A typical gradient might be:

      • Mobile Phase A: 95:5 (v/v) water:acetonitrile with 0.1% TFA.[18]

      • Mobile Phase B: 5:95 (v/v) water:acetonitrile with 0.08% TFA.[18]

    • Flow Rate: 0.5 - 1.0 mL/min.[18]

    • Detection: UV detector at 254 nm or 280 nm.[18][20]

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Prepare a standard curve of 4-HBA in the mobile phase at known concentrations.

    • Run the standards and samples on the HPLC.

    • Determine the concentration of 4-HBA in the samples by comparing the peak areas to the standard curve.

Protocol 2: Enzyme Activity Assay for Chorismate Pyruvate-Lyase (UbiC)

This assay measures the activity of UbiC by monitoring the conversion of chorismate to 4-HBA.

  • Preparation of Cell-Free Extract:

    • Grow the microbial cells expressing the ubiC gene to the desired optical density.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[22]

    • Resuspend the cells in the same buffer and lyse the cells using a method such as sonication or a French press.[23][24]

    • Centrifuge the lysate at high speed (e.g., 27,000 x g) at 4°C to remove cell debris.[22]

    • Collect the supernatant, which is the cell-free extract containing the UbiC enzyme.

  • Enzyme Assay:

    • The reaction mixture (final volume of 200-400 µL) should contain:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 0.5 mM EDTA

      • 10 mM β-mercaptoethanol

      • Chorismate substrate (e.g., 1 mM)

      • Cell-free extract

    • Pre-incubate the reaction mixture without the cell-free extract at 37°C for 5 minutes.

    • Initiate the reaction by adding the cell-free extract.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an acid (e.g., 1N HCl).

  • Detection of 4-HBA:

    • The amount of 4-HBA produced can be quantified by HPLC as described in Protocol 1.

    • Alternatively, a spectrophotometric method can be used. After stopping the reaction with acid, add an equal volume of 2.5N NaOH. The absorbance of the resulting phenylpyruvate chromophore can be read at 320 nm.

Visualizations

Metabolic Pathway for 4-HBA Production cluster_central_carbon Central Carbon Metabolism cluster_shikimate Shikimate Pathway cluster_product 4-HBA Biosynthesis Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose-4-Phosphate Glucose->E4P DAHP DAHP PEP->DAHP aroG/aroF E4P->DAHP aroG/aroF Chorismate Chorismate DAHP->Chorismate Shikimate Pathway Enzymes HBA 4-Hydroxybenzoic Acid Chorismate->HBA ubiC caption Engineered metabolic pathway for 4-HBA production from glucose. Troubleshooting Workflow for Low 4-HBA Titer Start Low 4-HBA Titer CheckPrecursor Check Precursor Supply (Chorismate) Start->CheckPrecursor CheckEnzyme Check UbiC Activity CheckPrecursor->CheckEnzyme Sufficient OverexpressShikimate Overexpress Shikimate Pathway Genes CheckPrecursor->OverexpressShikimate Insufficient CheckToxicity Assess Product Toxicity CheckEnzyme->CheckToxicity High OptimizeUbiC Screen/Engineer UbiC, Optimize Expression CheckEnzyme->OptimizeUbiC Low CheckByproducts Analyze Byproduct Formation CheckToxicity->CheckByproducts Low MitigateToxicity Use Tolerant Host, In Situ Product Removal CheckToxicity->MitigateToxicity High OptimizeFermentation Optimize Fermentation Conditions CheckByproducts->OptimizeFermentation Low DeleteByproductGenes Delete Genes for Byproduct Formation CheckByproducts->DeleteByproductGenes High End Improved 4-HBA Titer OptimizeFermentation->End Optimized AdjustConditions Adjust pH, Temp, Feed, etc. OptimizeFermentation->AdjustConditions Sub-optimal OverexpressShikimate->CheckPrecursor OptimizeUbiC->CheckEnzyme MitigateToxicity->CheckToxicity DeleteByproductGenes->CheckByproducts AdjustConditions->OptimizeFermentation

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Hydroxybenzoate and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-hydroxybenzoic acid (4-HBA) and its isomer, salicylic (B10762653) acid (SA). While structurally similar, these phenolic compounds exhibit distinct profiles in their interactions with biological systems. This document summarizes key experimental data on their anti-inflammatory, antimicrobial, and antioxidant properties, details the methodologies for cited experiments, and visualizes relevant signaling pathways.

Overview of Biological Activities

4-Hydroxybenzoic acid and salicylic acid are both simple phenolic compounds with a carboxylic acid group attached to a benzene (B151609) ring. The key structural difference lies in the position of the hydroxyl group: para in 4-HBA and ortho in salicylic acid. This seemingly minor variation significantly influences their chemical properties and, consequently, their biological activities. Salicylic acid is a well-established anti-inflammatory agent, famously known as the primary metabolite of aspirin (B1665792).[1] 4-Hydroxybenzoic acid, while also possessing anti-inflammatory properties, is recognized for its role as a signaling molecule in microorganisms and as a precursor in the biosynthesis of ubiquinone.[2]

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid are primarily attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[3] While salicylic acid is considered a weaker inhibitor of purified COX enzymes compared to aspirin, it effectively reduces prostaglandin (B15479496) synthesis in intact cells.[4] Some studies suggest that salicylic acid's anti-inflammatory action may also involve the suppression of COX-2 gene expression and the inhibition of the NF-κB signaling pathway.[1][5]

4-Hydroxybenzoic acid also demonstrates anti-inflammatory properties, although its mechanism appears to differ from the direct, potent COX inhibition seen with classical NSAIDs. Evidence suggests that 4-HBA can reduce the production of pro-inflammatory cytokines, such as nitric oxide, in microglial cells.[6] Its anti-inflammatory effects may also be linked to the modulation of signaling pathways like Nrf2, which is involved in the antioxidant response.[7][8]

Comparative Data: Anti-inflammatory Activity
CompoundAssayTarget/Cell LineIC50 ValueReference
Salicylic Acid Prostaglandin E2 ReleaseIL-1β-induced A549 cells5 µg/mL[9]
Salicylic Acid COX-2 Protein ExpressionPMA-induced HFF cells~5 x 10⁻⁶ M[5]
4-Hydroxybenzoic Acid Nitric Oxide ProductionLipopolysaccharide-stimulated microglial cellsNo effect observed[6]

Antimicrobial Activity

Both 4-hydroxybenzoic acid and salicylic acid exhibit antimicrobial properties against a range of microorganisms. Their esters, known as parabens, are widely used as preservatives in food, cosmetics, and pharmaceuticals.

Comparative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundMicroorganismMIC ValueReference
4-Hydroxybenzoic Acid Gram-positive & some Gram-negative bacteria160 µg/mL
Salicylic Acid Pseudomonas aeruginosa (invasive strain)120 mM
Salicylic Acid Pseudomonas aeruginosa (cytotoxic strain)100 mM

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, owing to their ability to scavenge free radicals. The antioxidant capacities of 4-HBA and salicylic acid have been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Comparative Data: Antioxidant Activity
CompoundAssayIC50 ValueReference
4-Hydroxybenzoic Acid DPPH Radical Scavenging>1000 µM[10]
Salicylic Acid DPPH Radical Scavenging>1000 µM

Signaling Pathways

The biological effects of 4-hydroxybenzoic acid and salicylic acid are mediated through their interaction with various cellular signaling pathways.

Salicylic Acid Anti-inflammatory Signaling

Salicylic acid's primary anti-inflammatory mechanism involves the inhibition of the cyclooxygenase (COX) pathway, thereby reducing the production of prostaglandins. It can also suppress the activation of the NF-κB transcription factor, a key regulator of inflammatory gene expression.

Salicylic_Acid_Pathway cluster_nucleus Nucleus SA Salicylic Acid COX COX-1 / COX-2 SA->COX Inhibits IKK IKK SA->IKK Inhibits PGs Prostaglandins COX->PGs Produces Inflammation Inflammation PGs->Inflammation IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Gene_Expression->Inflammation NFkB_p65_p50_n NF-κB NFkB_p65_p50_n->Gene_Expression Activates

Caption: Salicylic Acid Anti-inflammatory Signaling Pathway.

4-Hydroxybenzoic Acid Anti-inflammatory Signaling

The anti-inflammatory mechanism of 4-hydroxybenzoic acid is less defined than that of salicylic acid but is thought to involve the modulation of cytokine production and the activation of the Nrf2 antioxidant response pathway.

Four_HBA_Pathway Four_HBA 4-Hydroxybenzoic Acid Cytokines Pro-inflammatory Cytokines (e.g., NO) Four_HBA->Cytokines Inhibits Production Nrf2 Nrf2 Four_HBA->Nrf2 Activates Inflammation Inflammation Cytokines->Inflammation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Oxidative_Stress->Inflammation

Caption: 4-Hydroxybenzoic Acid Anti-inflammatory Signaling Pathway.

Experimental Protocols

Cyclooxygenase (COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is monitored spectrophotometrically.

Procedure:

  • Prepare a reaction buffer (e.g., Tris-HCl), a solution of heme, and the purified recombinant COX-2 enzyme.

  • In a 96-well plate, add the reaction buffer, heme, and various concentrations of the test compound or vehicle control.

  • Initiate the reaction by adding the COX-2 enzyme to each well.

  • Add arachidonic acid to start the enzymatic reaction.

  • Add a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

COX2_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Reaction Buffer - Heme - COX-2 Enzyme - Test Compound - Arachidonic Acid - Chromogenic Substrate Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Add Buffer, Heme, and  Test Compound/Vehicle Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add COX-2 Enzyme - Add Arachidonic Acid - Add Chromogenic Substrate Plate_Setup->Initiate_Reaction Incubate Incubate at 25°C Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance (590-620 nm) Incubate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a COX-2 Inhibition Assay.

Broth Microdilution Antimicrobial Susceptibility Test

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a sterile broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Broth_Microdilution_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound in Broth Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Microbial Suspension Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate_Plate->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General workflow for a Broth Microdilution Assay.

DPPH Radical Scavenging Assay

Objective: To evaluate the in vitro antioxidant activity of a compound by measuring its ability to scavenge the DPPH free radical.

Principle: The stable DPPH radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

  • Prepare a working solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, add various concentrations of the test compound or standard.

  • Add the DPPH working solution to each well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC50 value.

DPPH_Assay_Workflow Start Start Prepare_Solutions Prepare Solutions: - Test Compound - Standard Antioxidant - DPPH Working Solution Start->Prepare_Solutions Reaction_Setup Set up Reaction: - Add Test Compound/Standard - Add DPPH Solution Prepare_Solutions->Reaction_Setup Incubate Incubate in Dark (Room Temperature, 30 min) Reaction_Setup->Incubate Measure_Absorbance Measure Absorbance (~517 nm) Incubate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Scavenging - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a DPPH Radical Scavenging Assay.

References

A Comparative Analysis of the Antioxidant Capacity of Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of various dihydroxybenzoic acid (DHBA) isomers. Understanding the structure-activity relationship of these phenolic compounds is paramount for identifying promising candidates for therapeutic development against oxidative stress-related pathologies. This document summarizes key experimental data, details the methodologies for common antioxidant assays, and illustrates a crucial signaling pathway involved in their antioxidant effect.

Structure-Activity Relationship: A Brief Overview

The antioxidant potential of hydroxybenzoic acid isomers is intrinsically linked to the number and, more critically, the substitution pattern of hydroxyl (-OH) groups on the benzoic acid backbone. The relative position of these hydroxyl groups significantly influences the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical through resonance. Generally, ortho and para positioning of hydroxyl groups enhances antioxidant activity compared to a meta arrangement. This guide will delve into the experimental evidence supporting this principle.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacities of six dihydroxybenzoic acid isomers were evaluated using various in vitro assays. The following table summarizes the key findings, providing a direct comparison of their efficacy.

IsomerCommon NameDPPH Radical Scavenging (IC50, µM)[1]ABTS Radical Cation Scavenging (% Inhibition at 50 µM)[1]Ferric Reducing Antioxidant Power (FRAP) (µM Trolox Equivalents at 50 µM)Cupric Ion Reducing Antioxidant Capacity (CUPRAC) (µM Trolox Equivalents at 50 µM)[1]
2,3-Dihydroxybenzoic AcidPyrocatechuic Acid> 5086.40~5560.83
2,4-Dihydroxybenzoic Acidβ-Resorcylic Acid> 120,00016.17~10~25
2,5-Dihydroxybenzoic AcidGentisic Acid~3080.11~6068.77
2,6-Dihydroxybenzoic Acidγ-Resorcylic Acid> 10008.12~5~22
3,4-Dihydroxybenzoic AcidProtocatechuic Acid~4074.51~5060.53
3,5-Dihydroxybenzoic Acidα-Resorcylic Acid> 100060.39~30~40

Note: Lower IC50 values indicate higher antioxidant activity. Higher percentage inhibition and Trolox equivalent values indicate greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Reagent Preparation:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in a dark, cool place.

Procedure:

  • Prepare various concentrations of the test hydroxybenzoic acid isomer and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH working solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Reagent Preparation:

  • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.

Procedure:

  • Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Add a small volume of the test compound or standard to the ABTS•+ working solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

Calculation: Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Reagent Preparation:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

Procedure:

  • The FRAP reagent is mixed with the sample solution.

  • The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known Fe²⁺ standard.

Signaling Pathway: Indirect Antioxidant Mechanism

Beyond direct radical scavenging, hydroxybenzoic acids can exert their antioxidant effects indirectly by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of a suite of antioxidant and detoxification enzymes.[2][3][4][5][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HBA Hydroxybenzoic Acid Isomers HBA->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes upregulates transcription

Caption: Nrf2 Signaling Pathway Activation by Hydroxybenzoic Acids.

Conclusion

The presented data clearly demonstrates that the antioxidant capacity of dihydroxybenzoic acid isomers is highly dependent on the positioning of the hydroxyl groups. Isomers with ortho (2,3- and 3,4-) and para (2,5-) substituted hydroxyl groups exhibit superior radical scavenging and reducing power compared to those with meta (3,5-) or sterically hindered (2,4- and 2,6-) arrangements. In addition to their direct antioxidant activities, these compounds can also enhance the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway. This comparative guide serves as a valuable resource for researchers and professionals in the field, aiding in the selection and development of hydroxybenzoic acid-based compounds for therapeutic applications.

References

HPLC vs. GC-MS for 4-Hydroxybenzoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-hydroxybenzoate is crucial across various applications, from pharmaceutical quality control to metabolite analysis. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your specific analytical needs.

Principle of Techniques

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1][2] For this compound, a non-volatile compound, HPLC is a direct analytical method that typically does not require derivatization.[1] Detection is commonly achieved using UV or fluorescence detectors.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] This technique is ideal for volatile and semi-volatile compounds.[2][5] Since this compound is non-volatile, a derivatization step is necessary to increase its volatility and thermal stability, making it amenable to GC analysis.[6][7]

Quantitative Performance Comparison

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS methods for the analysis of this compound and related paraben compounds.

Validation ParameterHPLC-UV/FluorescenceGC-MS (after derivatization)
Linearity Range 0.5 - 10.0 µg/mLAnalyte-dependent, typically in the ng/mL to µg/mL range
Correlation Coefficient (r²) > 0.999[4][8]> 0.99[9]
Limit of Quantification (LOQ) 0.5033 µg/mL (UV)[10], 0.88-0.97 µg/mL (Fluorescence)[8]Low ng/mL range
Limit of Detection (LOD) 0.1007 µg/mL (UV)[10], 0.29-0.32 µg/mL (Fluorescence)[8]0.01–0.2 µg L−1[11]
Precision (%RSD) < 2% (Intra and Inter-day)[12]< 3.5%[13]
Accuracy (Recovery %) 94.6% to 107.2%[12]82% to 119%
Sample Throughput HighModerate (derivatization adds time)

Experimental Workflows

The analytical workflows for HPLC and GC-MS differ primarily in the sample preparation stage.

Analytical Workflows cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_SamplePrep Sample Preparation (Extraction/Filtration) HPLC_Analysis HPLC Separation HPLC_SamplePrep->HPLC_Analysis HPLC_Detection UV/Fluorescence Detection HPLC_Analysis->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data GCMS_SamplePrep Sample Preparation (Extraction) GCMS_Deriv Derivatization (e.g., Silylation) GCMS_SamplePrep->GCMS_Deriv GCMS_Analysis GC Separation GCMS_Deriv->GCMS_Analysis GCMS_Detection Mass Spectrometry Detection GCMS_Analysis->GCMS_Detection GCMS_Data Data Analysis GCMS_Detection->GCMS_Data

A comparison of the analytical workflows for HPLC and GC-MS.

Detailed Experimental Protocols

Reproducibility is key in scientific research. Provided below are typical experimental protocols for both HPLC and GC-MS analysis of this compound.

HPLC-UV Method

A common approach for this compound analysis involves reversed-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[10][12]

    • Mobile Phase: A gradient elution using 0.1% phosphoric acid in water as mobile phase A and acetonitrile (B52724) as mobile phase B is often employed.[10][12]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 20 µL.[14]

    • Detector: UV at 230 nm.[12]

    • Column Temperature: 25°C.

  • Sample Preparation:

    • For liquid samples like oral solutions, dilute the sample with HPLC-grade water.[14]

    • For solid or semi-solid matrices, perform an extraction with a suitable solvent such as methanol (B129727) or ethanol.[3]

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.[3]

GC-MS Method (with Derivatization)

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility. Silylation is a common and effective technique.[6]

  • Instrumentation: A standard GC-MS system is used.

  • Derivatization Protocol (Silylation):

    • The extracted and dried sample residue is reconstituted in an aprotic solvent.

    • A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added to the sample.[6]

    • The reaction mixture is heated to ensure complete derivatization.[6]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., BP-5), is typically used.[9]

    • Carrier Gas: Helium.[5]

    • Temperature Program: A temperature gradient is optimized to ensure good separation of the derivatized analytes.

    • Injection Mode: Splitless injection is common for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Logical Relationship: Method Selection

The choice between HPLC and GC-MS for this compound analysis depends on several factors. The following diagram illustrates the decision-making process.

Method Selection Logic Start Analyze this compound Volatile Is the analyte volatile? Start->Volatile Derivatization Is derivatization acceptable? Volatile->Derivatization No HPLC Use HPLC Volatile->HPLC No GCMS Use GC-MS Volatile->GCMS Yes Derivatization->HPLC No Derivatization->GCMS Yes HighSensitivity Is very high sensitivity required? HPLC->HighSensitivity HighSensitivity->HPLC No HighSensitivity->GCMS Yes (consider)

Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound.

HPLC is often the method of choice due to its simplicity, high throughput, and the fact that it does not require a derivatization step for non-volatile compounds like this compound.[1] It is a robust and reliable technique for routine quality control analysis.

GC-MS , on the other hand, offers superior sensitivity and selectivity, especially when operated in SIM mode.[1] However, the necessity of a derivatization step adds complexity and time to the sample preparation process.[7] This makes it more suitable for applications requiring the detection of very low levels of this compound or for complex matrices where high selectivity is paramount.

Ultimately, the choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

4-Hydroxybenzoate: An Emerging Biomarker in Disease Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for sensitive, specific, and non-invasive biomarkers is a cornerstone of modern medicine, facilitating early disease detection, patient stratification, and the evaluation of therapeutic interventions. In this context, metabolites derived from the interplay between host and gut microbiota have emerged as a promising source of novel biomarkers. Among these, 4-Hydroxybenzoate (4-HBA), a phenolic acid produced from the metabolism of tyrosine and dietary polyphenols by the gut microbiome, has garnered increasing attention for its potential role as a biomarker in various pathological conditions, notably gut dysbiosis and metabolic syndrome.

This guide provides a comparative analysis of this compound against established biomarkers for gut inflammation and metabolic syndrome, presenting available quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways to aid researchers, scientists, and drug development professionals in evaluating its potential utility.

Comparative Analysis of Biomarker Performance

While this compound is an emerging biomarker with developing research, direct comparative studies validating its diagnostic performance against established markers with metrics like sensitivity, specificity, and Area Under the Curve (AUC) are not yet widely available. However, we can compare its proposed application with the performance of current gold-standard biomarkers in relevant disease areas.

Gut Dysbiosis and Inflammation: 4-HBA vs. Calprotectin and Lactoferrin

Gut dysbiosis, an imbalance in the gut microbial community, is implicated in a range of inflammatory conditions, including Inflammatory Bowel Disease (IBD). Elevated urinary and fecal levels of 4-HBA are suggested to be indicative of gut dysbiosis[1][2]. The established non-invasive biomarkers for intestinal inflammation are fecal calprotectin and lactoferrin.

BiomarkerDisease IndicationSample TypeKey Performance Metrics
This compound (4-HBA) Gut DysbiosisUrine, FecesQuantitative levels are associated with gut microbiota alterations. Specific performance metrics for diagnosing IBD are not yet established.
Fecal Calprotectin Inflammatory Bowel Disease (IBD)FecesHigh sensitivity (80-100%) and specificity (70-90%) for differentiating IBD from non-inflammatory bowel conditions like Irritable Bowel Syndrome (IBS).[3]
Fecal Lactoferrin Inflammatory Bowel Disease (IBD)FecesGood sensitivity (70-100%) and specificity (70-100%) for detecting IBD-associated inflammation.[4]
Metabolic Syndrome: 4-HBA vs. HOMA-IR and Adipokines

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Alterations in gut microbiota and their metabolites, including 4-HBA, are linked to metabolic disturbances. The Homeostatic Model Assessment for Insulin (B600854) Resistance (HOMA-IR) and adipokines like leptin and adiponectin are widely used biomarkers for this condition.

BiomarkerDisease IndicationSample TypeKey Performance Metrics
This compound (4-HBA) Metabolic Syndrome, Insulin ResistanceSerum, UrineAltered levels are associated with metabolic syndrome components. One study noted that gallic acid, a hydroxybenzoic acid derivative, attenuates insulin resistance.[5] Specific performance metrics are not yet established.
HOMA-IR Insulin Resistance, Metabolic SyndromeBlood (Fasting Glucose and Insulin)Widely used to quantify insulin resistance. Cut-off values vary by population, but it is a key component in assessing metabolic syndrome risk.[6][7]
Leptin Metabolic Syndrome, ObesitySerumElevated levels are often associated with obesity and insulin resistance, components of metabolic syndrome.[8]
Adiponectin Metabolic Syndrome, Insulin ResistanceSerumLower levels are associated with an increased risk of developing metabolic syndrome.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is critical for their validation and clinical utility. Below are detailed methodologies for the analysis of this compound and established biomarkers.

Quantification of this compound in Human Urine by LC-MS/MS

This method allows for the sensitive and specific quantification of 4-HBA in urine samples.[1][2]

1. Sample Preparation:

  • To 100 µL of urine, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled 4-HBA).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 4-HBA from other urine components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 4-HBA (e.g., m/z 137 -> 93) and its internal standard.

Quantification of Fecal Calprotectin by ELISA

Enzyme-linked immunosorbent assay (ELISA) is the standard method for fecal calprotectin measurement.

1. Stool Sample Extraction:

  • Weigh approximately 50-100 mg of stool into a collection tube.

  • Add the provided extraction buffer (typically a buffered solution with preservatives).

  • Vortex vigorously for 1 minute to homogenize the sample.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Collect the supernatant for analysis.

2. ELISA Procedure:

  • Follow the manufacturer's instructions for the specific commercial ELISA kit.

  • Typically, this involves adding diluted stool extracts and standards to microplate wells coated with anti-calprotectin antibodies.

  • After incubation and washing steps, a secondary antibody conjugated to an enzyme is added.

  • A substrate is then added, and the resulting color change is measured using a microplate reader.

  • The concentration of calprotectin is determined by comparing the sample absorbance to a standard curve.

Calculation of HOMA-IR

HOMA-IR is calculated from fasting plasma glucose and insulin concentrations.

Formula: HOMA-IR = (Fasting Insulin (µU/mL) × Fasting Glucose (mmol/L)) / 22.5

Procedure:

  • Collect a fasting blood sample.

  • Measure the plasma glucose and insulin concentrations using standard laboratory methods.

  • Apply the formula to calculate the HOMA-IR score.

Signaling Pathways and Biological Rationale

Understanding the signaling pathways in which these biomarkers are involved provides a biological basis for their use in diagnostics.

This compound and PPARγ Signaling

4-HBA and its derivatives are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[9] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. The activation of PPARγ by ligands like 4-HBA can lead to the transcription of genes involved in insulin sensitization and anti-inflammatory responses, providing a rationale for its potential as a biomarker for metabolic syndrome and inflammatory conditions.[10][11][12]

4-HBA_PPAR_Signaling Putative Signaling Pathway of this compound (4-HBA) 4-HBA This compound PPARg_RXR PPARγ-RXR Heterodimer 4-HBA->PPARg_RXR Binds and Activates PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Target_Genes Target Genes (e.g., related to insulin sensitization, anti-inflammation) PPRE->Target_Genes

Putative Signaling Pathway of this compound (4-HBA)
Calprotectin and Pro-inflammatory Signaling

Fecal calprotectin is a marker of neutrophil influx into the intestinal lumen, a hallmark of IBD. Calprotectin (a complex of S100A8 and S100A9 proteins) exerts pro-inflammatory effects by binding to receptors like Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades such as NF-κB and the production of pro-inflammatory cytokines.

Calprotectin_Signaling Calprotectin Pro-inflammatory Signaling Pathway Calprotectin Calprotectin (S100A8/S100A9) TLR4 TLR4 Calprotectin->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes Promotes Transcription

Calprotectin Pro-inflammatory Signaling Pathway
Adiponectin and Insulin Sensitizing Pathway

Adiponectin is an adipokine that plays a crucial role in regulating glucose levels and fatty acid breakdown. Low levels of adiponectin are associated with insulin resistance and metabolic syndrome. Adiponectin exerts its effects by binding to its receptors (AdipoR1 and AdipoR2), leading to the activation of AMPK and PPARα, which in turn enhances insulin sensitivity and glucose uptake.

Adiponectin_Signaling Adiponectin Insulin Sensitizing Pathway Adiponectin Adiponectin AdipoR AdipoR1/R2 Adiponectin->AdipoR Binds to AMPK AMPK Activation AdipoR->AMPK PPARa PPARα Activation AdipoR->PPARa Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation

Adiponectin Insulin Sensitizing Pathway

Conclusion

This compound holds promise as a non-invasive biomarker for gut dysbiosis and metabolic syndrome, reflecting the intricate communication between the gut microbiota and host metabolism. While it is currently in the earlier stages of validation compared to established biomarkers like fecal calprotectin and HOMA-IR, its connection to fundamental metabolic and inflammatory pathways warrants further investigation. This guide provides a framework for understanding the current landscape and highlights the need for future studies to directly compare the diagnostic and prognostic performance of 4-HBA against existing standards. Such research will be crucial in determining its ultimate clinical utility in precision medicine and drug development.

References

Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity in 4-Hydroxybenzoate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on immunoassays for the quantification of 4-Hydroxybenzoate (4-HB), a critical parameter influencing data accuracy is the cross-reactivity of the antibodies employed. This guide provides a comprehensive comparison of antibody performance, focusing on cross-reactivity with structurally related compounds, supported by experimental data and detailed protocols. Understanding the specificity of these antibodies is paramount for the reliable quantification of 4-HB in various matrices.

Performance Comparison: Antibody Cross-Reactivity

The cross-reactivity of an antibody in a competitive immunoassay is a measure of its ability to bind to compounds structurally similar to the target analyte, this compound. This is a crucial consideration as parabens, which are esters of 4-hydroxybenzoic acid, are often present in samples and can interfere with the assay, leading to inaccurate quantification.

A study on the development of a broad-selective enzyme-linked immunosorbent assay (ELISA) for the simultaneous determination of parabens provides valuable insight into the cross-reactivity of an antibody raised against a paraben conjugate. In this study, a polyclonal antibody was produced against a butylparaben-ovalbumin conjugate. The cross-reactivity of this antibody with this compound and other parabens was evaluated in a competitive indirect ELISA format.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

Where the IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

The following table summarizes the cross-reactivity of the anti-butylparaben polyclonal antibody with this compound and other common parabens.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
4-Hydroxybenzoic acid>1000<0.1
Methylparaben15.86.3
Ethylparaben3.132.3
Propylparaben1.283.3
Isopropylparaben1.471.4
Butylparaben1.0100

Data sourced from a doctoral thesis on the development of a broad-selective ELISA for parabens.

This data clearly indicates that the antibody has the highest affinity for butylparaben, the immunizing hapten. The cross-reactivity decreases as the alkyl chain of the paraben ester becomes shorter. Importantly, the antibody shows negligible cross-reactivity with 4-Hydroxybenzoic acid itself, suggesting that for this particular assay, the free acid form of the molecule would not significantly interfere with the measurement of its ester derivatives (the parabens).

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed methodology based on the principles used in the aforementioned study.

Competitive Indirect ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • 96-well microtiter plates
  • Coating antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA)
  • Primary antibody: Rabbit anti-4-Hydroxybenzoate/paraben polyclonal antibody
  • Secondary antibody: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP)
  • Standards: this compound and potential cross-reacting compounds (e.g., methylparaben, ethylparaben, propylparaben, butylparaben)
  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)
  • Blocking buffer (e.g., 1% BSA in PBST)
  • Assay buffer (e.g., PBST)
  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
  • Stop solution (e.g., 2 M H₂SO₄)
  • Microplate reader

2. Assay Procedure:

  • Coating: Microtiter plate wells are coated with the 4-HB-BSA conjugate diluted in coating buffer and incubated overnight at 4°C.
  • Washing: The plate is washed three times with wash buffer to remove unbound antigen.
  • Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
  • Washing: The plate is washed three times with wash buffer.
  • Competitive Reaction:
  • Standard solutions of this compound and serial dilutions of the potential cross-reactants are prepared in assay buffer.
  • 50 µL of each standard or cross-reactant solution is added to the appropriate wells.
  • 50 µL of the diluted primary antibody is then added to each well.
  • The plate is incubated for 1-2 hours at room temperature to allow for competition between the free analyte/cross-reactant and the coated antigen for binding to the primary antibody.
  • Washing: The plate is washed three times with wash buffer to remove unbound reagents.
  • Secondary Antibody Incubation: The HRP-conjugated secondary antibody, diluted in assay buffer, is added to each well and incubated for 1 hour at room temperature.
  • Washing: The plate is washed five times with wash buffer.
  • Signal Development: TMB substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.
  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.
  • Data Acquisition: The optical density (absorbance) is measured at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the this compound concentration.
  • The IC50 value for this compound is determined from the standard curve.
  • Similar inhibition curves are generated for each of the potential cross-reacting compounds, and their respective IC50 values are determined.
  • The percent cross-reactivity for each compound is calculated using the formula mentioned previously.

Visualizing the Immunoassay Principle

To better understand the mechanism of the competitive immunoassay for this compound, the following diagrams illustrate the key steps in the process.

G cluster_coating 1. Antigen Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_signal 4. Signal Generation Well Microtiter Well Surface Antigen 4-HB-BSA Conjugate Well->Antigen Adsorption Well2 Coated Well CoatedAntigen Immobilized 4-HB-BSA Well2->CoatedAntigen FreeAntigen Free 4-HB (Analyte) Antibody Primary Antibody Antibody->CoatedAntigen Binding Antibody->FreeAntigen Binding Well3 Washed Well BoundComplex 4-HB-BSA Primary Ab Well3->BoundComplex SecondaryAb HRP-conjugated Secondary Ab SecondaryAb->BoundComplex:f1 Well4 Well with Substrate FinalComplex 4-HB-BSA Primary Ab Secondary Ab-HRP Well4->FinalComplex Substrate TMB Substrate FinalComplex:f2->Substrate Enzymatic Reaction Product Colored Product Substrate->Product G cluster_high_conc High Analyte Concentration cluster_low_conc Low Analyte Concentration Analyte_H High [4-HB] Antibody_H Primary Antibody Analyte_H->Antibody_H Binds most antibodies CoatedAntigen_H Coated 4-HB-BSA Antibody_H->CoatedAntigen_H Few antibodies bind to plate Signal_H Low Signal CoatedAntigen_H->Signal_H Leads to Analyte_L Low [4-HB] Antibody_L Primary Antibody Analyte_L->Antibody_L Binds few antibodies CoatedAntigen_L Coated 4-HB-BSA Antibody_L->CoatedAntigen_L Most antibodies bind to plate Signal_L High Signal CoatedAntigen_L->Signal_L Leads to

A Comparative Guide to Microbial 4-Hydroxybenzoic Acid (4-HBA) Production Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of 4-hydroxybenzoic acid (4-HBA), a versatile platform chemical and precursor for parabens, polymers, and pharmaceuticals, has garnered significant interest as a sustainable alternative to petroleum-based synthesis. This guide provides an objective comparison of the three leading microbial chassis—Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae—for 4-HBA production, supported by experimental data on their performance, detailed methodologies, and visual representations of key biological and experimental frameworks.

Data Presentation: Performance Metrics of Engineered Strains

The following table summarizes the key performance indicators for 4-HBA production across the three microbial platforms, based on data from fed-batch fermentation studies.

Microbial PlatformStrainTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Fermentation Time (h)
Escherichia coli Engineered Strain120.140.1772
Corynebacterium glutamicum Engineered Strain36.60.451.5324
Saccharomyces cerevisiae Engineered Strain2.90.0310.024120

Experimental Protocols

General Metabolic Engineering Workflow

A generalized workflow for the metabolic engineering of a microbial host for enhanced 4-HBA production is outlined below. This process involves the identification and modification of key genetic targets to redirect carbon flux towards the desired product.

Metabolic Engineering Workflow for 4-HBA Production cluster_0 Host Selection cluster_1 Genetic Engineering Cycle cluster_2 Process Optimization Host Selection Select Microbial Host (e.g., E. coli, C. glutamicum, S. cerevisiae) Identify Targets Identify Genetic Targets - Overexpress shikimate pathway genes - Introduce chorismate pyruvate-lyase (ubiC) - Delete competing pathways Host Selection->Identify Targets Strain Construction Construct Engineered Strain (e.g., CRISPR/Cas9, plasmid expression) Identify Targets->Strain Construction Design Cultivation & Analysis Cultivation and Analysis - Shake flask - Bioreactor fed-batch - HPLC for 4-HBA quantification Strain Construction->Cultivation & Analysis Test Cultivation & Analysis->Identify Targets Analyze & Redesign Fermentation Optimization Optimize Fermentation Conditions - Medium composition - pH, temperature, aeration - Feeding strategy Cultivation & Analysis->Fermentation Optimization

A generalized workflow for engineering microbial strains for 4-HBA production.
Fed-Batch Fermentation Protocol for Corynebacterium glutamicum

This protocol is based on the high-titer production of 4-HBA in an engineered C. glutamicum strain.[1][2]

  • Pre-culture Preparation:

    • Inoculate a single colony of the engineered C. glutamicum strain into a 500 mL flask containing 100 mL of Luria-Bertani (LB) medium.

    • Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

  • Bioreactor Setup and Batch Phase:

    • Prepare a 2 L bioreactor with 1 L of defined mineral medium containing (per liter): 50 g glucose, 10 g (NH₄)₂SO₄, 5 g urea, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and trace elements.

    • Inoculate the bioreactor with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.5.

    • Maintain the culture at 30°C, with pH controlled at 7.0 using automated addition of NH₄OH. The dissolved oxygen (DO) level should be maintained above 20% by adjusting the agitation speed and aeration rate.

  • Fed-Batch Phase:

    • After the initial glucose is depleted (typically after 12-16 hours), initiate the fed-batch phase.

    • Feed a concentrated solution containing 500 g/L glucose and 100 g/L (NH₄)₂SO₄ at a constant rate to maintain a low glucose concentration in the bioreactor (e.g., < 5 g/L).

    • Continue the fed-batch cultivation for 24-48 hours, monitoring cell growth (OD₆₀₀) and 4-HBA concentration.

Analytical Method: Quantification of 4-HBA by HPLC

The concentration of 4-HBA in the fermentation broth can be determined using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Quantification: Use a standard curve of known 4-HBA concentrations for accurate quantification.

Signaling Pathways and Metabolic Engineering Strategies

The biosynthesis of 4-HBA in these microbial hosts originates from the shikimate pathway, which converts central carbon metabolites into chorismate, a key precursor. Metabolic engineering efforts focus on enhancing the flux through this pathway and efficiently converting chorismate to 4-HBA.

4-HBA Biosynthesis Pathway in Escherichia coli

In E. coli, the native shikimate pathway is engineered to overproduce chorismate, which is then converted to 4-HBA by the heterologous expression of chorismate pyruvate-lyase (UbiC).

E_coli_4HBA_Pathway cluster_shikimate Shikimate Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate 4-HBA 4-HBA Chorismate->4-HBA ubiC (overexpressed) Aromatic Amino Acids Aromatic Amino Acids Chorismate->Aromatic Amino Acids DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-P Shikimate->S3P aroK/aroL EPSP EPSP S3P->EPSP aroA EPSP->Chorismate aroC

Engineered 4-HBA biosynthesis pathway in E. coli.
4-HBA Biosynthesis Pathway in Corynebacterium glutamicum

C. glutamicum is a robust industrial microorganism with a high tolerance to aromatic compounds.[1] Its shikimate pathway is similarly engineered, often with the introduction of a feedback-resistant DAHP synthase and a highly active UbiC.[1][2]

C_glutamicum_4HBA_Pathway cluster_shikimate Shikimate Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP aroG (feedback resistant) E4P->DAHP Chorismate Chorismate 4-HBA 4-HBA Chorismate->4-HBA ubiC (heterologous expression) Aromatic Amino Acids Aromatic Amino Acids Chorismate->Aromatic Amino Acids DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-P Shikimate->S3P aroK EPSP EPSP S3P->EPSP aroA EPSP->Chorismate aroC

Engineered 4-HBA biosynthesis pathway in C. glutamicum.
4-HBA Biosynthesis Pathway in Saccharomyces cerevisiae

The eukaryotic yeast S. cerevisiae offers advantages in terms of its robustness in industrial fermentations. For 4-HBA production, the shikimate pathway is enhanced, and a bacterial ubiC gene is introduced.[3][4]

S_cerevisiae_4HBA_Pathway cluster_shikimate Shikimate Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP ARO3/ARO4 (feedback resistant) E4P->DAHP Chorismate Chorismate 4-HBA 4-HBA Chorismate->4-HBA ubiC (heterologous expression) Prephenate Prephenate Chorismate->Prephenate ARO7 (deleted) DHQ 3-Dehydroquinate DAHP->DHQ ARO1 DHS 3-Dehydroshikimate DHQ->DHS ARO1 Shikimate Shikimate DHS->Shikimate ARO1 S3P Shikimate-3-P Shikimate->S3P ARO1 EPSP EPSP S3P->EPSP ARO1 EPSP->Chorismate ARO2

Engineered 4-HBA biosynthesis pathway in S. cerevisiae.

References

A Comparative Guide to 4-Hydroxybenzoic Acid (4-HBA) Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methods for 4-hydroxybenzoic acid (4-HBA), a significant compound in the pharmaceutical, cosmetic, and polymer industries. We will delve into the efficacy of different techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.

Introduction to 4-HBA Extraction

4-Hydroxybenzoic acid is a phenolic compound found in various natural sources, including plants and microbial fermentation broths.[1] Its recovery from these matrices is a critical step for its utilization. The choice of extraction method significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide compares conventional and modern techniques, including liquid-liquid extraction, solid-phase extraction, and advanced methods like ultrasound-assisted, microwave-assisted, and supercritical fluid extraction.

Quantitative Comparison of Extraction Efficacy

The efficiency of an extraction method is a primary concern for researchers. The following table summarizes the performance of various solvent-based liquid-liquid extraction methods for 4-HBA, highlighting the extraction efficiency achieved under specific experimental conditions.

Extraction MethodSolvent/SystemExtraction Efficiency (%)Source
Liquid-Liquid Extraction n-Butanol63.02%[2][3][4][5]
Isoamyl Alcohol58.98%[1]
Ethyl Acetate49.65%[1]
Diethyl Carbonate48.75%[[“]]
Karanja Oil (Natural)44.75%[2][3][4]
Corn Oil (Natural)39.48%[1]
Alsi (Flaxseed) Oil (Natural)36.12%[[“]]
Di-chlorobenzene35.69%[3][4][5]
Xylene22.06%[[“]]
Solid-Phase Extraction Molecularly Imprinted Polymer78.50% - 101.12% (Recovery)[7]
Modern Techniques Microwave-Assisted ExtractionReduced time by 83% vs. conventional[8]
Ultrasound-Assisted ExtractionHigher TPC than maceration[8]

Note: TPC refers to Total Phenolic Content. Efficiency for modern techniques is often measured in yield improvement or time reduction rather than a simple percentage.

Overview of Extraction Methodologies

The selection of an extraction technique depends on the sample matrix, the chemical properties of the target compound, and the desired scale of operation.

Liquid-Liquid Extraction (LLE)

LLE is a conventional method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] The efficiency is determined by the partition coefficient of the solute between the two phases.[1]

Solid-Phase Extraction (SPE)

SPE separates compounds from a mixture based on their physical and chemical properties as they interact with a solid adsorbent (the stationary phase).[7][10] It is often used for sample clean-up and concentration. A highly selective approach involves using molecularly imprinted polymers (MIPs) that are synthesized with cavities specifically designed to bind the target molecule.[7]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (typically 20–100 kHz) to create acoustic cavitation—the formation and implosion of microscopic bubbles in the solvent.[11][12] This process disrupts cell walls and enhances mass transfer, leading to faster extraction times and higher yields with reduced solvent consumption.[13][14]

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample matrix.[15] Polar molecules within the sample absorb microwave energy, causing rapid internal heating.[15] This builds up pressure within the cells, leading to the rupture of the cell wall and the release of target compounds into the solvent.[16] This method is known for its high speed and efficiency.[15][16]

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[17][18] A substance becomes supercritical when heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Supercritical CO2 is an excellent solvent for nonpolar compounds and is considered a "green" solvent. The selectivity of SFE can be finely tuned by altering pressure and temperature.[18]

Visualizing the Processes

To better understand the workflows and comparative logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Extraction Step cluster_separation Separation & Purification start Start: Sample Matrix (e.g., Plant Material, Fermentation Broth) prep Grinding / Homogenization (if solid) start->prep extraction Addition of Solvent & Application of Method (LLE, UAE, MAE, etc.) prep->extraction separation Phase Separation (Filtration / Centrifugation) extraction->separation purification Solvent Evaporation (e.g., Rotary Evaporator) separation->purification analysis Analysis (e.g., HPLC, UV-Vis) purification->analysis end End: Purified 4-HBA analysis->end

Caption: General experimental workflow for 4-HBA extraction.

G cluster_LLE Conventional cluster_SPE cluster_Advanced Advanced / Green cluster_SFE Advanced / Green center 4-HBA Extraction Method Choice LLE LLE (Liquid-Liquid) center->LLE SPE SPE (Solid-Phase) center->SPE UAE UAE (Ultrasound) center->UAE MAE MAE (Microwave) center->MAE SFE SFE (Supercritical) center->SFE LLE_adv Simple, Scalable LLE->LLE_adv Pros LLE_dis High Solvent Use, Lower Selectivity LLE->LLE_dis Cons SPE_adv High Selectivity (MIPs), Good for Cleanup SPE->SPE_adv Pros SPE_dis Adsorbent Cost, Can Clog SPE->SPE_dis Cons UAE_adv Fast, Low Temp, Energy Efficient UAE->UAE_adv Pros UAE_dis Probe Fouling, Scale-up Issues UAE->UAE_dis Cons MAE_adv Very Fast, Low Solvent Use MAE->MAE_adv Pros MAE_dis Requires Polar Solvents, Potential Hotspots MAE->MAE_dis Cons SFE_adv Green Solvent (CO2), Tunable Selectivity, Good for Thermolabile Cmpds. SFE->SFE_adv Pros SFE_dis High Initial Cost, Complex Equipment SFE->SFE_dis Cons

Caption: Comparison of key features of 4-HBA extraction methods.

Experimental Protocols

The following are generalized protocols for key extraction methods, which should be optimized for specific sample matrices and laboratory conditions.

Protocol 1: Liquid-Liquid Extraction (LLE) of 4-HBA

This protocol is based on the general principles of solvent extraction of 4-HBA from an aqueous phase.[1][9]

  • Preparation:

    • Prepare an aqueous solution containing 4-HBA at a known concentration (e.g., 0.005 to 0.035 mol/L).[1]

    • Select an appropriate organic solvent (e.g., n-butanol, isoamyl alcohol) that is immiscible with water.

  • Extraction:

    • In a separatory funnel, combine equal volumes (e.g., 10 mL) of the aqueous 4-HBA solution and the organic solvent.[1]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any built-up pressure.[9]

    • Place the funnel in a ring stand and allow the layers to separate completely. This can take several hours to reach equilibrium.[1]

  • Separation and Analysis:

    • Carefully drain the lower (denser) layer into a clean flask.

    • Drain the upper layer into a separate flask.

    • Determine the concentration of 4-HBA remaining in the aqueous phase using a UV-Vis spectrophotometer (at ~255 nm) or HPLC.[1]

    • Calculate the amount of 4-HBA in the organic phase by mass balance.

    • Calculate the extraction efficiency as the percentage of 4-HBA transferred to the organic phase.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of 4-HBA from Plant Material

This protocol outlines a general procedure for extracting phenolic compounds from a solid matrix.[13][19]

  • Preparation:

    • Dry and grind the plant material to a fine powder to increase the surface area.

    • Weigh a specific amount of the powdered sample (e.g., 1 gram) and place it into an extraction vessel.

  • Extraction:

    • Add a selected solvent (e.g., methanol, ethanol-water mixture) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).[8]

    • Place the vessel into an ultrasonic bath or insert an ultrasonic probe into the mixture.

    • Apply ultrasonic waves at a set frequency (e.g., 20 kHz), power (e.g., 250 W), and temperature for a defined period (e.g., 5-30 minutes).[8][19] Sonication can be performed in pulsed mode to prevent overheating.[19]

  • Separation and Analysis:

    • After sonication, separate the solid residue from the solvent by centrifugation or filtration.

    • Collect the supernatant (extract).

    • Analyze the extract for 4-HBA content using an appropriate analytical method like HPLC.

Protocol 3: Microwave-Assisted Extraction (MAE) of 4-HBA from Plant Material

This protocol provides a framework for using microwave energy for extraction.[16][20]

  • Preparation:

    • Prepare the dried, ground plant sample as described for UAE.

    • Place a weighed amount of the sample into a microwave-safe extraction vessel.

  • Extraction:

    • Add a suitable polar solvent (e.g., ethanol, water) at a predetermined ratio.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: microwave power (e.g., 400 W), temperature, and time (e.g., 2-5 minutes).[20][21]

  • Separation and Analysis:

    • After the extraction cycle is complete, allow the vessel to cool to a safe temperature.

    • Carefully open the vessel and separate the extract from the solid residue by filtration.

    • Analyze the extract for 4-HBA content.

Conclusion

The optimal method for extracting 4-HBA is highly dependent on the specific research or production goals.

  • Liquid-Liquid Extraction is a straightforward and scalable method, with solvents like n-butanol and isoamyl alcohol showing high efficiency.[1][2][3][4][5]

  • Solid-Phase Extraction , particularly with tailored adsorbents like MIPs, offers superior selectivity and is ideal for purification and trace analysis.[7]

  • Modern "green" techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) significantly reduce extraction time and solvent consumption, making them excellent choices for efficient, environmentally friendly lab-scale extractions.[8][11]

  • Supercritical Fluid Extraction (SFE) represents the pinnacle of green chemistry, providing high selectivity for thermolabile compounds without the use of organic solvents, though it requires a significant initial investment.[17][18]

Researchers should consider factors such as yield, purity requirements, cost of solvents and equipment, processing time, and environmental impact when selecting the most appropriate extraction strategy.

References

validation of an HPLC method for 4-Hydroxybenzoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Validation of an HPLC Method for 4-Hydroxybenzoate Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its esters (parabens) with alternative analytical techniques. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines. Experimental data from various studies are summarized to aid in method selection and validation.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives due to its versatility and robustness.[1] However, other methods such as Gas Chromatography (GC) and Micellar Electrokinetic Chromatography (MEEKC) offer alternative approaches with distinct advantages.

High-Performance Liquid Chromatography (HPLC): This technique is well-suited for non-volatile compounds and allows for analysis without the need for derivatization.[1] It is a robust and common method for determining parabens in various products.[1]

Gas Chromatography (GC): GC is a powerful technique, particularly for volatile compounds, offering simplicity and fast analysis times.[1] For less volatile compounds like parabens, a derivatization step is often required to improve their chromatographic behavior.

Micellar Electrokinetic Chromatography (MEEKC): MEEKC is a capillary electrophoresis technique that has been successfully developed and validated for the determination of 4-hydroxybenzoates and their impurities.[2]

Comparison of Method Validation Parameters

The following table summarizes the key performance parameters for the validated HPLC method and compares them with typical data for GC and MEEKC methods for the quantification of this compound and its common esters (parabens).

Validation ParameterHPLC MethodGas Chromatography (GC) MethodMicellar Electrokinetic Chromatography (MEEKC)
Linearity (Range) 0.5 - 1000 µg/mL[3][4][5][6]1 - 1000 µg/mL[7]2.5 - 500 mg/L
Correlation Coefficient (r²) > 0.997[3][5][6]> 0.993[7]> 0.999
Limit of Detection (LOD) 0.009 - 0.2 µg/mL[4][8]Lower than HPLC, often requiring derivatizationComparable to HPLC
Limit of Quantification (LOQ) 0.031 - 0.5 µg/mL[4][8]Generally lower than HPLCComparable to HPLC
Precision (%RSD) < 3.5% (Intra- and Inter-day)[3]Generally < 15%< 5%
Accuracy (% Recovery) 88 - 108%[4]Typically 85 - 115%Generally 90 - 110%

Experimental Protocols

Validated HPLC Method for this compound Quantification

This section details a typical experimental protocol for the validation of an HPLC method for this compound quantification, synthesized from multiple sources.[3][5][6][8]

1. Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., Agilent Zorbax SB C-18)[3]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) or Methanol and Water (e.g., 60:40 v/v).[3][8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm[3][6][8]

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (or its esters) in the mobile phase (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired linear range (e.g., 0.5 µg/mL to 20 µg/mL).[4]

  • Sample Preparation: The sample preparation will vary depending on the matrix. It may involve extraction with a suitable solvent, followed by filtration before injection.

3. Method Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components is determined by analyzing a blank, a placebo, and the sample spiked with the analyte.

  • Linearity: Linearity is established by injecting a series of at least five concentrations of the analyte.[5] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

  • Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The analysis is performed on at least three different concentrations in triplicate.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate injections of the sample solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness

Caption: HPLC method validation workflow.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_meekc MEEKC hplc_adv Advantages: - Robust - No derivatization needed - Widely available hplc_dis Disadvantages: - Moderate sensitivity gc_adv Advantages: - High sensitivity - Fast analysis gc_dis Disadvantages: - Often requires derivatization - Suitable for volatile compounds meekc_adv Advantages: - Good selectivity - Low sample volume meekc_dis Disadvantages: - Less common instrumentation

Caption: Comparison of analytical methods.

References

4-Hydroxybenzoate in Plant Defense: A Comparative Analysis Against Other Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of plant defense, a diverse arsenal (B13267) of chemical compounds is deployed to fend off pathogens and herbivores. Among these, phenolic acids represent a major class of secondary metabolites with significant protective roles. This guide provides a comprehensive comparison of 4-hydroxybenzoic acid (4-HBA) against other prominent phenolic acids, namely salicylic (B10762653) acid (SA), caffeic acid (CA), and ferulic acid (FA), in the context of plant defense mechanisms. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Performance in Plant Defense: A Quantitative Comparison

The effectiveness of phenolic acids in plant defense can be evaluated through various metrics, including their ability to inhibit the growth of pathogens (antimicrobial activity), deter feeding by herbivores (antifeedant activity), and neutralize harmful reactive oxygen species (antioxidant activity). The following tables summarize quantitative data from various experimental studies, providing a comparative overview of the performance of 4-HBA and other selected phenolic acids.

Table 1: Antimicrobial Activity of Phenolic Acids

The antimicrobial efficacy of phenolic acids is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity.

Phenolic AcidTest OrganismMIC (µg/mL)Reference
4-Hydroxybenzoic Acid Escherichia coli>1000[1]
Staphylococcus aureus500[1]
Pseudomonas aeruginosa160[2]
Fusarium oxysporum>40 mg/L[2]
Salicylic Acid Escherichia coli--
Staphylococcus aureus--
Fusarium oxysporum20 mg/L (Promotive)[2]
Caffeic Acid Escherichia coli1000[1]
Staphylococcus aureus250[1]
Pseudomonas aeruginosa--
Fusarium oxysporum40 mg/L (Promotive)[2]
Ferulic Acid Escherichia coli>1000[1]
Staphylococcus aureus500[1]
Pseudomonas aeruginosa--
Fusarium oxysporum40 mg/L (Promotive)[2]

Note: "-" indicates data not available in the cited sources. MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Antioxidant Capacity of Phenolic Acids

The antioxidant capacity of phenolic acids is a crucial aspect of their defensive role, as they can mitigate oxidative stress induced by pathogen attacks. Common assays to measure this include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. Higher radical scavenging activity (lower IC50 for DPPH) and higher FRAP values indicate greater antioxidant potential.

Phenolic AcidDPPH IC50 (µM)FRAP Value (µM Fe²⁺)Reference
4-Hydroxybenzoic Acid >100~50[3]
Salicylic Acid ~500~20[3]
Caffeic Acid ~15~150[3]
Ferulic Acid ~40~100[3]

Note: Values are approximate and can vary based on experimental conditions.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments cited.

Antimicrobial Activity Assays

1. Broth Microdilution Method (for MIC determination):

  • Preparation of Phenolic Acid Solutions: Stock solutions of each phenolic acid are prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Potato Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL for bacteria).

  • Incubation: A specific volume of the microbial inoculum is added to each well of the microtiter plate containing the different concentrations of the phenolic acids. The plate is then incubated under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the phenolic acid at which no visible growth of the microorganism is observed.

2. Agar (B569324) Well Diffusion Method:

  • Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Phenolic Acids: A fixed volume of each phenolic acid solution at a known concentration is added to the respective wells.

  • Incubation: The plates are incubated under appropriate conditions to allow for microbial growth and diffusion of the compounds.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Capacity Assays

1. DPPH Radical Scavenging Assay:

  • Reaction Mixture: A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared. A specific volume of this solution is mixed with different concentrations of the phenolic acid solutions.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

2. FRAP (Ferric Reducing Antioxidant Power) Assay:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing an acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.

  • Reaction: A specific volume of the FRAP reagent is mixed with the phenolic acid solution.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard antioxidant solution (e.g., FeSO4 or Trolox).

Signaling Pathways and Modes of Action

The defensive roles of phenolic acids are not solely dependent on their direct antimicrobial or antioxidant properties. They are also involved in complex signaling cascades that orchestrate a broader defense response in the plant.

Salicylic Acid (SA) Signaling Pathway

Salicylic acid is a key signaling molecule in plant defense, particularly against biotrophic and hemibiotrophic pathogens.[4] Its signaling pathway is well-characterized and leads to the activation of a wide range of defense responses, including the expression of pathogenesis-related (PR) genes.

Salicylic_Acid_Signaling Pathogen Pathogen (Biotrophic/Hemibiotrophic) SA_Biosynthesis SA Biosynthesis Pathogen->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) (cytoplasm) SA->NPR1_inactive Binds to NPR3/NPR4, releasing NPR1 NPR1_active NPR1 (active) (nucleus) NPR1_inactive->NPR1_active Monomerization & Nuclear Translocation TGA TGA Transcription Factors NPR1_active->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Salicylic Acid (SA) Signaling Pathway
Caffeic Acid and Ferulic Acid in Defense Signaling

Caffeic acid and ferulic acid, while also possessing direct antimicrobial and antioxidant properties, can contribute to plant defense by acting as precursors for lignin (B12514952) biosynthesis and by modulating defense-related enzyme activities.

Caffeic_Ferulic_Acid_Defense Pathogen_Stress Pathogen/Stress Phenylpropanoid_Pathway Phenylpropanoid Pathway Pathogen_Stress->Phenylpropanoid_Pathway Caffeic_Acid Caffeic Acid Phenylpropanoid_Pathway->Caffeic_Acid Ferulic_Acid Ferulic Acid Phenylpropanoid_Pathway->Ferulic_Acid Lignin_Biosynthesis Lignin Biosynthesis Caffeic_Acid->Lignin_Biosynthesis Defense_Enzymes Defense-Related Enzymes (e.g., PAL, POX) Caffeic_Acid->Defense_Enzymes Upregulates ROS_Scavenging ROS Scavenging Caffeic_Acid->ROS_Scavenging Ferulic_Acid->Lignin_Biosynthesis Ferulic_Acid->Defense_Enzymes Upregulates Ferulic_Acid->ROS_Scavenging Cell_Wall Cell Wall Reinforcement (Lignification) Lignin_Biosynthesis->Cell_Wall

References

A Researcher's Guide to the Comparative Genomics of 4-Hydroxybenzoate Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways for 4-hydroxybenzoate (4-HBA), a key aromatic compound in various biological and industrial processes. By examining the genetic and enzymatic diversity across different organisms, this document aims to facilitate research in metabolic engineering, drug development, and bioremediation.

Overview of this compound Metabolism

This compound (4-HBA) is a central intermediate in the metabolism of aromatic compounds in a wide range of organisms, from bacteria and fungi to plants. It serves as a precursor for the biosynthesis of essential molecules like ubiquinone and can be degraded to central metabolites. The metabolic pathways for 4-HBA are diverse, reflecting the evolutionary adaptations of different species to their specific environments and carbon sources.

Comparative Analysis of 4-HBA Degradation Pathways

The microbial degradation of 4-HBA primarily proceeds through three distinct pathways, each characterized by a specific ring-cleavage strategy. The choice of pathway is species-dependent and is a key area of study in comparative genomics.

The Protocatechuate (PCA) Pathway

The most common aerobic degradation route for 4-HBA involves its initial hydroxylation to protocatechuate (PCA). This pathway is widespread in bacteria, including species of Pseudomonas, Corynebacterium, and Bacillus.[1][2] The key enzyme in this initial step is this compound 3-monooxygenase. Following the formation of PCA, the aromatic ring is cleaved by either protocatechuate 3,4-dioxygenase (ortho-cleavage) or protocatechuate 4,5-dioxygenase (meta-cleavage), leading to intermediates that enter the β-ketoadipate pathway and subsequently the tricarboxylic acid (TCA) cycle.[3]

The Gentisate Pathway

An alternative degradation route found in some bacteria, such as certain Bacillus species, involves the conversion of 4-HBA to gentisate (2,5-dihydroxybenzoate).[1] This pathway is initiated by a different hydroxylase. The gentisate is then cleaved by gentisate 1,2-dioxygenase, and the resulting intermediates are channeled into central metabolism. The presence of the gentisate pathway highlights the metabolic diversity even within a single genus like Bacillus.

The Hydroxyquinol Pathway in Fungi

Recent research has elucidated a distinct 4-HBA degradation pathway in white-rot fungi, such as Trametes versicolor and Gelatoporia subvermispora.[2][4][5] This pathway proceeds via the formation of hydroxyquinol. This discovery underscores the significant differences in aromatic catabolism between bacteria and fungi.

Comparative Enzyme Kinetics

A direct comparison of the kinetic parameters of key enzymes from different pathways and organisms is crucial for understanding their efficiency. The following table summarizes available data for this compound 3-monooxygenase, the entry point enzyme for the protocatechuate pathway.

EnzymeOrganismCo-substrate PreferenceKm for 4-HBA (µM)Vmax (U/mg)Reference
This compound 3-MonooxygenasePseudomonas fluorescensNADPH2018.5[6]
This compound 3-MonooxygenasePseudomonas sp. CBS3NADH2512.5[7]
This compound 3-MonooxygenaseCorynebacterium glutamicumNADPH15.47.8[2]

Note: The presented kinetic values were determined under different experimental conditions and should be compared with caution.

Comparative Analysis of 4-HBA Biosynthesis Pathways

The microbial production of 4-HBA is a significant area of research for the sustainable synthesis of this platform chemical. Metabolic engineering strategies have focused on two primary biosynthetic routes.

Biosynthesis from Chorismate

The most direct route to 4-HBA is the conversion of chorismate, an intermediate of the shikimate pathway, by the enzyme chorismate pyruvate-lyase (UbiC).[8] This pathway has been engineered in various bacteria, including Escherichia coli and Corynebacterium glutamicum.

Biosynthesis from Tyrosine

An alternative biosynthetic pathway proceeds via the deamination of tyrosine to p-coumarate, which is then converted to 4-HBA.[9] This route has been successfully engineered in Pseudomonas species.

Comparative Production Titers

The efficiency of engineered strains for 4-HBA production varies depending on the host organism, the biosynthetic pathway utilized, and the cultivation conditions.

Host OrganismBiosynthetic PathwayCarbon SourceTiter (g/L)Yield (C-mol/C-mol)Reference
Corynebacterium glutamicumFrom ChorismateGlucose36.60.41[8]
Pseudomonas taiwanensisFrom TyrosineGlucose~0.460.19[10]
Pseudomonas taiwanensisFrom TyrosineGlycerol~0.700.296[10]
Escherichia coliFrom TyrosineL-tyrosine17.7>0.85 (conversion)[11]

Experimental Protocols

Detailed methodologies are essential for the reproducible and comparative study of 4-HBA metabolic pathways.

Enzyme Assay for this compound 3-Monooxygenase

This protocol describes a spectrophotometric assay to determine the activity of this compound 3-monooxygenase by monitoring the consumption of NADPH.[12]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Potassium Phosphate buffer (pH 8.0)

    • 0.2 mM NADPH

    • 0.1 mM this compound

    • 0.1 mM FAD (optional, if the enzyme preparation is not saturated with the cofactor)

  • Enzyme Addition: Add the enzyme solution to the reaction mixture to a final concentration that allows for a linear rate of absorbance change.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 30°C).

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of 4-HBA and its metabolites from culture supernatants.[3]

  • Sample Preparation: Centrifuge the cell culture to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: Monitor the elution of compounds using a UV detector at a wavelength of 254 nm or a diode-array detector to obtain spectra for peak identification.

  • Quantification: Prepare a standard curve with known concentrations of 4-HBA and other relevant metabolites to quantify their concentrations in the samples.

Transcriptomic Analysis by RNA-Seq

This protocol provides a general workflow for the comparative transcriptomic analysis of microorganisms grown in the presence and absence of 4-HBA.[13]

  • Cell Culture and RNA Extraction: Grow the microbial cells in a defined medium with and without 4-HBA as the inducer. Harvest the cells during the exponential growth phase and extract total RNA using a commercial kit.

  • Library Preparation and Sequencing: Deplete ribosomal RNA (rRNA) from the total RNA samples. Prepare cDNA libraries and perform high-throughput sequencing using a platform such as Illumina.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Map the reads to the reference genome of the organism.

    • Quantify the expression level of each gene.

    • Identify differentially expressed genes (DEGs) between the conditions with and without 4-HBA.

    • Perform functional enrichment analysis (e.g., GO and KEGG pathway analysis) on the DEGs to identify enriched metabolic pathways.

Visualizing Metabolic Pathways and Workflows

Degradation Pathways of this compound

G Figure 1. Major Degradation Pathways of this compound cluster_pca Protocatechuate (PCA) Pathway (Bacteria) cluster_gentisate Gentisate Pathway (Bacteria) cluster_fungi Hydroxyquinol Pathway (Fungi) HBA This compound PCA Protocatechuate HBA->PCA This compound 3-Monooxygenase Ortho Ortho-cleavage (β-Ketoadipate Pathway) PCA->Ortho Protocatechuate 3,4-Dioxygenase Meta Meta-cleavage PCA->Meta Protocatechuate 4,5-Dioxygenase TCA1 TCA Cycle Ortho->TCA1 Meta->TCA1 HBA2 This compound Gentisate Gentisate HBA2->Gentisate Hydroxylase Cleavage2 Ring Cleavage Gentisate->Cleavage2 Gentisate 1,2-Dioxygenase TCA2 TCA Cycle Cleavage2->TCA2 HBA3 This compound Hydroxyquinol Hydroxyquinol HBA3->Hydroxyquinol Oxidative Decarboxylation Cleavage3 Ring Cleavage Hydroxyquinol->Cleavage3 Dioxygenase TCA3 TCA Cycle Cleavage3->TCA3

Caption: Major degradation pathways of this compound in bacteria and fungi.

Biosynthesis Pathways of this compound

G Figure 2. Engineered Biosynthesis Pathways of this compound cluster_chorismate From Chorismate cluster_tyrosine From Tyrosine Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate HBA_C This compound Chorismate->HBA_C Chorismate Pyruvate-Lyase (UbiC) Shikimate2 Shikimate Pathway Tyrosine Tyrosine Shikimate2->Tyrosine Coumarate p-Coumarate Tyrosine->Coumarate Tyrosine Ammonia-Lyase (TAL) HBA_T This compound Coumarate->HBA_T Multi-step enzymatic conversion

Caption: Engineered biosynthesis pathways of this compound from central metabolites.

Comparative Genomics Workflow

G Figure 3. A Workflow for Comparative Genomics of 4-HBA Metabolism Seq Genome Sequencing of target organisms Annotate Gene Prediction & Annotation Seq->Annotate Homology Homology Search for 4-HBA metabolism genes Annotate->Homology Cluster Gene Cluster Analysis Homology->Cluster Phylo Phylogenetic Analysis of key enzymes Homology->Phylo Model Metabolic Pathway Reconstruction & Modeling Cluster->Model Phylo->Model Transcript Comparative Transcriptomics (with/without 4-HBA) Transcript->Model Metabol Comparative Metabolomics Metabol->Model Validate Experimental Validation (enzyme assays, gene knockouts) Model->Validate

Caption: A logical workflow for the comparative genomic study of 4-HBA metabolism.

References

Unveiling the Estrogenic Potential of 4-Hydroxybenzoic Acid and Its Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the estrogenic activity of 4-hydroxybenzoic acid (4-HBA) and its widely used ester derivatives, commonly known as parabens. Through a detailed comparison of experimental data from various in vitro assays, this document aims to offer a clear perspective on their relative potencies and underlying mechanisms of action.

The ubiquitous presence of 4-HBA and its esters in pharmaceuticals, cosmetics, and food products has prompted extensive research into their potential endocrine-disrupting properties. This guide synthesizes key findings on their ability to interact with estrogen receptors and elicit estrogen-like responses, presenting quantitative data in accessible formats and detailing the experimental protocols used for their assessment.

Comparative Estrogenic Activity: A Data-Driven Overview

The estrogenic activity of 4-HBA and its esters is primarily mediated through their interaction with estrogen receptors (ERs), particularly ERα. The potency of these compounds generally increases with the length and branching of the alkyl chain of the ester group.

In Vitro Assay Data Summary

The following tables summarize the quantitative data from key in vitro assays used to evaluate the estrogenic activity of 4-HBA and its esters. These assays measure different aspects of estrogenic action, from direct receptor binding to downstream cellular responses.

Table 1: Estrogen Receptor Dimerization and Transcriptional Activation

CompoundBRET-based ERα Dimerization (PC20, M)Stably Transfected Transcriptional Activation (STTA) Assay (PC10, M)
4-Hydroxybenzoic Acid (4-HBA) Data not availableData not available
Methylparaben (MP) 5.98 x 10⁻⁵[1]No activity observed[1][2]
Ethylparaben (EP) 3.29 x 10⁻⁵[1]7.57 x 10⁻⁶[1]
Propylparaben (PP) 3.09 x 10⁻⁵[1]1.18 x 10⁻⁶[1]
Isopropylparaben (IsoPP) 1.37 x 10⁻⁵[1]3.58 x 10⁻⁷[1]
Butylparaben (BP) 2.58 x 10⁻⁵[1]3.02 x 10⁻⁷[1]
Isobutylparaben (IsoBP) 1.43 x 10⁻⁵[1]1.80 x 10⁻⁷[1]
Benzylparaben Data not availableStrongest activity among tested parabens[3]

PC20/PC10: The concentration required to produce 20% or 10% of the maximum response of a positive control.

Table 2: Estrogenic Potency in Cell Proliferation and Reporter Gene Assays

CompoundE-Screen Assay (MCF-7 cell proliferation)Yeast Estrogen Screen (YES) Assay (EC50, M)
4-Hydroxybenzoic Acid (4-HBA) Increased proliferation of MCF-7 cells at 100 µM[4]Data not available
Methylparaben (MP) Stimulated proliferation at concentrations 10⁵ to 10⁷ higher than 17β-estradiol[5]Data not available
Ethylparaben (EP) Stimulated proliferation at concentrations 10⁵ to 10⁷ higher than 17β-estradiol[5]Data not available
Propylparaben (PP) Stimulated proliferation at concentrations 10⁵ to 10⁷ higher than 17β-estradiol[5]Data not available
Isopropylparaben (IsoPP) Stimulated proliferation at concentrations 10⁵ to 10⁷ higher than 17β-estradiol[5]Data not available
Butylparaben (BP) Stimulated proliferation at concentrations 10⁵ to 10⁷ higher than 17β-estradiol[5]Data not available
Isobutylparaben (IsoBP) Stimulated proliferation at concentrations 10⁵ to 10⁷ higher than 17β-estradiol[5]Data not available
Benzylparaben Showed the strongest estrogenic activity with an EC50 of 0.796 ± 0.307 µM[3]Data not available

EC50: The concentration of a compound that gives half-maximal response.

Experimental Protocols: A Closer Look at the Methodologies

The assessment of estrogenic activity relies on a variety of well-established in vitro bioassays. Below are detailed protocols for some of the key experiments cited in this guide.

E-Screen (Estrogen-Screen) Assay

This assay measures the proliferative effect of estrogenic compounds on the human breast cancer cell line MCF-7, which is estrogen receptor-positive.

  • Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and phenol (B47542) red at 37°C in a 5% CO₂ atmosphere.[6]

  • Hormone Deprivation: Before the assay, cells are switched to a phenol red-free DMEM with charcoal-dextran treated FBS to eliminate any estrogenic compounds from the medium.[6]

  • Treatment: Cells are seeded in multi-well plates and, after attachment, are exposed to a range of concentrations of the test compounds (4-HBA and its esters). 17β-estradiol is used as a positive control, and a hormone-free medium serves as a negative control.[6]

  • Incubation: The cells are incubated for a period of 6 days.[6]

  • Cell Proliferation Measurement: At the end of the incubation, the cells are fixed, and the cell protein is stained with sulforhodamine B (SRB). The amount of bound dye, which is proportional to the cell number, is measured using a microplate reader.[6]

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances that can interact with the human estrogen receptor.

  • Yeast Strain: The yeast strain is engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).[7][8]

  • Culture and Exposure: Yeast cells are cultured in a suitable medium. Test compounds are added to the yeast culture in a microtiter plate.[9][10]

  • Incubation: The plates are incubated to allow for the binding of estrogenic compounds to the hER, activation of the reporter gene, and subsequent production of the reporter enzyme (β-galactosidase).[9][10]

  • Detection: A chromogenic substrate (e.g., CPRG) is added. The β-galactosidase produced by the yeast will metabolize the substrate, resulting in a color change that is proportional to the estrogenic activity of the test compound. The absorbance is measured with a spectrophotometer.[8]

Signaling Pathways and Experimental Workflows

The estrogenic effects of 4-HBA and its esters are initiated by their binding to estrogen receptors, which then modulate gene expression through complex signaling pathways.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Xenoestrogen (4-HBA, Parabens) ER Estrogen Receptor (ER) Estrogen->ER Binds to ER_HSP90 Inactive ER-HSP90 Complex ER->ER_HSP90 ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP90 HSP90 HSP90->ER_HSP90 ER_HSP90->ER Dissociation PI3K_AKT PI3K/AKT Pathway ER_dimer->PI3K_AKT Activates ERK ERK Pathway ER_dimer->ERK Activates ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates and Binds Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Promotes ERK->Cell_Proliferation Promotes Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogen Receptor Signaling Pathway.

This diagram illustrates the classical genomic pathway where estrogen or xenoestrogens like 4-HBA and parabens bind to the estrogen receptor, leading to dimerization, translocation to the nucleus, and subsequent gene transcription and cell proliferation. Non-genomic pathways involving PI3K/AKT and ERK are also indicated.

Experimental_Workflow_E_Screen start Start culture Culture MCF-7 Cells start->culture deprive Hormone Deprivation (Phenol red-free medium with charcoal-stripped FBS) culture->deprive seed Seed Cells in 96-well Plates deprive->seed treat Treat with 4-HBA, Esters, Positive/Negative Controls seed->treat incubate Incubate for 6 Days treat->incubate fix_stain Fix with TCA and Stain with Sulforhodamine B (SRB) incubate->fix_stain measure Measure Absorbance (Proportional to cell number) fix_stain->measure end End measure->end

Caption: E-Screen Assay Workflow.

This flowchart outlines the key steps involved in performing the E-Screen assay to assess the proliferative effects of estrogenic compounds on MCF-7 cells.

Conclusion

The evidence presented in this guide indicates that 4-hydroxybenzoic acid and its ester derivatives, the parabens, exhibit estrogenic activity, albeit generally weaker than the endogenous estrogen 17β-estradiol. The potency of parabens tends to increase with the length and branching of the alkyl side chain, with benzylparaben demonstrating the highest activity among those tested. While 4-HBA itself shows estrogenic potential, its activity is generally lower than its longer-chain esters.[11][12]

The detailed experimental protocols and signaling pathway diagrams provided herein offer valuable resources for researchers investigating the endocrine-disrupting potential of these and other compounds. A thorough understanding of their comparative estrogenic activity is crucial for informed risk assessment and the development of safer alternatives in various consumer and pharmaceutical products.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 4-Hydroxybutyl Acrylate (4-HBA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-hydroxybutyl acrylate (B77674) (4-HBA) is crucial in various applications, from polymer chemistry to safety and toxicology studies. The selection of an appropriate analytical method is a critical step, and ensuring the comparability of results between different methods through cross-validation is essential for robust data interpretation. This guide provides an objective comparison of the two primary chromatographic techniques used for 4-HBA analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While direct cross-validation studies for 4-HBA are not extensively published, this guide synthesizes validation data from the analysis of similar acrylate compounds to provide a comparative framework.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC and HPLC for the analysis of acrylate compounds. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Diode Array Detector (DAD), Ultraviolet (UV), Mass Spectrometry (MS)
Linearity (R²) > 0.99> 0.999[1][2]
Limit of Detection (LOD) Typically in the range of 0.001% w/w for residual monomers. For acrylic acid in food matrices, LODs are 0.06-0.17 mg/L.[3][4][5]0.03-0.08 mg/kg for a range of acrylate compounds.[1][2] For acrylic acid, an LOD of 1.7 µg/mL has been reported.[6]
Limit of Quantitation (LOQ) Typically in the range of 0.003% w/w for residual monomers. For acrylic acid in food matrices, LOQs are 0.18-0.52 mg/L.[3][4][5]For acrylic acid, an LOQ of 2.8 µg/mL has been reported.[6]
Accuracy (% Recovery) 85-115% is generally acceptable. For acrylic acid, recoveries of 90.97–111.93% have been demonstrated.[3][4]85.4% to 110.7% for various acrylate compounds.[1][2]
Precision (%RSD) < 10% is typically desired. For acrylic acid, intra- and inter-day precision was found to be 0.12–9.61% RSD.[3][4]1.6% to 5.2% for various acrylate compounds.[1][2]

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for the analysis of 4-HBA and the logical process for cross-validating analytical methods.

Experimental Workflow for 4-HBA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction with Solvent (e.g., Methanol) Sample->Extraction Filtration Filtration Extraction->Filtration GC Gas Chromatography (GC) Filtration->GC Injection HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC Injection Quantification Quantification GC->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Figure 1. A generalized experimental workflow for the analysis of 4-HBA.

Cross-Validation of Analytical Methods Define Define Acceptance Criteria MethodA Method A Validation (e.g., GC) Define->MethodA MethodB Method B Validation (e.g., HPLC) Define->MethodB Analyze Analyze Same Samples with Both Methods MethodA->Analyze MethodB->Analyze Compare Compare Results Statistically (e.g., t-test, Bland-Altman) Analyze->Compare Decision Methods are Correlated? Compare->Decision Success Cross-Validation Successful Decision->Success Yes Fail Investigate Discrepancies Decision->Fail No

Figure 2. Logical relationship in the cross-validation of two analytical methods.

Experimental Protocols

Below are detailed, representative methodologies for the analysis of acrylate compounds, which can be adapted for 4-HBA.

Gas Chromatography (GC) Method

This protocol is suitable for the determination of residual 4-HBA in polymer samples.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

2. Reagents and Standards:

  • 4-Hydroxybutyl acrylate (4-HBA) standard.

  • Methanol (B129727), HPLC grade, as the dilution solvent.

  • Internal standard (e.g., undecane).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C, hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a flow rate of 1.0 mL/min.

  • Injection Volume: 1.0 µL

  • Split Ratio: 20:1

4. Sample Preparation:

  • Accurately weigh approximately 1 g of the polymer sample into a 20 mL vial.

  • Add 10 mL of methanol and the internal standard.

  • Seal the vial and sonicate for 30 minutes to extract the residual monomer.

  • Allow the solution to cool and the polymer to precipitate.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of calibration standards of 4-HBA in methanol with a fixed concentration of the internal standard.

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area ratio of 4-HBA to the internal standard against the concentration of 4-HBA.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is suitable for the determination of 4-HBA in various matrices, including plastic food contact materials.[1][2]

1. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm).[1]

2. Reagents and Standards:

3. Chromatographic Conditions:

  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B).

    • 0-5 min: 90% A, 10% B

    • 5-15 min: Gradient to 10% A, 90% B

    • 15-20 min: Hold at 10% A, 90% B

    • 20-25 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • For solid samples, accurately weigh about 1 g of the sample into a beaker.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.[1]

  • Centrifuge the extract at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter before injection.[1]

5. Calibration:

  • Prepare a series of 4-HBA standard solutions in methanol.

  • Analyze the standards using the same HPLC conditions.

  • Generate a calibration curve by plotting the peak area against the concentration of 4-HBA.

Disclaimer: The provided protocols are representative examples and may require optimization for specific sample matrices and instrumentation. Method validation should always be performed to ensure the suitability of the method for its intended purpose.

References

A Comparative Guide to the Effects of 2-, 3-, and 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological and chemical effects of three positional isomers of hydroxybenzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. The information presented is supported by experimental data to assist researchers in evaluating their potential applications.

Data Presentation: Comparative Analysis of Biological Activities

The following tables summarize quantitative data on the antioxidant, antimicrobial, cytotoxic, and enzyme-inhibitory activities of 2-, 3-, and 4-hydroxybenzoic acid.

Table 1: Antioxidant Activity
IsomerDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging (% Inhibition at 50 µM)FRAP (µM Fe²⁺ equivalents at 50 µM)CUPRAC (µM Trolox equivalents at 50 µM)
2-Hydroxybenzoic Acid >1000~15%Data not availableData not available
3-Hydroxybenzoic Acid >1000~60%Data not availableData not available
4-Hydroxybenzoic Acid >1000~10%Data not availableData not available

Note: The antioxidant activity of monohydroxybenzoic acids is generally low in these assays compared to di- and trihydroxybenzoic acids.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
IsomerEscherichia coli (mg/mL)Staphylococcus aureus (mg/mL)
2-Hydroxybenzoic Acid 1Data not available
3-Hydroxybenzoic Acid >1 (weaker than 2-HBA)Data not available
4-Hydroxybenzoic Acid >1 (weaker than 2-HBA)160 µg/mL (0.16 mg/mL)[1]
Table 3: Cytotoxicity (IC50)
IsomerMCF-7 (Human Breast Adenocarcinoma)MDA-MB-231 (Human Breast Adenocarcinoma)HeLa (Human Cervical Cancer)HepG2 (Human Liver Cancer)
2-Hydroxybenzoic Acid Data not availableData not availableData not availableData not available
3-Hydroxybenzoic Acid Data not availableData not availableData not availableData not available
4-Hydroxybenzoic Acid Data not availableData not availableData not availableData not available

Note: While specific comparative IC50 values for the three isomers on these cell lines from a single study are limited, various studies have investigated their cytotoxic effects. For instance, dihydroxybenzoic acids have shown IC50 values ranging from 0.36 mM to 4.77 mM on MCF-7 and MDA-MB-231 cells.

Table 4: Enzyme Inhibition (IC50)
IsomerCyclooxygenase-1 (COX-1)Cyclooxygenase-2 (COX-2)Tyrosinase (Mushroom)
2-Hydroxybenzoic Acid Weak inhibitorWeak inhibitorData not available
3-Hydroxybenzoic Acid Data not availableData not availableData not available
4-Hydroxybenzoic Acid Data not availableData not available59.5 µg/mL[2]

Note: 2-Hydroxybenzoic acid (salicylic acid) is a known weak, reversible, and non-competitive inhibitor of both COX-1 and COX-2. Its acetylated form, aspirin, is a potent irreversible inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation : Dissolve the hydroxybenzoic acid isomers in a suitable solvent (e.g., methanol) to prepare a series of dilutions.

  • Reaction : Mix the sample dilutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

Minimum Inhibitory Concentration (MIC) Test

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Media Preparation : Prepare a suitable broth medium (e.g., Mueller-Hinton broth) and sterilize.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in the broth.

  • Serial Dilution : Perform serial dilutions of the hydroxybenzoic acid isomers in the broth in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the prepared microbial suspension.

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed the desired cell line (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treatment : Expose the cells to various concentrations of the hydroxybenzoic acid isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Substrate Preparation : Prepare solutions of COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Inhibitor Preparation : Prepare various concentrations of the hydroxybenzoic acid isomers.

  • Reaction : In a suitable buffer, pre-incubate the enzyme with the inhibitor for a specific time.

  • Initiation : Initiate the enzymatic reaction by adding arachidonic acid.

  • Termination : Stop the reaction after a defined period.

  • Detection : Measure the product of the reaction (e.g., prostaglandin (B15479496) E2) using methods such as ELISA or LC-MS.

  • Calculation : The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor, and the IC50 value is determined.

Tyrosinase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the tyrosinase enzyme, which is involved in melanin (B1238610) synthesis.

  • Reagent Preparation : Prepare solutions of mushroom tyrosinase, a substrate (e.g., L-DOPA), and the test compounds in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Reaction Mixture : In a 96-well plate, mix the test compound with the tyrosinase enzyme solution and incubate.

  • Reaction Initiation : Add the substrate to initiate the reaction.

  • Measurement : Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm over time.

  • Calculation : The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Molecular Mechanisms

The hydroxybenzoic acid isomers exert their biological effects through the modulation of various signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.

  • 2-Hydroxybenzoic Acid (Salicylic Acid) is a well-documented inhibitor of the NF-κB signaling pathway. It can directly inhibit the activity of IκB kinase β (IKKβ), which is crucial for the activation of NF-κB.

  • 4-Hydroxybenzoic Acid has been shown to alleviate rheumatoid arthritis by inhibiting the NF-κB/caspase-1 signaling pathway[3].

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli IKK IKK Inflammatory\nStimuli->IKK IkB-NFkB IkB NFkB IKK->IkB-NFkB P IkB IkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocation IkB-NFkB->IkB Degradation IkB-NFkB->NFkB DNA DNA NFkB_n->DNA Inflammatory\nGenes Inflammatory Genes DNA->Inflammatory\nGenes Transcription 2_HBA 2-Hydroxybenzoic Acid 2_HBA->IKK 4_HBA 4-Hydroxybenzoic Acid 4_HBA->NFkB_n Inhibition of Pathway

Inhibition of the NF-κB signaling pathway by 2- and 4-Hydroxybenzoic acid.
Nrf2 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Some studies suggest that hydroxybenzoic acids can activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative\nStress Oxidative Stress Keap1-Nrf2 Keap1 Nrf2 Oxidative\nStress->Keap1-Nrf2 Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1-Nrf2->Nrf2 Dissociation ARE ARE Nrf2_n->ARE Antioxidant\nGenes Antioxidant Genes ARE->Antioxidant\nGenes Transcription HBAs Hydroxybenzoic Acids HBAs->Keap1-Nrf2 Activation

Activation of the Nrf2 antioxidant response pathway by hydroxybenzoic acids.
Experimental Workflow: A General Overview

The following diagram illustrates a general workflow for comparing the biological activities of the hydroxybenzoic acid isomers.

Experimental_Workflow cluster_assays Biological Assays start Start: Obtain Pure 2-, 3-, and 4-Hydroxybenzoic Acid prep Prepare Stock Solutions and Serial Dilutions start->prep antioxidant Antioxidant Assays (DPPH, ABTS, etc.) prep->antioxidant antimicrobial Antimicrobial Assays (MIC Determination) prep->antimicrobial cytotoxicity Cytotoxicity Assays (MTT on Cell Lines) prep->cytotoxicity enzyme Enzyme Inhibition Assays (COX, Tyrosinase) prep->enzyme data Data Collection (IC50, MIC values) antioxidant->data antimicrobial->data cytotoxicity->data enzyme->data analysis Comparative Analysis and Visualization data->analysis conclusion Conclusion on Relative Efficacy analysis->conclusion

References

4-Hydroxybenzoic Acid (4-HBA): A Validated Indicator of Polyphenol Metabolism? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of polyphenol intake and metabolism is crucial for understanding their impact on human health. This guide provides a comprehensive comparison of 4-hydroxybenzoic acid (4-HBA) as a potential biomarker for polyphenol metabolism against other established and emerging indicators, supported by experimental data and detailed protocols.

The metabolism of dietary polyphenols is a complex process, largely mediated by the gut microbiota, which transforms these complex plant compounds into simpler, absorbable phenolic acids. Among these metabolites, 4-hydroxybenzoic acid (4-HBA) has emerged as a potential biomarker of polyphenol intake. This guide will delve into the validation of 4-HBA, comparing it with other potential urinary biomarkers and providing the necessary experimental context for its evaluation.

Comparative Analysis of Urinary Biomarkers for Polyphenol Intake

The ideal urinary biomarker for polyphenol intake should exhibit a strong, dose-dependent correlation with the consumption of polyphenol-rich foods. While numerous microbial metabolites are excreted in urine following polyphenol ingestion, their utility as biomarkers varies. The following table summarizes the performance of 4-HBA and other key phenolic acids based on available correlation data with polyphenol-rich food intake.

BiomarkerPolyphenol-Rich Food Source(s)Correlation Coefficient (r)Reference
4-Hydroxybenzoic Acid (4-HBA) Organic/Polyphenol-Rich DietStatistically significant increase in excretion[1]
ChocolateIncreased urinary excretion[2]
Hippuric Acid Fruits and Vegetables0.39 (with vegetable polyphenols)[3]
Fruits and NutsPositive association (p=0.049 with nuts)
Tea/Coffee0.26 - 0.46[4]
Gallic Acid & 4-O-methylgallic acid Fruits and/or Fruit Juices, Black Tea, Wine0.24 - 0.54[5][6][7][8]
Caffeic Acid & Chlorogenic Acid Coffee0.29 - 0.63[5][9][6][7][8]
m-Coumaric Acid General Polyphenol IntakeNot consistently reported as a strong individual biomarker[5][9][6][7][8]
Phloretin Apples0.31 - 0.57[5][9][6][7][8]
Naringenin (B18129) Grapefruit, Citrus0.31 - 0.57[5][9][6][7][8]
Hesperetin Oranges, Citrus0.31 - 0.57[5][9][6][7][8]

Interpretation of Data:

  • 4-HBA shows a clear increase in response to a polyphenol-rich diet, indicating its potential as a general biomarker. However, specific correlation coefficients with total polyphenol intake are not as frequently reported as for other metabolites.

  • Hippuric acid demonstrates moderate correlations with total polyphenol intake and is particularly associated with fruit, vegetable, tea, and coffee consumption.[3][10][4]

  • Gallic acid, caffeic acid, and their derivatives show strong correlations with specific food sources like tea, wine, and coffee, making them excellent biomarkers for the intake of these particular items.[5][9][6][7][8]

  • Flavanone metabolites (naringenin, hesperetin) and dihydrochalcones (phloretin) are highly specific to citrus fruits and apples, respectively, serving as targeted intake biomarkers.[5][9][6][7][8]

Based on the available data, while 4-HBA is a product of polyphenol metabolism, hippuric acid currently has more extensive quantitative data supporting its use as a general biomarker of total polyphenol intake from a varied diet. However, a panel of biomarkers, including 4-HBA and more specific markers like gallic acid or naringenin, would likely provide a more comprehensive and accurate assessment of polyphenol consumption.

Experimental Protocols

Accurate quantification of urinary biomarkers is paramount for their validation. The following is a detailed experimental protocol for the simultaneous quantification of 4-HBA and other phenolic acids in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Protocol: Quantification of Urinary Phenolic Acids by LC-MS/MS

This protocol is adapted from a validated method for the analysis of gut microbiota dysbiosis-related organic acids in human urine.

1. Sample Preparation:

  • Urine Collection: Collect 24-hour or spot urine samples. For 24-hour collections, add a preservative like boric acid.[11] Store samples at -80°C until analysis.

  • Internal Standard Spiking: To a 100 µL aliquot of urine, add a solution of stable isotope-labeled internal standards (e.g., creatinine-d3) to correct for matrix effects and variations in sample processing.

  • Protein Precipitation: Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a new tube and dilute with deionized water before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for the separation of polar compounds, such as a C18 column.

  • Mobile Phase: A gradient of two solvents, typically:

    • Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.

    • Solvent B: Acetonitrile or methanol (B129727) with a small percentage of formic acid.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for the quantification of each analyte. The MRM transitions (precursor ion → product ion) for 4-HBA and other phenolic acids need to be optimized for the specific instrument.

3. Data Analysis:

  • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a synthetic urine matrix.

  • Normalize urinary concentrations to creatinine (B1669602) levels to account for variations in urine dilution.

Visualizing the Metabolic and Signaling Pathways

To better understand the context of 4-HBA as a biomarker, it is essential to visualize its origin from dietary polyphenols and its potential downstream effects.

Metabolic Pathway of Quercetin (B1663063) to 4-HBA

The following diagram illustrates the microbial degradation of quercetin, a common dietary flavonoid, into smaller phenolic acids, including 4-HBA.

Quercetin_Metabolism Quercetin Quercetin (from diet) Gut_Microbiota Gut Microbiota (e.g., Eubacterium ramulus) Quercetin->Gut_Microbiota Degradation Intermediates Intermediate Metabolites Gut_Microbiota->Intermediates DHPAA 3,4-Dihydroxyphenylacetic acid Intermediates->DHPAA HPA 3-Hydroxyphenylacetic acid Intermediates->HPA HBA 4-Hydroxybenzoic acid (4-HBA) Intermediates->HBA Absorption Absorption into Systemic Circulation HBA->Absorption

Microbial metabolism of quercetin to 4-HBA.
Experimental Workflow for Biomarker Validation

The process of validating a urinary biomarker for polyphenol intake involves several key steps, from controlled dietary intervention to data analysis.

Biomarker_Validation_Workflow cluster_0 Dietary Intervention cluster_1 Analytical Phase cluster_2 Data Analysis Diet_Control Controlled Polyphenol Diet (e.g., high vs. low intake) Sample_Collection 24h Urine Collection Diet_Control->Sample_Collection Sample_Prep Sample Preparation (e.g., SPE, hydrolysis) Sample_Collection->Sample_Prep LCMS LC-MS/MS Analysis (Quantification of metabolites) Sample_Prep->LCMS Quantification Quantification & Normalization (vs. internal standards, creatinine) LCMS->Quantification Correlation Correlation Analysis (Urine levels vs. Dietary intake) Quantification->Correlation Validation Biomarker Validation (Sensitivity, Specificity) Correlation->Validation

Workflow for urinary biomarker validation.
Potential Signaling Pathways Modulated by 4-HBA

Emerging research suggests that 4-HBA, as a metabolite of dietary polyphenols, may exert biological effects by modulating intracellular signaling pathways.

HBA_Signaling cluster_nrf2 Nrf2 Pathway cluster_erk_akt ERK/Akt Pathway HBA 4-Hydroxybenzoic Acid (4-HBA) Nrf2 Nrf2 Activation HBA->Nrf2 promotes ERK_Akt Modulation of ERK/Akt Signaling HBA->ERK_Akt modulates Antioxidant Antioxidant Response Nrf2->Antioxidant Cell_Response Cellular Responses (e.g., proliferation, inflammation) ERK_Akt->Cell_Response

Potential signaling pathways affected by 4-HBA.

Conclusion

The validation of 4-HBA as a robust and reliable indicator of overall polyphenol metabolism is an ongoing area of research. While it is a confirmed metabolite of various dietary polyphenols and its urinary excretion increases with polyphenol-rich diets, a comprehensive head-to-head comparison with other potential biomarkers in a large-scale, controlled intervention study is still needed to definitively establish its superiority.[1]

Currently, a multi-biomarker approach, combining a general indicator like hippuric acid with more specific markers such as gallic acid for tea and wine, or naringenin for citrus fruits, offers the most accurate and detailed picture of polyphenol intake.[3][4][5][6][7][8] The provided experimental protocol for LC-MS/MS analysis offers a reliable method for the simultaneous quantification of 4-HBA and other relevant phenolic acids, enabling further research in this field. The visualization of the metabolic and signaling pathways provides a crucial framework for understanding the biological context of these biomarkers. As research progresses, the role of 4-HBA and other microbial metabolites will become clearer, paving the way for more precise nutritional assessments and a deeper understanding of the health effects of dietary polyphenols.

References

Comparative Analysis of 4-Hydroxybenzoate in Organic vs. Conventional Foods: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-hydroxybenzoate (4-HBA) content and its implications in organically versus conventionally produced foods. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Introduction to this compound

4-Hydroxybenzoic acid (4-HBA) is a phenolic compound that occurs naturally in a variety of plants and is a metabolite of more complex polyphenols. It is also the foundational structure for parabens, which are its ester derivatives widely used as preservatives in food, cosmetics, and pharmaceuticals.[1] In plants, phenolic compounds like 4-HBA are often synthesized as part of their defense mechanisms against pests and environmental stressors. This has led to the hypothesis that farming practices could influence the concentration of these compounds in food.

Quantitative Comparison of this compound Exposure

Direct comparative studies quantifying 4-HBA levels in a wide range of raw organic and conventional food products are limited. However, human intervention studies provide compelling indirect evidence. A randomized, controlled, crossover study investigated the impact of consuming organic versus conventional diets on the urinary excretion of phenolic metabolites. The results showed a statistically significant increase in the excretion of 4-hydroxybenzoic acid following a four-week period on an organic diet.[2][3][4][5]

This finding suggests a higher intake or bioavailability of 4-HBA or its precursors from organic foods. It is theorized that the absence of synthetic pesticides and fertilizers in organic farming may induce greater stress on plants, leading to an increased production of phytochemicals, including phenolic acids like 4-HBA, as a natural defense.[2][3]

The table below summarizes the key quantitative finding from this intervention study.

Table 1: Urinary Excretion of 4-Hydroxybenzoic Acid After Dietary Intervention

Diet TypeMean Urinary 4-HBA Excretion (μg/g creatinine)Standard Deviationp-value
Conventional15.6± 2.6\multirow{2}{*}{0.046}
Organic21.2± 3.1
Data adapted from a randomized, controlled, crossover study involving 19 healthy subjects.

Experimental Protocols for Quantification of this compound

Accurate quantification of 4-HBA in food matrices is critical for comparative analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common, robust methods for this purpose.[6][7] Below is a generalized protocol based on established methodologies.

Sample Preparation: Extraction and Clean-up

The goal of this phase is to efficiently extract 4-HBA from the complex food matrix while removing interfering substances.

  • Homogenization: Weigh a representative portion of the food sample (e.g., 5-10 grams) and homogenize it, often after freeze-drying to remove water.

  • Extraction:

    • The homogenized sample is mixed with an extraction solvent. A common choice is a mixture of acetonitrile (B52724) and water or methanol (B129727).[7]

    • To improve extraction efficiency, the mixture is subjected to ultrasonication or shaking for a specified period (e.g., 20-30 minutes).

    • For acidic compounds like 4-HBA, the pH of the solvent may be adjusted to acidic conditions to ensure the analyte is in its non-ionized form, enhancing its solubility in the organic solvent.

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to separate the solid food particles from the liquid extract.

  • Clean-up (Solid-Phase Extraction - SPE):

    • The supernatant (the liquid extract) is collected.

    • To further purify the extract, it may be passed through an SPE cartridge (e.g., C18). The cartridge is first conditioned with methanol and then water.

    • The sample is loaded onto the cartridge. Interfering compounds are washed away with a weak solvent.

    • Finally, the 4-HBA is eluted from the cartridge using a stronger solvent like methanol or acetonitrile.

  • Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, precise volume of the mobile phase to be used in the chromatography step.

Analytical Quantification: LC-MS/MS
  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an LC system.

    • The separation is typically performed on a C18 reversed-phase column.

    • A gradient elution is employed using a mobile phase consisting of two solvents, for example:

      • Solvent A: Water with 0.1% formic acid (to maintain an acidic pH).

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • The gradient program starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute compounds of increasing hydrophobicity. This allows for the separation of 4-HBA from other components in the extract.

  • Mass Spectrometry Detection:

    • The eluent from the LC column is directed into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 4-HBA (e.g., m/z 137 -> 93).

  • Quantification:

    • A calibration curve is generated by running a series of known concentrations of a pure 4-HBA standard.

    • The peak area of 4-HBA in the sample is measured and compared to the calibration curve to determine its concentration. An internal standard (a labeled version of 4-HBA) is often used to correct for any loss during sample preparation and instrumental variability.[6]

Visualizations: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for 4-HBA Quantification cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Food Sample (Organic/Conventional) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Acetonitrile/Water) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Cleanup Solid-Phase Extraction (SPE Clean-up) Centrifuge->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Concentrate->LCMS Injection Data Data Processing LCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Workflow for 4-HBA analysis in food.

G Logical Framework: Farming Practice to Potential Effect cluster_organic Organic Farming cluster_conventional Conventional Farming cluster_outcome Potential Outcome OF No Synthetic Pesticides/ Fertilizers Stress Increased Biotic/Abiotic Stress on Plant OF->Stress Defense Enhanced Plant Secondary Metabolism Stress->Defense Phyto Higher Phytochemicals (e.g., Phenolic Acids) Defense->Phyto HBA_Diff Potential Difference in 4-HBA Food Content Phyto->HBA_Diff CF Use of Synthetic Pesticides/ Fertilizers Protection Reduced Stress/ Nutrient Support CF->Protection Metabolism Standard Plant Metabolism Protection->Metabolism BasePhyto Baseline Phytochemicals Metabolism->BasePhyto BasePhyto->HBA_Diff Intake Altered Human Intake of 4-HBA HBA_Diff->Intake Effect Potential Biological Effects Intake->Effect

Logical flow from farming to potential effect.

Signaling Pathways and Biological Activity

4-Hydroxybenzoic acid is not an inert molecule; it exhibits biological activity. One of the most studied aspects is its interaction with hormonal signaling pathways. Specifically, 4-HBA has been shown to possess estrogenic activity.[8][9] It can bind to estrogen receptors (ER), albeit with a much lower affinity than estradiol. Upon binding, it can initiate downstream signaling events typically associated with estrogen, such as the expression of estrogen-responsive genes and the proliferation of hormone-sensitive cells.[1][8]

This activity is significant as it suggests that dietary intake of 4-HBA could potentially contribute to the body's total estrogenic burden. The diagram below illustrates this simplified signaling pathway.

G Simplified Estrogenic Signaling of 4-HBA HBA 4-Hydroxybenzoic Acid (4-HBA) Membrane Cell Membrane HBA_ER 4-HBA-ER Complex ER Estrogen Receptor (ER) Membrane->ER Enters Cell ER->HBA_ER Binds to Nucleus Nucleus HBA_ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Binds to & Initiates Response Cellular Responses (e.g., Proliferation) Transcription->Response

Estrogenic signaling pathway of 4-HBA.

Conclusion

While direct measurements of 4-Hydroxybenzoic acid in a broad spectrum of organic versus conventional foods are not widely available, evidence from a human dietary intervention study points towards higher bioavailability of 4-HBA from organic diets.[3][4][5] This aligns with the broader understanding that organic farming practices can lead to higher concentrations of certain phytochemicals in produce. The biological activity of 4-HBA, particularly its estrogenic effects, underscores the importance of understanding how agricultural methods may influence the intake of such compounds. Further research employing standardized analytical protocols is necessary to build a comprehensive database of 4-HBA levels across various foodstuffs and farming systems.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxybenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Hydroxybenzoate and its derivatives is crucial for ensuring laboratory safety and environmental protection. As a substance toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1][2][3][4] This guide provides essential safety and logistical information for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[5][6] Handle this compound in a well-ventilated area to avoid inhalation of dust.[5][7] In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[5][6] Avoid generating dust during cleanup.[6] Do not flush this compound powder or solutions into the sanitary sewer system.[1][3]

Quantitative Data for Chemical Waste Disposal

While specific disposal limits for this compound are subject to local and institutional regulations, the following table summarizes general quantitative guidelines for laboratory chemical waste.

ParameterGuidelineApplicabilitySource
pH Range for Aqueous Waste 5.5 - 10.5For dilute aqueous solutions considered for drain disposal (with permission)[8]
Maximum Accumulation Volume 55 gallonsFor hazardous waste in a Satellite Accumulation Area[9][10]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)For "P-listed" acutely toxic chemicals[9][10]
Storage Time Limit Up to 12 monthsFor partially filled containers in a Satellite Accumulation Area[10]

Note: It is critical to consult your institution's Environmental Health and Safety (EHS) department to confirm these guidelines and for specific instructions regarding this compound waste.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe disposal of this compound waste, from initial generation to final collection.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.[9][11]

  • Segregate this compound waste from other waste streams at the point of generation.

  • Do not mix this compound with incompatible materials such as strong oxidizing agents.[3][5]

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass.[12][13]

  • The container must be in good condition with a secure lid.[14]

  • Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[9][12]

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12]

    • The approximate quantity of waste.

    • The date of waste generation.[12]

    • The location of origin (e.g., building and room number).[12]

    • The name and contact information of the principal investigator.[12]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[10][15]

  • Keep the waste container closed at all times, except when adding waste.[11][14]

  • Ensure the SAA is under the direct supervision of laboratory personnel.[13]

  • Store containers with secondary containment to prevent spills.[9]

4. Disposal of Empty Containers:

  • A container that held this compound must be triple-rinsed with a suitable solvent (such as water, if appropriate for the residue) to be considered empty.[9][14]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[9][14]

  • After triple-rinsing, deface or remove the original chemical label and the hazardous waste tag before disposing of the container in the regular trash.[9]

5. Arranging for Final Disposal:

  • Once the waste container is full or you are ready to dispose of it, complete a hazardous waste pickup request form as required by your institution's EHS department.[12]

  • Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Generate this compound Waste B Is this waste hazardous? (Default: Yes) A->B C Select Compatible Container B->C Yes D Affix Hazardous Waste Label C->D E Add Waste to Container D->E F Keep Container Closed E->F G Store in Designated Satellite Accumulation Area F->G H Is container full? G->H H->E No I Submit Waste Pickup Request to EHS H->I Yes J EHS Collects Waste I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydroxybenzoate

This guide provides immediate safety protocols, operational procedures, and disposal plans for handling this compound and its derivatives in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The appropriate selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The required equipment for handling this compound and its common forms (e.g., methyl, ethyl, propyl, butyl esters) is summarized below.

Task / Compound Form PPE Type Specification Purpose
Handling Solids (e.g., weighing powder) Hand ProtectionNitrile Gloves (Double Gloving Recommended)Prevents dermal contact with powder.[1]
Eye ProtectionSafety GogglesProtects eyes from airborne particulates.[1][2][3][4]
Body ProtectionProfessional Lab Coat (fully buttoned)Protects skin and clothing from contamination.[1][3][4]
Respiratory ProtectionN95 Respirator or Chemical Fume HoodMinimizes inhalation of fine powder; a fume hood is the preferred engineering control.[1][3]
Handling Solutions (e.g., preparing dilutions) Hand ProtectionNitrile GlovesPrevents dermal contact with the solution.[1][5][6]
Eye ProtectionSafety Glasses with Side Shields (Minimum)Protects eyes from accidental splashes.[1]
Body ProtectionProfessional Lab Coat (fully buttoned)Protects skin and clothing from splashes.[1][3]

Operational Handling Protocol

Adherence to a strict operational workflow minimizes exposure risk. All handling of solid this compound should be performed within a certified chemical fume hood to control airborne particulates.[1]

Step 1: Preparation
  • Designate Work Area: Prepare a designated workspace within a chemical fume hood.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is clean and readily accessible inside the hood.

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are unobstructed and close to the workstation.[2][3]

Step 2: PPE Donning
  • Before handling the compound, put on all required PPE as specified in the table above.

  • Inspect gloves for any tears or defects before use.

Step 3: Weighing and Handling Solids
  • Perform all weighing of powdered compounds inside a chemical fume hood or a ventilated balance enclosure to control dust.[1]

  • Use a micro-spatula to carefully transfer the powder, avoiding any actions that could create dust.[1][3]

  • Keep the primary container tightly closed when not in use.[3][4][7]

Step 4: Preparing Solutions
  • When dissolving the solid, add the solvent to the vessel containing the this compound powder slowly to avoid splashing.

  • Ensure the container is appropriately sealed during mixing or agitation.

Step 5: Spill Management
  • Minor Spills: For small spills, sweep up the solid material, then place it into a suitable clean, dry, closed container for disposal.[3][4][8] Avoid generating dust.[3][8]

  • Ventilation: Ensure the area is well-ventilated.[3][4]

  • Contaminated Surfaces: Clean the affected area thoroughly.

  • Do Not Flush: Do not flush spilled material into surface water or the sanitary sewer system.[2][9]

Step 6: Disposal Plan
  • Waste Collection: All waste materials, including contaminated PPE, bench paper, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Disposal Procedure: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5][7] Do not empty into drains.[10]

Emergency First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][4][9] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[2][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5][6] Remove contaminated clothing and wash it before reuse.[3][4] Get medical attention if irritation develops or persists.[2][4]
Inhalation Remove the person to fresh air.[2][3][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3][4][9]
Ingestion Do NOT induce vomiting.[2][5][6][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4][8] Seek immediate medical attention.[2][4][8]

Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area Designate & Prepare Work Area in Fume Hood gather_materials Gather & Inspect All Materials prep_area->gather_materials check_safety Check Eyewash & Safety Shower gather_materials->check_safety don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe handle_solid Weigh & Handle Solid in Fume Hood don_ppe->handle_solid exposure Personnel Exposure don_ppe->exposure prep_solution Prepare Solution (If Required) handle_solid->prep_solution spill Spill Occurs handle_solid->spill decontaminate Clean & Decontaminate Work Area prep_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of All Waste in Labeled Hazardous Container doff_ppe->dispose_waste spill_response Follow Spill Management Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.